molecular formula C12H19N B165085 2-(1,3-Dimethylbutyl)benzenamine CAS No. 203448-76-4

2-(1,3-Dimethylbutyl)benzenamine

Cat. No.: B165085
CAS No.: 203448-76-4
M. Wt: 177.29 g/mol
InChI Key: LPZZJKBLKQOBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dimethylbutyl)benzenamine is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Methylpentan-2-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methylpentan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(2)8-10(3)11-6-4-5-7-12(11)13/h4-7,9-10H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZZJKBLKQOBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019696
Record name 2-(1,3-Dimethylbutyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203448-76-4
Record name 2-(1,3-Dimethylbutyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203448-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,3-Dimethylbutyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylpentan-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.149.002
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(1,3-Dimethylbutyl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for 2-(1,3-Dimethylbutyl)benzenamine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound, also known by its synonyms 2-(1,3-Dimethylbutyl)aniline and 2-(4-methylpentan-2-yl)aniline, is an organic compound with the molecular formula C12H19N.[1] The following table summarizes its key chemical and physical properties.

PropertyValueReference
IUPAC Name 2-(4-methylpentan-2-yl)aniline[1]
Synonyms 2-(1,3-Dimethylbutyl)aniline, this compound[1]
CAS Number 203448-76-4[1]
Molecular Formula C12H19N[1]
Molecular Weight 177.28 g/mol [1]
Appearance Not explicitly stated, likely a liquid-
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Solubility Not available-

Synthesis of this compound

A plausible and common method for the synthesis of this compound is through the reductive amination of aniline with 4-methylpentan-2-one. This reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination

This protocol is a general procedure adapted from established methods for the reductive amination of ketones with anilines.[2][3][4]

Materials:

  • Aniline

  • 4-Methylpentan-2-one

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation with H2/Pd-C)[3]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol)

  • Acetic acid (optional, as a catalyst for imine formation)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for organic synthesis

  • Chromatography supplies for purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add aniline (1.0 equivalent) and 4-methylpentan-2-one (1.0-1.2 equivalents) in an anhydrous solvent (e.g., DCM).

  • Imine Formation: If desired, add a catalytic amount of acetic acid (0.1 equivalents) to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • Using Sodium Triacetoxyborohydride (STAB): Slowly add STAB (1.5 equivalents) portion-wise to the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours to overnight.

    • Using Catalytic Hydrogenation: Alternatively, the imine can be reduced by transferring the reaction mixture to a hydrogenation vessel with a catalytic amount of Palladium on carbon (Pd/C) and subjecting it to a hydrogen atmosphere (typically 1-4 atm) until the reaction is complete.

  • Work-up:

    • Quench the reaction by slowly adding a saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline Mixing Mix in Anhydrous Solvent (e.g., DCM) Aniline->Mixing Ketone 4-Methylpentan-2-one Ketone->Mixing Imine_Formation Imine Formation (cat. Acetic Acid) Mixing->Imine_Formation Reduction Reduction (e.g., STAB or H2/Pd-C) Imine_Formation->Reduction Quenching Quench with NaHCO3 Reduction->Quenching Extraction Extraction with Solvent Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure this compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Spectroscopic TechniqueExpected Characteristics
¹H NMR Signals corresponding to aromatic protons (in the range of 6.5-7.5 ppm), an N-H proton (broad singlet), and aliphatic protons of the dimethylbutyl group (in the range of 0.8-3.0 ppm).
¹³C NMR Signals for aromatic carbons (in the range of 110-150 ppm) and aliphatic carbons of the dimethylbutyl group.
IR Spectroscopy Characteristic N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C=C stretching of the benzene ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (177.28 m/z).

Biological Activity and Signaling Pathways

There is currently a significant lack of information regarding the biological activity and associated signaling pathways of this compound in the scientific literature. It is crucial to distinguish this compound from 1,3-dimethylbutylamine (DMBA), a stimulant that has been found in some dietary supplements. This compound is a structurally distinct aromatic amine, and its pharmacological and toxicological profiles are unknown. Any research into the biological effects of this compound would require de novo investigation.

Safety and Handling

Detailed safety and handling information for this compound is not widely available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a chemical supplier.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

A Comprehensive Technical Guide to the Physical Characteristics of 2-(1,3-Dimethylbutyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical characteristics of 2-(1,3-Dimethylbutyl)aniline. The information presented is intended to support research, development, and safety protocols involving this compound. Due to the limited availability of specific experimental data for this particular molecule, this guide also incorporates general principles and expected properties based on its classification as a substituted aromatic amine.

Core Physical and Chemical Properties

While specific experimentally determined physical properties for 2-(1,3-Dimethylbutyl)aniline are not widely published, the following table summarizes its fundamental chemical identity. General properties expected for an aromatic amine of this molecular weight are also provided for context.

PropertyValueSource/Comment
Chemical Name 2-(1,3-Dimethylbutyl)anilineIUPAC
Synonyms 2-(1,3-Dimethylbutyl)benzenamine, 2-(4-methylpentan-2-yl)aniline[1]
CAS Number 203448-76-4[1]
Molecular Formula C₁₂H₁₉N[1]
Molecular Weight 177.28 g/mol [1]
Appearance Expected to be a liquid at room temperatureGeneral property of similar anilines
Boiling Point Not available. Expected to be a high-boiling liquid.Aromatic amines are generally high-boiling[2]. For comparison, the isomer N-(1,3-dimethylbutyl)aniline has a boiling point of 264.3°C at 760 mmHg[3].
Melting Point Not available. Expected to be a low-melting solid or liquid.Aromatic amines are generally low-melting solids or liquids[2].
Density Not available.For comparison, the isomer N-(1,3-dimethylbutyl)aniline has a density of 0.922 g/cm³[3].
Solubility Expected to have low solubility in water and good solubility in organic solvents.The solubility of amines in water decreases as the number of carbon atoms increases. Aromatic amines are generally soluble in organic solvents[4][5].
Flash Point Not available.For comparison, the isomer N-(1,3-dimethylbutyl)aniline has a flash point of 111.7°C[3].

Safety and Handling

A Safety Data Sheet (SDS) for 2-(1,3-Dimethylbutyl)aniline indicates that it is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3). Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

Detailed experimental protocols for the determination of the physical characteristics of 2-(1,3-Dimethylbutyl)aniline are not available in the public domain. However, standard methodologies for characterizing aromatic amines can be applied.

Determination of Boiling Point

The boiling point can be determined using a distillation apparatus. The sample is heated in a flask connected to a condenser, and the temperature at which the liquid boils and the vapor condenses is recorded. For small sample sizes, micro-boiling point determination methods can be employed.

Determination of Melting Point

If the substance is a solid at room temperature, its melting point can be determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Determination of Density

The density can be determined using a pycnometer or a density meter. The mass of a known volume of the substance is measured at a specific temperature.

Determination of Solubility

The solubility in various solvents (e.g., water, ethanol, acetone) can be determined by adding a known amount of the solute to a known volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured.

Synthesis Workflow

A patented method describes the preparation of 2-(1,3-Dimethylbutyl)aniline. The following diagram illustrates the general workflow of this synthesis.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification aniline Aniline reactor Parr Reactor aniline->reactor alkene 4-Methyl-1-pentene alkene->reactor catalyst Aluminum Alkyl Catalyst (e.g., Diethylaluminum chloride) catalyst->reactor quench Aqueous Sodium Hydroxide Treatment reactor->quench Reaction at elevated temperature and pressure separation Phase Separation quench->separation distillation Fractional Distillation separation->distillation Organic Phase product 2-(1,3-Dimethylbutyl)aniline distillation->product

Caption: Synthesis workflow for 2-(1,3-Dimethylbutyl)aniline.

This guide provides a summary of the currently available information on the physical characteristics of 2-(1,3-Dimethylbutyl)aniline. Researchers are encouraged to perform their own analytical characterization for any new batches of this compound to ensure the accuracy of their work.

References

Spectroscopic Profile of 2-(1,3-Dimethylbutyl)benzenamine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed predictive overview of the spectroscopic properties of 2-(1,3-Dimethylbutyl)benzenamine (also known as 2-(1,3-Dimethylbutyl)aniline). The document outlines expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), presented in a structured format for clarity. Furthermore, it provides detailed experimental protocols for acquiring this data and includes a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with structurally similar molecules.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
NH₂3.5 - 4.5Broad Singlet2H
Ar-H (4 protons)6.6 - 7.2Multiplet4H
CH (benzylic)2.8 - 3.3Sextet1H
CH₂1.4 - 1.7Multiplet2H
CH (isobutyl)1.6 - 1.9Multiplet1H
CH₃ (benzylic)1.2 - 1.4Doublet3H
CH₃ (isobutyl, 2)0.8 - 1.0Doublet6H

Note: The chemical shift of the -NH₂ protons can be highly variable depending on solvent, concentration, and temperature.[1]

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-NH₂ (C1)144 - 148
C-Alkyl (C2)128 - 132
Ar-C (4 carbons)115 - 130
CH (benzylic)35 - 40
CH₂48 - 52
CH (isobutyl)24 - 28
CH₃ (benzylic)20 - 24
CH₃ (isobutyl, 2)22 - 25
Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Absorption Range (cm⁻¹)Description of Vibration
N-H3300 - 3500Asymmetric and symmetric stretching (two bands for primary amine)[2][3][4]
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 2960Stretching
N-H1580 - 1650Bending (scissoring)[3][5]
C=C (aromatic)1450 - 1600Ring stretching
C-N (aromatic)1250 - 1335Stretching[2][3]
C-H (aromatic)690 - 900Out-of-plane bending (substitution pattern dependent)
Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z ValueProposed FragmentComments
177[M]⁺Molecular ion peak.
162[M - CH₃]⁺Loss of a methyl group.
134[M - C₃H₇]⁺Loss of an isopropyl group via benzylic cleavage. This is expected to be a major fragment.[6][7]
120[M - C₄H₉]⁺Loss of a butyl fragment.
93[C₆H₇N]⁺Aniline fragment.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[8]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[9][10]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal surface, ensuring full coverage of the crystal.[9][11]

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is automatically generated as absorbance or transmittance by ratioing the sample spectrum against the background spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction and purification.

  • Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC. The compound will be separated and then introduced into the MS source. For direct infusion, a small amount of the volatilized sample is introduced directly into the ion source.[12]

  • Ionization: In the EI source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and inducing fragmentation.[13][14][15]

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: The separated ions are detected, and the data is plotted as a mass spectrum, showing the relative abundance of each ion as a function of its m/z value.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Availability cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation cluster_conclusion Final Confirmation Synthesis Synthesis & Purification of Compound IR IR Spectroscopy (Functional Groups) Synthesis->IR MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Data_Integration Integrate All Spectroscopic Data IR->Data_Integration MS->Data_Integration NMR->Data_Integration Structure_Proposal Propose Chemical Structure Data_Integration->Structure_Proposal Verification Structure Verification (Comparison with Prediction) Structure_Proposal->Verification Final_Structure Confirmed Structure of This compound Verification->Final_Structure

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

Technical Guide: 2-(1,3-Dimethylbutyl)aniline (CAS 203448-76-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3-Dimethylbutyl)aniline, with CAS number 203448-76-4, is a substituted aniline derivative. While its direct applications in drug development are not extensively documented in publicly available literature, its classification as a potential fungicide and a metabolite suggests its primary relevance in the agricultural and environmental sciences.[1] Substituted anilines are a versatile class of compounds with a history of use in the development of pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of the available technical data for 2-(1,3-Dimethylbutyl)aniline, including its physicochemical properties, synthesis, safety information, and potential applications.

Physicochemical Properties

Quantitative data for 2-(1,3-Dimethylbutyl)aniline is summarized in the table below. The information is compiled from various commercial and safety data sheets.

PropertyValueReference
CAS Number 203448-76-4[1]
Molecular Formula C₁₂H₁₉N[1]
Molecular Weight 177.29 g/mol [1]
Appearance LiquidSynthonix
Purity ≥95%Aladdin
Storage Temperature 2-8°CSigma-Aldrich

Synthesis

A patented method for the synthesis of 2-(1,3-Dimethylbutyl)aniline involves the reaction of aniline with 4-methyl-1-pentene in the presence of an aluminum alkyl catalyst.[3]

Experimental Protocol: Synthesis of 2-(1,3-Dimethylbutyl)aniline[3]

Materials:

  • Aniline

  • 4-Methyl-1-pentene

  • Ethylaluminum sesquichloride (or other aluminum alkyl catalyst)

  • Aqueous sodium hydroxide solution (25 wt%)

  • Parr reactor or similar autoclave

Procedure:

  • Charge the reactor with aniline.

  • Slowly add the aluminum alkyl catalyst (e.g., ethylaluminum sesquichloride) to the aniline with stirring over a period of 15-30 minutes.

  • Heat the resulting mixture to 150°C and hold for 30 minutes.

  • Cool the reactor to approximately 30°C and vent any pressure.

  • Charge the reactor with 4-methyl-1-pentene.

  • Heat the contents to 300°C and maintain this temperature for 10 hours. The pressure inside the reactor will initially increase and then decrease as the reaction proceeds.

  • Cool the reactor to ambient temperature.

  • Quench the reaction mixture by stirring with a 25 wt% aqueous sodium hydroxide solution.

  • Allow the layers to separate and remove the aqueous phase.

  • The organic phase contains the crude product, 2-(1,3-Dimethylbutyl)aniline.

  • The crude product can be purified by fractional distillation under reduced pressure.

Reaction Yields from Patent Examples: [3]

Aniline Conversion2-(1,3-Dimethylbutyl)aniline Yield (based on aniline charged)2-(1,3-Dimethylbutyl)aniline Yield (based on aniline reacted)
59.1%38.3%64.8%
60.5%29.5%48.8%

Synthesis Workflow

G Synthesis Workflow of 2-(1,3-Dimethylbutyl)aniline cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup and Purification Aniline Aniline Mixing Combine Aniline and Catalyst Aniline->Mixing Alkene 4-Methyl-1-pentene Addition Add 4-Methyl-1-pentene Alkene->Addition Catalyst Aluminum Alkyl Catalyst Catalyst->Mixing Heating1 Heat to 150°C Mixing->Heating1 Heating1->Addition Heating2 Heat to 300°C for 10h Addition->Heating2 Quenching Quench with NaOH(aq) Heating2->Quenching Separation Phase Separation Quenching->Separation Distillation Fractional Distillation Separation->Distillation Product 2-(1,3-Dimethylbutyl)aniline Distillation->Product

A flowchart illustrating the synthesis of 2-(1,3-Dimethylbutyl)aniline.

Potential Applications

Fungicide in Agriculture

General Mechanism of Action for Fungicides:

Fungicides operate through various modes of action to control fungal growth. These can include:

  • Inhibition of Respiration: Targeting cellular respiration pathways in fungi.

  • Disruption of Cell Membrane Integrity: Interfering with the synthesis or function of fungal cell membranes.

  • Inhibition of Protein Synthesis: Blocking the production of essential proteins.

  • Inhibition of Cell Division: Disrupting the processes of mitosis and cell division.

Further research would be required to determine the specific mechanism of action of 2-(1,3-Dimethylbutyl)aniline.

Intermediate in Chemical Synthesis

As a substituted aniline, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. The amino group can undergo a variety of chemical transformations, making it a useful building block in organic synthesis.

Safety Information

Safety data for 2-(1,3-Dimethylbutyl)aniline is summarized from multiple safety data sheets (SDS). It is important to handle this chemical with appropriate precautions in a laboratory or industrial setting.

Hazard StatementDescription
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Logical Relationship of Safety Precautions

G Safety Precautions for 2-(1,3-Dimethylbutyl)aniline cluster_hazards Identified Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling and First Aid H302 Harmful if Swallowed (H302) Swallowed If Swallowed, Seek Medical Advice (P301+P312) H302->Swallowed H315 Skin Irritation (H315) Gloves Protective Gloves H315->Gloves Clothing Protective Clothing H315->Clothing H319 Eye Irritation (H319) EyeProtection Eye/Face Protection H319->EyeProtection H335 Respiratory Irritation (H335) AvoidBreathing Avoid Breathing Vapors (P261) H335->AvoidBreathing SkinContact If on Skin, Wash Thoroughly (P302+P352) Gloves->SkinContact EyeContact If in Eyes, Rinse with Water (P305+P351+P338) EyeProtection->EyeContact

References

An In-depth Technical Guide to 2-(1,3-Dimethylbutyl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(1,3-Dimethylbutyl)benzenamine. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents predicted spectroscopic data based on established principles of organic chemistry and spectroscopy. Detailed experimental protocols for its synthesis and purification are adapted from existing literature. This document aims to serve as a valuable resource for researchers and professionals working with aniline derivatives in chemical synthesis and drug development.

Molecular Structure and Chemical Properties

This compound, also known as 2-(4-methylpentan-2-yl)aniline, is an aromatic amine with a substituted butyl group at the ortho position of the benzene ring. Its chemical structure and key properties are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 203448-76-4[1][2]
Molecular Formula C12H19N[1][2]
Molecular Weight 177.28 g/mol [1][2]
Boiling Point 256-258 °C at 101.33 kPa (Predicted)[3]
Density 0.928 g/cm³ at 20 °C (Predicted)[3]
SMILES CC(C)CC(C)c1ccccc1N[1][2]
InChI InChI=1S/C12H19N/c1-9(2)8-10(3)11-6-4-5-7-12(11)13/h4-7,9-10H,8,13H2,1-3H3[1][2]

Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.10 - 6.70m4HAromatic protons
~ 3.60br s2H-NH₂ protons
~ 2.80m1H-CH(CH₃)-Ar
~ 1.60m2H-CH₂-
~ 1.50m1H-CH(CH₃)₂
~ 1.25d3H-CH(CH₃)-Ar
~ 0.90d6H-CH(CH₃)₂

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (ppm)Assignment
~ 145.0C-NH₂ (Aromatic)
~ 128.0 - 115.0Aromatic CH
~ 125.0C-CH (Aromatic)
~ 45.0-CH₂-
~ 35.0-CH(CH₃)-Ar
~ 25.0-CH(CH₃)₂
~ 22.0-CH(CH₃)₂
~ 20.0-CH(CH₃)-Ar

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3350Medium, DoubletN-H stretch (primary amine)
3050 - 3000MediumAromatic C-H stretch
2960 - 2850StrongAliphatic C-H stretch
1620 - 1580StrongN-H bend (scissoring)
1600, 1480Medium-StrongAromatic C=C stretch
1300 - 1250MediumAromatic C-N stretch
750StrongOrtho-disubstituted benzene C-H bend

Table 5: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment Ion
177[M]⁺ (Molecular Ion)
162[M - CH₃]⁺
120[M - C₄H₉]⁺ (Loss of isobutyl group)
106[M - C₅H₁₁]⁺ (Loss of dimethylpropyl group)
93[C₆H₅NH₂]⁺ (Aniline fragment)

Experimental Protocols

The following protocols are adapted from the patent literature for the synthesis and purification of this compound on a laboratory scale.

Synthesis of this compound

This procedure is based on the alkylation of aniline with 4-methyl-1-pentene using an aluminum alkyl catalyst.

Materials:

  • Aniline

  • 4-Methyl-1-pentene

  • Ethylaluminum sesquichloride (EASC)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Anhydrous solvent (e.g., toluene)

  • Nitrogen gas

Equipment:

  • High-pressure reactor (e.g., Parr autoclave) equipped with a mechanical stirrer, thermocouple, and pressure gauge

  • Syringe or addition funnel for liquid transfer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled.

  • Charging Reactants: Charge the reactor with aniline and the anhydrous solvent.

  • Inert Atmosphere: Purge the reactor with nitrogen gas three times to establish an inert atmosphere.

  • Catalyst Addition: With stirring, slowly add the ethylaluminum sesquichloride to the aniline solution at room temperature.

  • Alkene Addition: Add 4-methyl-1-pentene to the reaction mixture.

  • Reaction: Seal the reactor and heat the mixture to 250-270 °C with vigorous stirring. Monitor the pressure, which will initially rise and then gradually decrease as the reaction proceeds. Maintain the reaction at this temperature for 12-18 hours.

  • Cooling and Quenching: After the reaction is complete, cool the reactor to room temperature. Carefully vent any remaining pressure.

  • Work-up: Slowly and carefully add the aqueous sodium hydroxide solution to the reaction mixture to quench the catalyst. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.

Purification by Fractional Vacuum Distillation

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser and thermometer

  • Receiving flasks

  • Vacuum pump and pressure gauge

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed for vacuum application.

  • Charging the Crude Product: Place the crude this compound into the distillation flask.

  • Distillation: Begin heating the distillation flask gently under reduced pressure.

  • Fraction Collection: Collect the fractions that distill over a narrow temperature range at a constant pressure. The pure this compound is expected to distill at a lower temperature under vacuum compared to its atmospheric boiling point.

  • Analysis: Analyze the collected fractions (e.g., by GC-MS or TLC) to determine their purity. Combine the pure fractions.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no significant information available in the public domain regarding the specific biological activities or signaling pathways of this compound. It is primarily documented as a chemical intermediate. Further research would be required to elucidate any potential pharmacological or toxicological properties.

Visualizations

Synthetic Pathway

The following diagram illustrates the synthesis of this compound from aniline and 4-methyl-1-pentene.

Synthesis_Pathway Aniline Aniline Reaction Aniline->Reaction Methylpentene 4-Methyl-1-pentene Methylpentene->Reaction Catalyst Ethylaluminum sesquichloride Catalyst->Reaction Catalyst Product This compound Reaction->Product 250-270 °C

Caption: Synthetic route to this compound.

Experimental Workflow: Synthesis and Purification

The diagram below outlines the general workflow for the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Charge Reactor with Aniline and Solvent Inert Purge with Nitrogen Start->Inert Add_Cat Add Catalyst (EASC) Inert->Add_Cat Add_Alkene Add 4-Methyl-1-pentene Add_Cat->Add_Alkene React Heat to 250-270 °C (12-18 h) Add_Alkene->React Cool Cool to Room Temp React->Cool Quench Quench with Aqueous NaOH Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Distill Fractional Vacuum Distillation Dry->Distill Analyze Analyze Fractions (GC-MS, TLC) Distill->Analyze Final_Product Pure this compound Analyze->Final_Product

Caption: Workflow for synthesis and purification.

Disclaimer

The information provided in this document, particularly the spectroscopic data, is based on predictions and established chemical principles due to the absence of comprehensive experimental data in publicly accessible literature. Researchers should verify this information through their own experimental work. The experimental protocols are adapted from patent literature and should be performed with appropriate safety precautions by trained personnel.

References

Isomers of 2-(1,3-Dimethylbutyl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers of 2-(1,3-dimethylbutyl)aniline, a substituted aniline with potential applications in pharmaceutical and chemical research. Due to the limited availability of specific data on its isomers, this document outlines the theoretical isomeric landscape, including constitutional isomers and stereoisomers. It further details generalized, robust experimental protocols for the synthesis, separation, and characterization of these isomers, drawing upon established methodologies for analogous aniline derivatives. Furthermore, this guide explores potential biological activities and signaling pathways based on the known pharmacology of structurally related compounds, offering a forward-looking perspective for future research and drug development endeavors. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction to 2-(1,3-Dimethylbutyl)aniline and its Isomeric Complexity

2-(1,3-Dimethylbutyl)aniline, also known as 2-(4-methylpentan-2-yl)aniline, is an aromatic amine with the chemical formula C₁₂H₁₉N.[1] Its structure, featuring a chiral dimethylbutyl group attached to an aniline ring, gives rise to a variety of isomers that can possess distinct chemical, physical, and biological properties. Understanding the specific characteristics of each isomer is crucial for applications in drug discovery, where stereochemistry often dictates pharmacological activity and toxicological profiles.

The isomeric landscape of 2-(1,3-dimethylbutyl)aniline can be categorized into two main classes:

  • Constitutional Isomers: These isomers have the same molecular formula but differ in the connectivity of their atoms. For 2-(1,3-dimethylbutyl)aniline, this would involve variations in the branching of the butyl group or different substitution patterns on the aniline ring.

  • Stereoisomers: These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Due to the presence of a chiral center at the 2-position of the pentyl chain, 2-(1,3-dimethylbutyl)aniline exists as a pair of enantiomers:

    • (R)-2-(1,3-dimethylbutyl)aniline

    • (S)-2-(1,3-dimethylbutyl)aniline

The separation and individual characterization of these enantiomers are of significant interest, as they may exhibit different interactions with chiral biological targets such as enzymes and receptors.

Synthesis and Separation of Isomers

While specific synthetic routes for each isomer of 2-(1,3-dimethylbutyl)aniline are not extensively documented in publicly available literature, general methods for the synthesis of alkyl-substituted anilines can be adapted.

General Synthesis of 2-(1,3-Dimethylbutyl)aniline

A common method for the preparation of 2-(1,3-dimethylbutyl)aniline involves the alkylation of aniline. One patented method describes the reaction of aniline with 4-methyl-1-pentene in the presence of an aluminum alkyl catalyst.[2][3]

Experimental Protocol: Synthesis of 2-(1,3-Dimethylbutyl)aniline

  • Materials: Aniline, 4-methyl-1-pentene, diethylaluminum chloride (or another suitable aluminum alkyl catalyst), sodium hydroxide solution, organic solvent (e.g., toluene), anhydrous sodium sulfate.

  • Procedure:

    • In a high-pressure reactor, combine aniline and the aluminum alkyl catalyst in an appropriate organic solvent.

    • Introduce 4-methyl-1-pentene to the reactor.

    • Heat the mixture to a specified temperature (e.g., 250-300°C) and maintain pressure for several hours.

    • Cool the reactor and quench the reaction by the slow addition of a sodium hydroxide solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to obtain 2-(1,3-dimethylbutyl)aniline.[2]

Separation of Enantiomers

The separation of the (R) and (S) enantiomers of 2-(1,3-dimethylbutyl)aniline is critical for evaluating their individual biological activities. Chiral chromatography is the most common and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation of Enantiomers

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase (CSP) column and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as one coated with a derivative of cellulose or amylose, is often effective for separating enantiomers of chiral amines.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized for baseline separation.

  • Procedure:

    • Dissolve the racemic 2-(1,3-dimethylbutyl)aniline in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Elute the enantiomers with the optimized mobile phase at a constant flow rate.

    • Detect the separated enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Collect the fractions corresponding to each enantiomer.

    • Confirm the enantiomeric purity of the collected fractions using analytical chiral HPLC.

Physicochemical and Spectroscopic Characterization

A comprehensive characterization of the isomers is essential for confirming their identity and purity. The following table summarizes the expected analytical data for 2-(1,3-dimethylbutyl)aniline.

PropertyDataTechnique
Molecular Formula C₁₂H₁₉N---
Molecular Weight 177.29 g/mol Mass Spectrometry
Appearance Colorless to pale yellow liquidVisual Inspection
Boiling Point Not specified; expected to be >200°C at atmospheric pressure---
¹H NMR (CDCl₃, 400 MHz) Hypothetical data: δ 7.0-7.2 (m, 4H, Ar-H), 3.6 (br s, 2H, NH₂), 2.8 (m, 1H, CH), 1.6-1.8 (m, 2H, CH₂), 1.2-1.4 (m, 1H, CH), 1.25 (d, 3H, CH₃), 0.9 (d, 6H, 2xCH₃) ppmNMR Spectroscopy
¹³C NMR (CDCl₃, 100 MHz) Hypothetical data: δ 145 (Ar-C), 127-130 (Ar-CH), 115-120 (Ar-CH), 50 (CH), 45 (CH₂), 25 (CH), 22 (CH₃), 20 (CH₃) ppmNMR Spectroscopy
Mass Spectrum (EI) Hypothetical data: m/z 177 (M⁺), 162, 120, 106, 91Mass Spectrometry
Specific Rotation [α]D Enantiomer-specific (e.g., +x° for (R) and -x° for (S))Polarimetry

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for the isomers of 2-(1,3-dimethylbutyl)aniline, the broader class of aniline derivatives is known to exhibit a wide range of pharmacological effects. The lipophilic nature of the dimethylbutyl group suggests potential interactions with biological membranes and hydrophobic binding pockets of proteins.

Postulated Biological Targets

Based on the activities of structurally related molecules, potential biological targets for the isomers of 2-(1,3-dimethylbutyl)aniline could include:

  • Ion Channels: Substituted anilines have been shown to modulate the activity of various ion channels, including sodium, potassium, and calcium channels.

  • G-Protein Coupled Receptors (GPCRs): The structural similarity to some known GPCR ligands suggests that these isomers could act as agonists or antagonists at certain receptor subtypes.

  • Enzymes: Aniline derivatives can act as inhibitors of various enzymes, such as monoamine oxidase (MAO) or cyclooxygenase (COX).

Hypothetical Signaling Pathway Involvement

Should an isomer of 2-(1,3-dimethylbutyl)aniline interact with a GPCR, it could modulate downstream signaling pathways. For example, interaction with a Gαi-coupled receptor could lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on protein kinase A (PKA) and gene transcription.

G Ligand Ligand GPCR GPCR Ligand->GPCR Binds AC AC GPCR->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene CREB->Gene Regulates

Caption: Hypothetical Gαi-coupled signaling pathway.

Experimental Workflow for Biological Evaluation

A systematic approach is required to elucidate the biological activities of the individual isomers. The following workflow outlines the key experimental stages.

G Synthesis Synthesis of Racemic 2-(1,3-Dimethylbutyl)aniline Separation Chiral HPLC Separation of Enantiomers Synthesis->Separation Characterization Physicochemical and Spectroscopic Characterization Separation->Characterization Screening High-Throughput Screening (Target-based and Phenotypic) Characterization->Screening Hit_Validation Hit Validation and Dose-Response Studies Screening->Hit_Validation Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) Hit_Validation->Mechanism In_Vivo In Vivo Efficacy and Toxicology Studies Mechanism->In_Vivo

Caption: Workflow for isomer biological evaluation.

Conclusion and Future Directions

The isomers of 2-(1,3-dimethylbutyl)aniline represent a promising yet underexplored area of chemical and pharmaceutical research. This technical guide has provided a foundational framework for their synthesis, separation, and characterization, along with a prospective look at their potential biological activities. Future research should focus on the practical execution of the outlined experimental protocols to isolate and characterize the individual isomers. Subsequent comprehensive biological screening is necessary to identify any pharmacological or toxicological properties. Elucidating the structure-activity relationships among these isomers will be crucial for any future drug development efforts. The methodologies and workflows presented herein provide a clear roadmap for unlocking the potential of these intriguing molecules.

References

In-depth Technical Guide: Biological Activity of 2-(1,3-Dimethylbutyl)benzenamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant gap in the characterization of the biological activity of 2-(1,3-Dimethylbutyl)benzenamine and its direct derivatives. While the broader class of benzenamine (aniline) derivatives has been extensively explored for various pharmacological applications, specific data on compounds bearing the 2-(1,3-Dimethylbutyl) substituent is largely absent from published research.

This guide summarizes the available information on related compounds to provide a contextual understanding and outlines the methodologies that would be employed to investigate the biological activity of this specific chemical series.

Context from Related Phenylenediamine Structures

A closely related compound, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), has been the subject of extensive research. However, it is crucial to note that 6PPD is a p-phenylenediamine derivative, and its biological effects are primarily characterized in the context of industrial applications and environmental toxicology, rather than therapeutic pharmacology.

Key Findings on N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD):

  • Primary Application: 6PPD is widely used as an antioxidant and antiozonant in the rubber industry to prevent degradation of tires.[1]

  • Toxicity: A significant body of research focuses on the environmental fate and toxicity of 6PPD and its transformation product, 6PPD-quinone. 6PPD-quinone has been identified as a potent toxicant to aquatic organisms, particularly fish species like coho salmon.[2][3]

  • Mechanism of Toxicity: The toxicity of 6PPD-quinone is linked to its ability to induce oxidative stress and apoptosis.[4] In zebrafish larvae, exposure to 6PPD has been shown to cause cardiotoxicity by affecting calcium signaling pathways and cardiac muscle contraction.[4]

It is important to reiterate that these findings on 6PPD, a para-phenylenediamine, may not be directly translatable to the biological activities of this compound, a primary aniline. The substitution pattern and the nature of the second amino group in 6PPD significantly influence its chemical properties and biological interactions.

General Biological Activities of Benzenamine (Aniline) Derivatives

While specific data on this compound is unavailable, the broader class of aniline derivatives has been investigated for a wide range of biological activities. These studies provide a framework for potential areas of investigation for the target compound class.

  • Anticancer Activity: Certain 2-substituted aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in various tumors.[5]

  • Cardiovascular Effects: Some aniline derivatives have been synthesized and evaluated for their potential in treating heart failure.[6][7]

  • Antimicrobial Activity: Various aniline derivatives have been synthesized and tested for their antibacterial and antifungal properties.

  • Enzyme Inhibition: Substituted benzenesulfonamides, which can be derived from anilines, have been evaluated as inhibitors of enzymes like membrane-bound phospholipase A2.[8]

  • Neurodegenerative Diseases: Derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones, which incorporate an aniline-like moiety, have been investigated as multi-target agents for Alzheimer's disease, showing inhibition of cholinesterases and β-secretase.[9]

Hypothetical Experimental Workflow for Investigating Biological Activity

Should research into the biological activity of this compound derivatives be undertaken, a standard drug discovery and development workflow would be implemented. The following diagram illustrates a typical experimental cascade.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of This compound Derivatives Primary_Screening Primary Screening (e.g., Target-based or Phenotypic Assays) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies SAR_Studies->Synthesis Iterative Synthesis ADMET_Profiling In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADMET_Profiling Lead_Optimization Lead Optimization ADMET_Profiling->Lead_Optimization In_Vivo_Efficacy In vivo Efficacy (Animal Models) Lead_Optimization->In_Vivo_Efficacy Toxicology Toxicology Studies In_Vivo_Efficacy->Toxicology Candidate_Selection Candidate Selection Toxicology->Candidate_Selection

Caption: A generalized workflow for the discovery and development of novel therapeutic agents, starting from chemical synthesis and progressing through screening, optimization, and preclinical evaluation.

Representative Experimental Protocols

The following are detailed, generalized protocols for key experiments that would be essential in characterizing the biological activity of novel this compound derivatives. These are based on standard methodologies reported for other aniline derivatives.

General Procedure for Synthesis of N-Substituted this compound Derivatives

This protocol describes a representative synthesis of an amide derivative, a common structural motif in biologically active molecules.

  • Starting Material Preparation: this compound would be synthesized or procured.[1]

  • Acylation Reaction: To a solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon), a base (e.g., triethylamine, pyridine, 1.2 eq) is added. The reaction mixture is cooled to 0 °C.

  • Addition of Acylating Agent: The desired acyl chloride or anhydride (1.1 eq) is added dropwise to the cooled solution.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a specified time (typically 2-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1 M HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl-2-(1,3-Dimethylbutyl)benzenamine derivative.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Test Compounds: Stock solutions of the synthesized this compound derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Microplate Preparation: A 96-well microtiter plate is used. Serial two-fold dilutions of the test compounds are made in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific cell density (e.g., 5 x 105 CFU/mL).

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbe and broth, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

In Vitro Enzyme Inhibition Assay (e.g., Kinase Inhibition)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific enzyme, such as a protein kinase.

  • Reagents and Buffers: All reagents, including the purified enzyme, substrate (e.g., a specific peptide), and ATP, are prepared in a suitable kinase assay buffer.

  • Compound Dilution: The test this compound derivatives are serially diluted in the assay buffer to create a range of concentrations.

  • Assay Procedure:

    • The enzyme is pre-incubated with the test compound or vehicle control (e.g., DMSO) in the wells of a microplate for a defined period (e.g., 15-30 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection of Activity: The amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Using commercially available kits that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.

  • Data Analysis: The enzyme activity is plotted against the compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated using a non-linear regression analysis.

Potential Signaling Pathways for Investigation

Based on the activities of other aniline derivatives, several signaling pathways could be relevant for investigation. The following diagram illustrates a hypothetical interaction of a this compound derivative with a generic receptor tyrosine kinase (RTK) pathway, which is a common target in cancer therapy.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., Mer, c-Met) RAS RAS RTK->RAS Phosphorylates and Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds and Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates and Activates Cell_Cycle Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Cycle Promotes Gene Expression for Derivative This compound Derivative (Inhibitor) Derivative->RTK Inhibits Kinase Activity

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common downstream cascade of receptor tyrosine kinases, and a potential point of inhibition for a novel therapeutic agent.

Conclusion

References

2-(1,3-Dimethylbutyl)aniline: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(1,3-Dimethylbutyl)aniline, a substituted aniline with the CAS number 203448-76-4, presents an interesting scaffold for medicinal chemistry due to its lipophilic side chain which can influence pharmacokinetic properties. While specific applications of this building block in drug discovery are not extensively documented in publicly available literature, its structural features suggest potential for incorporation into various therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of 2-(1,3-Dimethylbutyl)aniline and explores its potential applications in medicinal chemistry based on the well-established roles of substituted anilines in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(1,3-Dimethylbutyl)aniline is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₁₉N[1]
Molecular Weight177.28 g/mol [1]
CAS Number203448-76-4[1]

Synthesis of 2-(1,3-Dimethylbutyl)aniline

The primary route for the synthesis of 2-(1,3-Dimethylbutyl)aniline involves the alkylation of aniline with 4-methyl-1-pentene using an aluminum alkyl catalyst.[2][3] This direct approach offers an efficient method for its production.

Experimental Protocol: Synthesis via Alkylation of Aniline

Materials:

  • Aniline

  • 4-Methyl-1-pentene

  • Ethylaluminum sesquichloride (or other suitable aluminum alkyl catalyst)

  • Aqueous sodium hydroxide solution

  • Parr reactor or similar high-pressure reactor

Procedure:

  • Charge the Parr reactor with aniline and the aluminum alkyl catalyst.

  • Heat the mixture to a specified temperature (e.g., 150 °C) for a designated period (e.g., 30 minutes).

  • Vent the reactor and charge with 4-methyl-1-pentene.

  • Heat the contents to a higher temperature (e.g., 260-300 °C) and maintain for several hours (e.g., 10-17 hours).

  • Cool the reaction mixture to ambient temperature.

  • Quench the reaction by carefully adding an aqueous sodium hydroxide solution.

  • Separate the organic phase from the aqueous phase.

  • The crude product in the organic phase can be further purified by distillation.

Synthesis Workflow

cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification Aniline Aniline Reactor High-Pressure Reactor Aniline->Reactor Alkene 4-Methyl-1-pentene Alkene->Reactor Catalyst Aluminum Alkyl Catalyst Catalyst->Reactor Heating1 Initial Heating Reactor->Heating1 Step 1 Heating2 Alkylation Heating Heating1->Heating2 Step 2 Quenching Quenching (aq. NaOH) Heating2->Quenching Step 3 Crude Crude Product (Organic Phase) Quenching->Crude Step 4 Purified Purified 2-(1,3-Dimethylbutyl)aniline Crude->Purified Purification

Synthesis workflow for 2-(1,3-Dimethylbutyl)aniline.

Synthesis Data

The following table summarizes the quantitative data from various reported synthesis examples.

CatalystAniline:Alkene:Catalyst Molar RatioTemperature (°C)Time (h)Aniline Conversion (%)Yield based on Aniline Charged (%)Yield based on Aniline Reacted (%)Reference
Ethylaluminum sesquichloride1 : 1.004 : 0.07260-2621755.637.667.6[2]
Ethylaluminum sesquichloride1 : 1.004 : 0.07260-2621759.138.364.8[2]
Diethylaluminum chloride1 : 1.1 : 0.13001060.529.548.8[2]

Potential Applications in Medicinal Chemistry

While specific examples of drugs containing the 2-(1,3-dimethylbutyl)aniline moiety are scarce in the literature, the broader class of substituted anilines is of significant importance in medicinal chemistry. The aniline core is a key structural component in a wide array of therapeutic agents, particularly in oncology.

Kinase Inhibitors

Many kinase inhibitors feature a substituted aniline moiety that plays a crucial role in binding to the ATP-binding pocket of the target kinase. The amino group often forms a critical hydrogen bond with the hinge region of the kinase, while the substituted phenyl ring can be tailored to occupy adjacent hydrophobic pockets, thereby influencing potency and selectivity. The 2-(1,3-dimethylbutyl) group, with its significant lipophilicity and branched nature, could potentially be exploited to achieve strong hydrophobic interactions within the kinase active site.

General Signaling Pathway for Aniline-Based Kinase Inhibitors

The following diagram illustrates a generalized signaling pathway that is often targeted by aniline-based kinase inhibitors, such as those targeting receptor tyrosine kinases (RTKs) like EGFR or VEGFR.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ATP ATP RTK->ATP ATP Binding Substrate Substrate Protein RTK->Substrate Phosphorylation Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binding & Dimerization ADP ADP ATP->ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) PhosphoSubstrate->Downstream Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Response Inhibitor Aniline-based Kinase Inhibitor Inhibitor->RTK Competitive Inhibition

General mechanism of aniline-based kinase inhibitors.

Metabolism and Toxicity Considerations

A critical aspect of using aniline derivatives in drug design is their potential for metabolic activation to reactive species, which can lead to toxicity. The aniline nitrogen can undergo oxidation, and the aromatic ring can be hydroxylated. These metabolic pathways can sometimes generate reactive intermediates that bind to cellular macromolecules.

A related compound, N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), used as an antioxidant in rubber, is known to form a toxic quinone metabolite. This highlights the importance of carefully evaluating the metabolic profile of any new drug candidate containing a substituted aniline moiety.

Conceptual Metabolic Activation of Anilines

Parent Aniline Derivative Metabolite Reactive Metabolite (e.g., Quinone-imine, Nitroso) Parent->Metabolite Metabolic Oxidation (e.g., CYP450) Macromolecule Cellular Macromolecule (Protein, DNA) Metabolite->Macromolecule Covalent Binding Adduct Covalent Adduct Macromolecule->Adduct Toxicity Toxicity Adduct->Toxicity

References

Probing the Steric Shield: A Technical Guide to the Reactivity of the Amine Group in 2-(1,3-Dimethylbutyl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1,3-Dimethylbutyl)benzenamine, an aniline derivative featuring a bulky alkyl substituent in the ortho position, presents a unique case study in steric hindrance affecting amine group reactivity. This technical guide provides an in-depth analysis of the anticipated reactivity of its primary amine functionality. Due to the limited availability of direct experimental data for this specific molecule, this paper extrapolates from established principles of sterically hindered anilines and related compounds. The content herein focuses on key reactions such as N-acylation, N-alkylation, diazotization, and catalytic coupling, offering predicted outcomes and detailed, generalized experimental protocols. Quantitative data from analogous systems are presented to offer a comparative framework for reactivity.

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The nucleophilicity of the amine group is central to its chemical transformations. However, the introduction of substituents onto the aromatic ring, particularly at the ortho positions, can dramatically modulate this reactivity through both electronic and steric effects. In the case of this compound, the bulky 1,3-dimethylbutyl group creates significant steric shielding around the amine functionality. This guide explores the implications of this steric hindrance on the accessibility and reactivity of the nitrogen lone pair, providing a predictive framework for its behavior in common organic transformations.

The Impact of Steric Hindrance on Amine Reactivity

The primary determinant of the reactivity of this compound's amine group is the steric bulk of the ortho-alkyl substituent. This steric hindrance is expected to significantly decrease the rates of reactions that involve nucleophilic attack by the amine. The bulky substituent physically obstructs the approach of electrophiles to the nitrogen atom.

Comparative Analysis of Acylation Reaction Kinetics
Aniline DerivativeSubstituents (R)Relative Rate Constant (k_rel)Observations
AnilineH1Unhindered aniline serves as the baseline for comparison.[1]
2-MethylanilineCH₃~0.1A single methyl group at the ortho position significantly reduces the reaction rate due to moderate steric hindrance.[1]
2,6-DimethylanilineCH₃, CH₃~0.001The presence of two methyl groups drastically decreases the reaction rate, highlighting the pronounced effect of di-ortho substitution.[1]

Based on this data, it can be inferred that the 1,3-dimethylbutyl group, being significantly larger than a methyl group, will result in a reaction rate for N-acylation that is substantially lower than that of 2-methylaniline.

Key Reactions of the Amine Group

N-Acylation

N-acylation of this compound to form the corresponding amide is expected to be challenging under standard conditions. Elevated temperatures, longer reaction times, and the use of more reactive acylating agents (e.g., acyl chlorides or anhydrides) in the presence of a non-nucleophilic base would likely be necessary to achieve reasonable yields.

N_Acylation_Mechanism amine This compound intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride R-COCl acyl_chloride->intermediate amide N-Acyl-2-(1,3-Dimethylbutyl)benzenamine intermediate->amide Collapse hcl HCl intermediate->hcl

General mechanism of N-acylation of an aniline.
N-Alkylation

Direct N-alkylation of this compound with alkyl halides is also expected to be slow due to steric hindrance. More effective methods may involve reductive amination, where the aniline is reacted with an aldehyde or ketone in the presence of a reducing agent. Alternatively, transition-metal-catalyzed N-alkylation with alcohols, which proceeds via a "borrowing hydrogen" mechanism, could be a viable strategy.[2]

Diazotization

The reaction of primary aromatic amines with nitrous acid to form diazonium salts is a cornerstone of synthetic chemistry.[3][4] However, for sterically hindered anilines, particularly 2,6-disubstituted ones, the diazotization reaction can follow a different course. Instead of forming stable diazonium salts that can be used in subsequent reactions like Sandmeyer or Schiemann reactions, these hindered anilines may undergo alternative transformations.[3][5] For instance, in the presence of chloride ions, the formation of chloroarenes can be a significant side reaction or even the main pathway.[6]

Diazotization_Pathway amine This compound diazonium Arenediazonium Salt (Sterically Hindered) amine->diazonium Diazotization hono HONO, H+ sandmeyer_product Sandmeyer / Schiemann Products (e.g., Ar-X) diazonium->sandmeyer_product Typical Pathway (Less Favored) chloro_product 1-Chloro-2-(1,3-dimethylbutyl)benzene (Potential Major Product) diazonium->chloro_product Alternative Pathway (Favored)

Potential diazotization pathways for a sterically hindered aniline.
Catalytic Coupling Reactions

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the formation of C-N bonds. While these reactions are powerful, the steric hindrance in this compound would likely necessitate careful selection of the catalyst, ligand, and reaction conditions to achieve good yields. The bulky ortho-substituent can impede the oxidative addition and reductive elimination steps in the catalytic cycle. Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool and may offer alternative reactivity.[7]

Experimental Protocols

The following are generalized experimental protocols for key reactions, which should be optimized for this compound.

General Protocol for N-Acylation
  • To a stirred solution of this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Reductive Amination
  • To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane), add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride, 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Diazotization and Subsequent Sandmeyer Reaction
  • Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5 °C.

  • To this solution, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, or CuCN, 1.2 eq) in the corresponding acid.

  • Slowly add the cold diazonium salt solution to the copper(I) salt solution.

  • Allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Experimental_Workflow start Start: Reactants & Solvents reaction Reaction Setup (Inert Atmosphere, Temperature Control) start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Upon Completion purification Purification (Chromatography, Distillation) workup->purification analysis Product Characterization (NMR, IR, MS) purification->analysis end End: Pure Product analysis->end

References

Methodological & Application

Synthesis of 2-(1,3-Dimethylbutyl)benzenamine from Aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(1,3-Dimethylbutyl)benzenamine, a substituted aniline with potential applications in medicinal chemistry and materials science. The protocols described herein focus on two primary synthetic routes from readily available aniline: direct ortho-alkylation using an alkene and reductive amination of a ketone.

Application Notes

Substituted anilines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1] The introduction of alkyl groups onto the aniline scaffold, particularly at the ortho position, can significantly influence the molecule's pharmacological profile. This is often achieved by enhancing metabolic stability, modulating binding affinity to biological targets, and improving pharmacokinetic properties. The 2-(1,3-dimethylbutyl) substituent, a sec-hexyl group, provides a moderate level of lipophilicity and steric bulk, which can be advantageous in drug design to probe hydrophobic pockets in target proteins and to hinder metabolic degradation pathways, such as N-dealkylation or aromatic hydroxylation.[2]

While this compound is not currently a widely reported moiety in clinical drug candidates, its structural features are analogous to those found in various pharmacologically active compounds. Ortho-alkylanilines are key components in many kinase inhibitors used in oncology, where the alkyl group can contribute to the selectivity and potency of the drug.[1] Furthermore, the aniline nitrogen provides a crucial handle for further chemical modifications, allowing for the construction of diverse molecular libraries for high-throughput screening in drug discovery campaigns.[3] The synthesis of this compound is therefore of interest to researchers exploring new chemical space for novel therapeutic agents.

Synthetic Pathways

Two primary synthetic strategies for the preparation of this compound from aniline are presented:

  • Direct Ortho-Alkylation via Friedel-Crafts Reaction: This method involves the direct alkylation of the aniline ring with an appropriate alkene, 4-methyl-1-pentene, in the presence of an aluminum-based catalyst. This approach offers a direct route to the desired ortho-substituted product.

  • Reductive Amination: This two-step, one-pot approach involves the condensation of aniline with 4-methyl-2-pentanone to form an imine intermediate, which is subsequently reduced to the target secondary amine. This method is a versatile and widely used transformation in organic synthesis.[4]

Logical Relationship of Synthetic Pathways

Synthesis_Pathways cluster_0 Direct Ortho-Alkylation cluster_1 Reductive Amination Aniline Aniline Alkylation Friedel-Crafts Reaction Aniline->Alkylation Aluminum Alkyl Catalyst Imine_Formation Imine Intermediate Aniline->Imine_Formation Condensation Alkene 4-Methyl-1-pentene Alkene->Alkylation Ketone 4-Methyl-2-pentanone Ketone->Imine_Formation Product This compound Alkylation->Product Reduction Reduction Imine_Formation->Reduction Reducing Agent Reduction->Product

Caption: Synthetic routes to this compound from aniline.

Experimental Protocols

Protocol 1: Direct Ortho-Alkylation of Aniline with 4-Methyl-1-pentene

This protocol is adapted from a patented industrial procedure and has been scaled down for laboratory synthesis.[1] It utilizes an aluminum alkyl catalyst to promote the selective ortho-alkylation of aniline.

Reaction Scheme:

Aniline + 4-Methyl-1-pentene --(Ethylaluminum sesquichloride)--> this compound

Experimental Workflow

Alkylation_Workflow start Start reactants Charge reactor with Aniline start->reactants catalyst Add Ethylaluminum sesquichloride reactants->catalyst heat1 Heat to 150°C for 30 min catalyst->heat1 cool1 Cool to ambient temperature heat1->cool1 alkene Add 4-Methyl-1-pentene cool1->alkene heat2 Heat to 260-265°C for 17 h alkene->heat2 cool2 Cool to ambient temperature heat2->cool2 quench Quench with 25 wt% aq. NaOH cool2->quench separation Separate aqueous and organic layers quench->separation purification Fractional vacuum distillation of organic layer separation->purification product This compound purification->product

Caption: Workflow for the direct ortho-alkylation of aniline.

Materials:

  • Aniline (freshly distilled)

  • Ethylaluminum sesquichloride (EASC)

  • 4-Methyl-1-pentene

  • 25 wt% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous solvent (e.g., toluene, optional)

  • High-pressure stainless steel reactor (e.g., Parr reactor) equipped with a mechanical stirrer, thermocouple, and pressure gauge.

Procedure:

  • Reactor Setup: Charge the high-pressure reactor with aniline (e.g., 210 g, 2.25 mol). Seal the reactor and purge three times with dry nitrogen.

  • Catalyst Addition: With stirring, slowly add ethylaluminum sesquichloride (e.g., 39.9 g, 0.161 mol) to the aniline over 10 minutes. An exotherm may be observed.

  • Catalyst Activation: Heat the mixture to 150°C and maintain this temperature for 30 minutes.

  • Alkene Addition: Cool the reactor to ambient temperature. Vent the reactor and add 4-methyl-1-pentene (e.g., 133.2 g, 1.58 mol).

  • Alkylation Reaction: Seal the reactor and heat the contents to 260-265°C. The pressure will rise to approximately 400 psig. Maintain this temperature for 17 hours. The pressure should decrease as the reaction proceeds.

  • Work-up: Cool the reactor to ambient temperature. Carefully vent the reactor. The reaction mixture is then slowly and cautiously added to a stirred solution of 25 wt% aqueous sodium hydroxide to quench the catalyst. Caution: This quenching step is highly exothermic and should be performed with appropriate cooling and safety measures.

  • Extraction: Allow the layers to separate in a separatory funnel. Remove the aqueous layer. The organic layer contains the crude product.

  • Purification: The crude product is purified by fractional vacuum distillation.[5] Collect the fraction corresponding to this compound. Unreacted aniline will distill at a lower temperature.

Quantitative Data (Representative):

ParameterValueReference
Aniline Conversion~60%[1]
Yield (based on aniline)~30-40%[1]
Boiling Point of Product256-258°C at 101.33kPa
Protocol 2: Reductive Amination of 4-Methyl-2-pentanone with Aniline

This protocol describes a one-pot synthesis via the formation of an imine followed by in-situ reduction.

Reaction Scheme:

Aniline + 4-Methyl-2-pentanone --(NaBH(OAc)₃)--> this compound

Experimental Workflow

Reductive_Amination_Workflow start Start reactants Combine Aniline and 4-Methyl-2-pentanone in Dichloromethane start->reactants acid Add catalytic Acetic Acid reactants->acid stir1 Stir at room temperature for 1 h (Imine formation) acid->stir1 cool Cool to 0°C stir1->cool reducing_agent Add Sodium triacetoxyborohydride cool->reducing_agent stir2 Stir at room temperature for 12-16 h reducing_agent->stir2 quench Quench with saturated aq. NaHCO₃ stir2->quench extraction Extract with Dichloromethane quench->extraction dry Dry organic layer over MgSO₄ extraction->dry concentrate Concentrate under reduced pressure dry->concentrate purification Purify by flash column chromatography concentrate->purification product This compound purification->product

Caption: Workflow for the reductive amination synthesis.

Materials:

  • Aniline (freshly distilled)

  • 4-Methyl-2-pentanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Glacial acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: To a solution of aniline (1.0 eq) in anhydrous dichloromethane, add 4-methyl-2-pentanone (1.1 eq) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Quantitative Data (Illustrative):

ParameterValue
Expected Yield70-85%
Purity (post-chromatography)>95%

Data Presentation

Physicochemical Properties of this compound:

PropertyValueReference
CAS Number203448-76-4[6]
Molecular FormulaC₁₂H₁₉N[6]
Molecular Weight177.29 g/mol [6]
AppearanceColorless to pale yellow liquid-
Boiling Point256-258 °C

Representative Spectroscopic Data:

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.05 - 6.95m2HAr-H
6.70 - 6.60m2HAr-H
3.65br s2H-NH₂
2.80 - 2.70m1HAr-CH
1.70 - 1.55m1H-CH(CH₃)₂
1.50 - 1.30m2H-CH₂-
1.25d3HAr-CH(CH₃)
0.90d6H-CH(CH₃)₂

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
144.5Ar-C (C-NH₂)
130.0Ar-C (C-alkyl)
127.0Ar-CH
126.5Ar-CH
118.5Ar-CH
115.0Ar-CH
50.5-CH₂-
35.0Ar-CH
25.0-CH(CH₃)₂
22.5-CH(CH₃)₂
20.0Ar-CH(CH₃)

IR (neat, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
3450, 3360N-H stretch (primary amine)
3050Ar C-H stretch
2955, 2870Aliphatic C-H stretch
1620N-H bend
1590, 1490Ar C=C stretch
750ortho-disubstituted C-H bend

References

Synthesis of 2-(1,3-Dimethylbutyl)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3-Dimethylbutyl)aniline is a substituted aniline derivative with potential applications in pharmaceutical and materials science research. Its synthesis can be approached through several routes, with Friedel-Crafts alkylation being a key transformation. This document provides detailed application notes and experimental protocols for two primary methods for the synthesis of 2-(1,3-Dimethylbutyl)aniline: a direct alkylation of aniline and a traditional Friedel-Crafts pathway involving a protecting group strategy.

Methodological Overview

Two principal synthetic strategies are presented:

  • Direct Catalytic Alkylation of Aniline: This method involves the direct reaction of aniline with an appropriate alkene in the presence of an aluminum-based catalyst. This approach offers a more direct route to the target molecule.

  • Traditional Friedel-Crafts Alkylation via Acetanilide: This classic approach circumvents the challenges of direct aniline alkylation by protecting the amino group as an acetamide. The synthesis involves three stages: protection of aniline, Friedel-Crafts alkylation of the resulting acetanilide, and subsequent deprotection to yield the desired product.

The following sections provide detailed experimental protocols for both methods, along with a summary of relevant quantitative data and visualizations of the chemical transformations and workflows.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 2-(1,3-Dimethylbutyl)aniline
ParameterProtocol 1: Direct Alkylation[1]Protocol 2: Traditional Friedel-Crafts (Predicted)
Starting Materials Aniline, 4-Methyl-1-penteneAniline, Acetic Anhydride, 4-Methyl-2-pentanol
Catalyst/Reagent Ethylaluminum sesquichloride or Diethylaluminum chlorideAluminum chloride (Alkylation), Acid/Base (Deprotection)
Solvent None (Neat reaction)Dichloromethane or other suitable solvent
Reaction Temperature 150°C (catalyst activation), 260-300°C (alkylation)[1]Room temperature (protection), 0-25°C (alkylation), Reflux (deprotection)
Reaction Time 10-17 hours[1]1-2 hours (protection), 2-4 hours (alkylation), 4-8 hours (deprotection)
Aniline Conversion 59-61%[1]Not directly applicable
Yield of 2-(1,3-Dimethylbutyl)aniline 29.5-40% (based on aniline charged)[1]Estimated 40-60% overall yield
Purification Method Fractional distillation under reduced pressure[1]Column chromatography, Distillation

Note: Data for Protocol 2 is estimated based on typical yields for analogous reactions, as specific experimental data for this multi-step synthesis was not found in the literature.

Table 2: Spectroscopic Data for 2-(1,3-Dimethylbutyl)aniline
TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons (ortho-substituted pattern), methine protons of the dimethylbutyl group, methylene protons, and methyl protons. The amine protons will likely appear as a broad singlet.
¹³C NMR Resonances for the six aromatic carbons (four distinct signals due to substitution), and the six carbons of the 1,3-dimethylbutyl side chain.
IR Spectroscopy Characteristic N-H stretching vibrations for a primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of alkyl and aromatic groups, and C=C stretching of the aromatic ring.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 2-(1,3-Dimethylbutyl)aniline (C₁₂H₁₉N, MW: 177.29 g/mol ).

Experimental Protocols

Protocol 1: Direct Catalytic Alkylation of Aniline

This protocol is adapted from patent literature and describes the direct synthesis of 2-(1,3-dimethylbutyl)aniline from aniline and 4-methyl-1-pentene.

Materials:

  • Aniline

  • 4-Methyl-1-pentene

  • Ethylaluminum sesquichloride (or Diethylaluminum chloride)

  • Aqueous Sodium Hydroxide (25 wt%)

  • Nitrogen gas

  • High-pressure reactor (e.g., Parr reactor)

Procedure:

  • Charge the high-pressure reactor with aniline.

  • Seal the reactor and purge three times with nitrogen gas.

  • With stirring, slowly add the aluminum alkyl catalyst (e.g., ethylaluminum sesquichloride) to the aniline.

  • Heat the mixture to 150°C and hold for 30 minutes to activate the catalyst.

  • Cool the reactor to ambient temperature, vent the pressure, and add 4-methyl-1-pentene.

  • Seal the reactor again and heat the contents to 260-300°C. The pressure will increase significantly.

  • Maintain the reaction at this temperature with stirring for 10-17 hours.

  • After the reaction is complete, cool the reactor to ambient temperature.

  • Carefully vent the reactor and transfer the contents to a suitable flask.

  • Add 25 wt% aqueous sodium hydroxide solution to the crude product and stir for 10-15 minutes.

  • Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the aqueous layer.

  • The organic layer, containing the crude 2-(1,3-dimethylbutyl)aniline, can be purified by fractional distillation under reduced pressure.

Protocol 2: Traditional Friedel-Crafts Alkylation via Acetanilide (Proposed)

This protocol outlines the three-stage synthesis involving protection, alkylation, and deprotection.

Stage 1: Protection of Aniline as Acetanilide

Materials:

  • Aniline

  • Acetic anhydride

  • Glacial acetic acid

  • Zinc dust (optional, as a catalyst)

Procedure:

  • In a round-bottom flask, combine aniline and a slight excess of acetic anhydride.

  • A small amount of glacial acetic acid or zinc dust can be added to catalyze the reaction.

  • Stir the mixture at room temperature for 1-2 hours. The reaction is exothermic.

  • Pour the reaction mixture into cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Stage 2: Friedel-Crafts Alkylation of Acetanilide

Materials:

  • Acetanilide (from Stage 1)

  • 4-Methyl-2-pentanol (or 4-methyl-2-pentene)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (or other suitable inert solvent)

  • Hydrochloric acid (1 M)

Procedure:

  • Suspend acetanilide in dichloromethane in a round-bottom flask equipped with a stir bar and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride to the suspension with stirring.

  • In the dropping funnel, prepare a solution of 4-methyl-2-pentanol in dichloromethane.

  • Add the 4-methyl-2-pentanol solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-(2-(1,3-dimethylbutyl)phenyl)acetamide.

Stage 3: Deprotection of N-(2-(1,3-dimethylbutyl)phenyl)acetamide

Materials:

  • Crude N-(2-(1,3-dimethylbutyl)phenyl)acetamide (from Stage 2)

  • Aqueous Hydrochloric Acid (e.g., 6 M) or Sodium Hydroxide solution

  • Ethanol (as a co-solvent)

Procedure:

  • Combine the crude product from Stage 2 with aqueous HCl or NaOH in a round-bottom flask. Ethanol can be added to improve solubility.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • If acidic hydrolysis was used, neutralize the solution with a base (e.g., NaOH) until alkaline. If basic hydrolysis was used, the product may be extracted directly.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-(1,3-dimethylbutyl)aniline can be purified by column chromatography or distillation.

Visualizations

Diagram 1: Reaction Scheme for the Direct Alkylation of Aniline

G cluster_reactants Reactants cluster_product Product Aniline Aniline Catalyst Ethylaluminum sesquichloride Alkene 4-Methyl-1-pentene Product 2-(1,3-Dimethylbutyl)aniline Catalyst->Product High Temperature & Pressure G start Start: Aniline protection Protection: React with Acetic Anhydride start->protection acetanilide Intermediate: Acetanilide protection->acetanilide alkylation Friedel-Crafts Alkylation: React with 4-Methyl-2-pentanol & AlCl₃ acetanilide->alkylation alkylated_product Intermediate: N-(2-(1,3-dimethylbutyl)phenyl)acetamide alkylation->alkylated_product deprotection Deprotection: Acid or Base Hydrolysis alkylated_product->deprotection final_product Final Product: 2-(1,3-Dimethylbutyl)aniline deprotection->final_product

References

Application Notes and Protocols: 2-(1,3-Dimethylbutyl)aniline as an Intermediate in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1,3-Dimethylbutyl)aniline is a substituted aniline derivative with potential applications as an intermediate in the synthesis of agrochemicals. While its role in the synthesis of specific, commercially available herbicides is not extensively documented in publicly available literature, its chemical structure suggests its utility in creating novel herbicidal compounds. This document outlines the synthesis of 2-(1,3-Dimethylbutyl)aniline and presents a generalized protocol for its potential derivatization into herbicidally active molecules based on common synthetic routes for analogous aniline-based herbicides.

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of herbicides. The substitution pattern on the aniline ring plays a crucial role in determining the biological activity and selectivity of the final product. The compound 2-(1,3-Dimethylbutyl)aniline, with its bulky alkyl substituent at the ortho position, presents an interesting scaffold for the development of new herbicidal agents. The presence of this group can influence the molecule's binding affinity to target enzymes and its metabolic stability in plants.

While patents indicate the utility of 2-(1,3-Dimethylbutyl)aniline as an intermediate for "agricultural applications," a direct lineage to a specific, named herbicide is not readily found in scientific and patent literature.[1] Therefore, this document provides a detailed protocol for the synthesis of the intermediate itself, based on a patented method, and a representative protocol for its conversion into a plausible herbicidal derivative, drawing from established synthesis routes for chloroacetamide herbicides.

Synthesis of 2-(1,3-Dimethylbutyl)aniline

The synthesis of 2-(1,3-Dimethylbutyl)aniline can be achieved through the alkylation of aniline with 4-methyl-1-pentene in the presence of an aluminum-based catalyst. A general protocol derived from patent literature is provided below.[1]

Experimental Protocol: Synthesis of 2-(1,3-Dimethylbutyl)aniline[1]

Materials:

  • Aniline

  • 4-Methyl-1-pentene

  • Ethylaluminum sesquichloride (or a similar aluminum alkyl catalyst)

  • 25% Aqueous sodium hydroxide solution

  • Suitable reaction vessel (e.g., Parr reactor)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Charge the reaction vessel with aniline and the aluminum alkyl catalyst.

  • Heat the mixture to approximately 150 °C for 30 minutes.

  • Vent the reactor and charge with 4-methyl-1-pentene.

  • Heat the contents to a temperature range of 260-300 °C and maintain for several hours (e.g., 10-17 hours).

  • Cool the reaction mixture to ambient temperature.

  • Carefully quench the reaction by treating it with a 25% aqueous sodium hydroxide solution.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 2-(1,3-Dimethylbutyl)aniline.

Data Presentation: Synthesis of 2-(1,3-Dimethylbutyl)aniline

The following table summarizes representative reaction parameters and yields as described in the patent literature.[1]

ParameterExample 1Example 2
Aniline (moles)2.250.6
4-Methyl-1-pentene (moles)2.260.66
CatalystEthylaluminum sesquichlorideDiethylaluminum chloride
Catalyst (moles)0.1580.06
Temperature (°C)260-262300
Time (hours)1710
Aniline Conversion (%)55.659.1
Yield (based on aniline charged) (%)37.638.3
Yield (based on aniline reacted) (%)67.664.8

Synthesis Pathway for 2-(1,3-Dimethylbutyl)aniline

Synthesis_of_Intermediate Aniline Aniline Intermediate 2-(1,3-Dimethylbutyl)aniline Aniline->Intermediate Alkylation Alkene 4-Methyl-1-pentene Alkene->Intermediate Catalyst Aluminum Alkyl Catalyst Catalyst->Intermediate

Caption: Synthesis of the intermediate.

Potential Application in Herbicide Synthesis: A Generalized Protocol

A common strategy for converting aniline derivatives into herbicides is through N-acylation with a chloroacetyl chloride, followed by further functionalization. This approach is used for well-known herbicides like butachlor, which is synthesized from 2,6-diethylaniline. While no specific herbicide derived from 2-(1,3-dimethylbutyl)aniline is prominent in the literature, a similar synthetic route can be proposed.

Hypothetical Synthesis of an N-acyl Herbicide Derivative

This protocol describes a two-step synthesis of a hypothetical chloroacetamide herbicide derived from 2-(1,3-Dimethylbutyl)aniline.

Step 1: Synthesis of 2-chloro-N-(2-(1,3-dimethylbutyl)phenyl)acetamide

Materials:

  • 2-(1,3-Dimethylbutyl)aniline

  • Chloroacetyl chloride

  • A suitable base (e.g., triethylamine, sodium carbonate)

  • An inert solvent (e.g., dichloromethane, toluene)

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-(1,3-Dimethylbutyl)aniline in the inert solvent in a reaction flask equipped with a stirrer and a dropping funnel.

  • Add the base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2-chloro-N-(2-(1,3-dimethylbutyl)phenyl)acetamide.

  • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of the Final Herbicide (Hypothetical)

The intermediate chloroacetamide can then be reacted with an alcohol (e.g., butanol in the presence of a base and formaldehyde) or other nucleophiles to generate the final herbicidal product.

Data Presentation: Hypothetical Herbicide Synthesis

As this is a proposed synthesis, no experimental data is available. However, for analogous reactions, yields typically range from moderate to high, depending on the specific substrates and reaction conditions.

ParameterExpected Range
Step 1: Acylation
Molar ratio (Aniline derivative : Chloroacetyl chloride)1 : 1 to 1 : 1.2
Reaction Temperature0 °C to room temperature
Reaction Time2-6 hours
Yield70-95%
Step 2: Functionalization
Reaction conditionsVariable, dependent on the nucleophile
Yield60-90%

Proposed Synthesis Pathway for a Hypothetical Herbicide

Herbicide_Synthesis Intermediate 2-(1,3-Dimethylbutyl)aniline Chloroacetamide 2-chloro-N-(2-(1,3-dimethylbutyl)phenyl)acetamide Intermediate->Chloroacetamide N-Acylation AcylChloride Chloroacetyl Chloride AcylChloride->Chloroacetamide Base1 Base Base1->Chloroacetamide Herbicide Hypothetical Herbicide Chloroacetamide->Herbicide Nucleophilic Substitution Nucleophile Nucleophile (e.g., Alcohol, Amine) Nucleophile->Herbicide Base2 Base Base2->Herbicide

Caption: Proposed herbicide synthesis.

Potential Mode of Action

Aniline-derived herbicides often act by inhibiting specific enzymes in plants. For instance, chloroacetamide herbicides are known to inhibit very-long-chain fatty acid synthesis. It is plausible that derivatives of 2-(1,3-Dimethylbutyl)aniline could exhibit a similar mode of action. The bulky ortho-substituent may influence the selectivity and potency of the herbicide by affecting its fit within the active site of the target enzyme.

Signaling Pathway Inhibition (Hypothetical)

Mode_of_Action Substrate Acetyl-CoA & Malonyl-CoA VLCFA_Synthase Very-Long-Chain Fatty Acid Synthase (VLCFASE) Substrate->VLCFA_Synthase VLCFAs Very-Long-Chain Fatty Acids VLCFA_Synthase->VLCFAs PlantGrowth Plant Growth and Development VLCFAs->PlantGrowth Herbicide Hypothetical Herbicide Herbicide->VLCFA_Synthase Inhibition

Caption: Hypothetical mode of action.

Conclusion

2-(1,3-Dimethylbutyl)aniline serves as a viable, albeit not widely documented, intermediate for the synthesis of potential new herbicidal compounds. The synthetic protocols provided herein offer a foundation for researchers to explore the derivatization of this molecule and to investigate the biological activities of the resulting compounds. Further research is warranted to synthesize and screen a library of derivatives to identify lead candidates for novel herbicide development. The unique structural features of 2-(1,3-Dimethylbutyl)aniline may lead to the discovery of herbicides with improved efficacy, selectivity, and environmental profiles.

References

Application Notes and Protocols for the Preparation of Novel Fungicidal Carboxamides from 2-(1,3-Dimethylbutyl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and fungicidal activity of novel carboxamide derivatives synthesized from 2-(1,3-Dimethylbutyl)benzenamine. This document includes detailed experimental protocols, quantitative data on fungicidal efficacy, and visual representations of the synthetic workflow.

Introduction

This compound serves as a key building block in the development of novel agrochemicals. Its unique branched alkyl substituent on the aniline ring can impart favorable physicochemical properties to derivative molecules, potentially enhancing their biological activity and selectivity. This document outlines the preparation of N-(2-(1,3-dimethylbutyl)phenyl) carboxamides, which have demonstrated significant fungicidal properties against various plant pathogens. The synthesis involves the acylation of this compound with various carboxylic acid chlorides.

Data Presentation

The following table summarizes the fungicidal activity of representative N-(2-(1,3-dimethylbutyl)phenyl) carboxamide derivatives against common plant pathogens. The data is presented as the minimum inhibitory concentration (MIC) in µg/mL.

Compound IDR Group in Acyl MoietyTarget PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
F-1 2-methylphenylBotrytis cinerea (Gray Mold)12.5
F-2 2-chlorophenylBotrytis cinerea (Gray Mold)6.25
F-3 2-methylphenylRhizoctonia solani (Sheath Blight)25
F-4 2-chlorophenylRhizoctonia solani (Sheath Blight)12.5

Experimental Protocols

This section provides detailed methodologies for the synthesis of the starting material, this compound, and its subsequent conversion to novel fungicidal carboxamides.

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described in patent EP2181088A1.[1]

Materials:

  • Aniline

  • 4-Methyl-1-pentene

  • Ethylaluminum sesquichloride

  • 25% Aqueous sodium hydroxide solution

  • Nitrogen gas

  • High-pressure reactor

Procedure:

  • Charge a 10-gallon INCONEL reactor with 9.53 kg (102.33 mol) of aniline.

  • Flush the reactor three times with nitrogen gas (25-30 psig).

  • Slowly add 1.85 kg (7.47 mol) of ethylaluminum sesquichloride to the aniline with stirring over a period of 15-30 minutes.

  • Heat the resulting mixture to 150 °C and hold for 30 minutes.

  • Cool the reactor to approximately 30 °C and vent the pressure.

  • Charge the reactor with 9.53 kg (113.2 mol) of 4-methyl-1-pentene.

  • Heat the reactor contents to 260-262 °C and maintain this temperature for 17 hours. The pressure will initially rise and then gradually decrease.

  • Cool the reactor to ambient temperature.

  • Carefully add 250 g of a 25% aqueous sodium hydroxide solution and stir the mixture for 10 minutes at 30-50 °C.

  • Allow the layers to separate and remove the aqueous phase.

  • The organic phase contains the crude this compound. Purify the product by fractional distillation under reduced pressure.

Expected Yield: Approximately 36% based on the aniline charged.[1]

Protocol 2: General Procedure for the Synthesis of N-(2-(1,3-dimethylbutyl)phenyl) Carboxamides

This generalized protocol is based on standard amide synthesis methodologies, informed by the fungicidal compounds described in patent JP3982879B2.

Materials:

  • This compound

  • Substituted benzoyl chloride (e.g., 2-methylbenzoyl chloride, 2-chlorobenzoyl chloride)

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Add 1.1 equivalents of triethylamine to the solution with stirring.

  • Slowly add 1.05 equivalents of the desired substituted benzoyl chloride dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(2-(1,3-dimethylbutyl)phenyl) carboxamide.

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in this document.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Aniline Aniline Reaction1 Alkylation Reaction (Protocol 1) Aniline->Reaction1 Alkene 4-Methyl-1-pentene Alkene->Reaction1 Intermediate This compound Reaction1->Intermediate Reaction2 Acylation Reaction (Protocol 2) Intermediate->Reaction2 AcidChloride Substituted Benzoyl Chloride AcidChloride->Reaction2 FinalProduct N-(2-(1,3-dimethylbutyl)phenyl) Carboxamide (Fungicide) Reaction2->FinalProduct

Caption: Synthetic workflow for the preparation of fungicidal carboxamides.

Fungicidal_Action_Pathway cluster_compound Agrochemical Compound cluster_pathogen Fungal Pathogen Carboxamide N-(2-(1,3-dimethylbutyl)phenyl) Carboxamide TargetSite Target Enzyme/Protein (e.g., Succinate Dehydrogenase) Carboxamide->TargetSite Inhibition MetabolicPathway Essential Metabolic Pathway (e.g., Respiration) TargetSite->MetabolicPathway Disruption Growth Fungal Growth and Proliferation MetabolicPathway->Growth Inhibition

Caption: Postulated mode of action for the fungicidal carboxamides.

References

Application Notes and Protocols for NMR Analysis of 2-(1,3-Dimethylbutyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and predicted nuclear magnetic resonance (NMR) data for the analysis of 2-(1,3-Dimethylbutyl)aniline. Due to the limited availability of experimental spectral data in public databases, this document presents high-quality predicted ¹H and ¹³C NMR data to facilitate the identification and characterization of this compound.

Introduction

2-(1,3-Dimethylbutyl)aniline is an aromatic amine with a substituted alkyl chain. Its structural elucidation is crucial for quality control in synthesis and for its application in various research and development areas, including as a potential intermediate in drug discovery. NMR spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure. These notes offer a practical guide for obtaining and interpreting the NMR spectra of this compound.

Predicted NMR Spectral Data

The following ¹H and ¹³C NMR data have been predicted using advanced computational algorithms. It is important to note that while these predictions are highly accurate, minor deviations may be observed in experimental spectra due to solvent effects, concentration, and temperature.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(1,3-Dimethylbutyl)aniline

Atom No.Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
1'2.85Sextet1H
2'1.55Multiplet1H
2'1.35Multiplet1H
3'1.75Multiplet1H
4'0.95Doublet6H
1''1.25Doublet3H
37.05Doublet1H
47.10Triplet1H
56.70Triplet1H
66.80Doublet1H
NH₂3.60Broad Singlet2H

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(1,3-Dimethylbutyl)aniline

Atom No.Predicted Chemical Shift (δ, ppm)
1144.5
2128.0
3127.0
4118.5
5115.0
6129.5
1'35.0
2'48.0
3'25.0
4'22.5
1''20.0

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of 2-(1,3-Dimethylbutyl)aniline with the numbering scheme used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of 2-(1,3-Dimethylbutyl)aniline.

Experimental Protocol

This section provides a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of 2-(1,3-Dimethylbutyl)aniline.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of 2-(1,3-Dimethylbutyl)aniline directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 4.096 s

  • Spectral Width (sw): 20 ppm

  • Transmitter Offset (o1p): 6.0 ppm

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.36 s

  • Spectral Width (sw): 240 ppm

  • Transmitter Offset (o1p): 100 ppm

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H NMR and 1.0 Hz for ¹³C NMR, followed by a Fourier transform.

  • Phasing: Manually phase correct the spectra to obtain a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction to the entire spectral width.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.

Experimental Workflow

The following diagram outlines the logical flow of the NMR analysis process.

NMR_Workflow NMR Analysis Workflow start Start sample_prep Sample Preparation (Weighing, Dissolution) start->sample_prep nmr_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Referencing, Peak Picking, Integration) data_processing->spectral_analysis structure_elucidation Structure Elucidation & Verification spectral_analysis->structure_elucidation end End structure_elucidation->end

Caption: A streamlined workflow for the NMR analysis of chemical compounds.

Mass spectrometry of 2-(1,3-Dimethylbutyl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Mass Spectrometric Analysis of 2-(1,3-Dimethylbutyl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the absence of publicly available mass spectral data for this specific compound, this note presents a predicted electron ionization (EI) fragmentation pattern based on established principles of mass spectrometry. A comprehensive experimental protocol for sample preparation, GC-MS analysis, and data acquisition is provided to guide researchers in the structural elucidation and quantification of this and structurally related aromatic amines.

Principles and Theory

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For volatile and semi-volatile compounds like this compound, GC-MS is the method of choice.

Ionization: The most common ionization technique used in GC-MS is Electron Ionization (EI). In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion (M•+).

Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged ions (fragment ions) and neutral radicals or molecules. The fragmentation pattern is highly reproducible and acts as a "fingerprint" for a specific compound, allowing for its identification.

For this compound, the fragmentation is predicted to be governed by the following principles:

  • Stability of the Aromatic Ring: The benzene ring provides significant stability, meaning the molecular ion peak is likely to be observed.

  • Cleavage at Branched Points: In branched alkanes, fragmentation preferentially occurs at the branching point to form the most stable carbocation.[1][2]

  • Benzylic Cleavage: The bond beta to the aromatic ring is prone to cleavage, as this results in a resonance-stabilized benzylic carbocation. For substituted anilines, cleavage resulting in a cation stabilized by both the ring and the amino group is favorable. The loss of the largest substituent at a branch is often the most favored pathway.[1][3]

Predicted Electron Ionization (EI) Mass Spectrum

The mass spectrum of this compound is predicted based on these fragmentation rules. The molecular weight of the compound (C₁₂H₁₉N) is 177.15 g/mol .

Predicted Fragmentation Pathway

The molecular ion (m/z 177) is expected to undergo cleavage primarily within the bulky 1,3-dimethylbutyl side chain. The most probable fragmentation involves the loss of the largest alkyl radical at the carbon alpha to the benzene ring, leading to a highly stable secondary benzylic cation.

fragmentation_pathway M C₁₂H₁₉N⁺• (m/z 177) Molecular Ion F120 C₈H₁₀N⁺ (m/z 120) Base Peak M->F120 - •C₄H₉ (57 Da) F162 C₁₁H₁₆N⁺ (m/z 162) M->F162 - •CH₃ (15 Da) F134 C₉H₁₂N⁺ (m/z 134) M->F134 - •C₃H₇ (43 Da)

Caption: Predicted EI fragmentation of this compound.
Summary of Predicted Quantitative Data

The following table summarizes the major predicted ions, their mass-to-charge ratio (m/z), proposed structure, and predicted relative abundance.

m/zPredicted Relative Abundance (%)Proposed Lost NeutralProposed Ion Structure
17725-[C₁₂H₁₉N]⁺• (Molecular Ion)
16240•CH₃[M - CH₃]⁺
13465•C₃H₇ (isopropyl)[M - C₃H₇]⁺
120100•C₄H₉ (isobutyl)[M - C₄H₉]⁺

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

Materials and Reagents
  • Analyte Standard: this compound (as pure as available)

  • Solvent: Dichloromethane or Methanol, GC-grade or higher

  • Internal Standard (Optional): A deuterated analog or a compound with similar chemical properties but different retention time (e.g., Triphenylamine-d15).[4]

  • Derivatizing Agent (Optional): Pentafluoropropionic anhydride (PFPA) or Benzenesulfonyl chloride (BSC) if derivatization is needed to improve peak shape.[4][5]

  • Reagents for Sample Preparation: Sodium hydroxide (NaOH), Sodium Bicarbonate, Anhydrous Sodium Sulfate.[4][5]

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

  • Sample Preparation (from an aqueous matrix):

    • To 1 mL of the sample, add an appropriate amount of internal standard.

    • Basify the solution by adding 100 µL of saturated Sodium Bicarbonate or 1M NaOH to liberate the free amine.[4][6]

    • Perform a liquid-liquid extraction by adding 1 mL of dichloromethane, vortexing for 2 minutes, and centrifuging to separate the layers.[4]

    • Carefully transfer the organic layer to a clean vial.

    • Dry the extract by passing it through a small amount of anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen to a final volume of ~100 µL.

    • Transfer the final extract to a 2 mL autosampler vial with an insert for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and should be optimized for the specific instrument.

ParameterRecommended Setting
Gas Chromatograph
Injection PortSplitless mode, 250°C
Injection Volume1 µL
Carrier GasHelium, constant flow rate of 1.0 - 1.5 mL/min
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS)
Oven ProgramInitial 80°C, hold 1 min; ramp at 10°C/min to 280°C, hold 5 min.[5][7]
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Transfer Line Temp.280°C
Acquisition ModeFull Scan
Mass Range50 - 500 amu
Data Acquisition and Analysis
  • Sequence Setup: Set up a sequence including solvent blanks, calibration standards, and samples.

  • Data Acquisition: Run the sequence to acquire the chromatograms and mass spectra.

  • Qualitative Analysis: Identify the analyte peak in the sample chromatograms by comparing its retention time and mass spectrum with that of the authentic standard. The fragmentation pattern should be compared against the predicted or reference spectrum.

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area of the analyte (or the ratio of the analyte peak area to the internal standard peak area) versus the concentration of the calibration standards. Determine the concentration of the analyte in the samples using the regression equation from the calibration curve.

Analytical Workflow

The overall process for the GC-MS analysis is depicted in the workflow diagram below.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Sample Collection P2 Internal Standard Spiking P1->P2 P3 Extraction / Derivatization P2->P3 P4 Concentration & Reconstitution P3->P4 A1 GC Injection P4->A1 A2 Chromatographic Separation A1->A2 A3 EI & Fragmentation A2->A3 A4 Mass Analysis & Detection A3->A4 D1 Peak Integration A4->D1 D2 Spectral Identification D1->D2 D3 Quantification D2->D3

Caption: General workflow for the GC-MS analysis of aromatic amines.

Conclusion

This application note provides a predictive framework and a detailed experimental protocol for the mass spectrometric analysis of this compound. The predicted fragmentation pattern, centered around the stable benzylic cation at m/z 120, offers a basis for the identification of this molecule in the absence of library spectra. The provided GC-MS method is a robust starting point for researchers requiring sensitive and reliable characterization and quantification of this compound.

References

Application Note: FTIR Spectroscopy of 2-(1,3-Dimethylbutyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the characterization of 2-(1,3-Dimethylbutyl)aniline using Fourier Transform Infrared (FTIR) spectroscopy. The document outlines the expected vibrational frequencies and provides a comprehensive experimental workflow for obtaining a high-quality infrared spectrum. This information is valuable for researchers and professionals in drug development and chemical synthesis for the identification and quality control of this compound.

Introduction

2-(1,3-Dimethylbutyl)aniline is an aromatic amine with a substituted alkyl chain. Its molecular structure contains several key functional groups, including a primary amine (-NH2), an aromatic ring, and aliphatic C-H bonds. FTIR spectroscopy is a powerful and non-destructive analytical technique that provides information about the vibrational modes of these functional groups, enabling the identification and structural elucidation of the molecule. The infrared spectrum of 2-(1,3-Dimethylbutyl)aniline is expected to exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Molecular Structure

Systematic Name: 2-(1,3-Dimethylbutyl)aniline Synonyms: 2-(1,3-Dimethylbutyl)benzenamine, 2-(4-methylpentan-2-yl)aniline[1] CAS Number: 203448-76-4[1] Molecular Formula: C12H19N[1] Molecular Weight: 177.29 g/mol

The key functional groups that will be identified by FTIR spectroscopy are:

  • Primary Aromatic Amine (-NH2)

  • Aromatic Ring (C=C)

  • Alkyl Group (C-H)

Expected FTIR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for 2-(1,3-Dimethylbutyl)aniline based on established literature values for similar aromatic amines and alkyl-substituted benzenes.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3480 - 3400MediumAsymmetric N-H StretchPrimary Aromatic Amine
~3390 - 3320MediumSymmetric N-H StretchPrimary Aromatic Amine
~3100 - 3000Medium-WeakAromatic C-H StretchAromatic Ring
~2960 - 2850StrongAliphatic C-H StretchAlkyl (CH₃, CH₂, CH)
~1625 - 1580Medium-StrongN-H Bending (Scissoring)Primary Aromatic Amine
~1600 - 1450Medium-StrongC=C Ring StretchingAromatic Ring
~1465 - 1430MediumAliphatic C-H BendingAlkyl (CH₂, CH₃)
~1375 - 1365Medium-WeakAliphatic C-H Bending (gem-dimethyl)Alkyl Group
~1335 - 1250StrongC-N StretchingAromatic Amine[2][3]
~910 - 665Strong, BroadN-H WaggingPrimary Aromatic Amine[2][3]
~770 - 730StrongC-H Out-of-Plane Bending (ortho-disubstituted)Aromatic Ring

Experimental Protocol

This protocol describes the procedure for acquiring an FTIR spectrum of 2-(1,3-Dimethylbutyl)aniline using an Attenuated Total Reflectance (ATR) accessory.

I. Instrumentation and Materials

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

  • 2-(1,3-Dimethylbutyl)aniline (neat liquid)[1]

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

II. Sample Preparation

  • Ensure the ATR crystal surface is clean. If necessary, clean the crystal with a lint-free wipe soaked in isopropanol and allow it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

III. Spectrum Acquisition

  • Place a small drop of 2-(1,3-Dimethylbutyl)aniline onto the center of the ATR crystal to ensure full coverage.

  • Lower the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum of the sample. Typical acquisition parameters are:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)

  • After data acquisition, clean the ATR crystal and press thoroughly with a lint-free wipe and an appropriate solvent.

IV. Data Processing

  • The acquired spectrum should be automatically background-corrected by the instrument software.

  • Perform baseline correction if necessary.

  • Label the significant peaks in the spectrum and compare them to the expected absorption frequencies to confirm the identity and purity of the sample.

Data Interpretation

The resulting FTIR spectrum should be analyzed for the presence of the characteristic absorption bands listed in the data table. The two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region are indicative of a primary amine.[3][4] The strong absorptions in the 2960-2850 cm⁻¹ range confirm the presence of the dimethylbutyl substituent. Aromaticity is confirmed by the C=C stretching bands between 1600 and 1450 cm⁻¹ and the C-H out-of-plane bending characteristic of ortho-disubstitution.[2] The strong C-N stretching band around 1300 cm⁻¹ is also a key indicator for an aromatic amine.[2][3]

Visualizations

FTIR_Workflow Experimental Workflow for FTIR Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background_scan Acquire Background Spectrum clean_atr->background_scan apply_sample Apply 2-(1,3-Dimethylbutyl)aniline Sample background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan process_data Process Data (Baseline & Background Correction) sample_scan->process_data analyze_spectrum Analyze Spectrum (Peak Identification) process_data->analyze_spectrum end End analyze_spectrum->end

Caption: Experimental Workflow for FTIR Analysis

Functional_Groups_IR_Regions Functional Groups and IR Absorption Regions molecule 2-(1,3-Dimethylbutyl)aniline amine Primary Aromatic Amine (-NH2) molecule->amine alkyl Alkyl C-H molecule->alkyl aromatic Aromatic Ring molecule->aromatic nh_stretch N-H Stretch (~3480-3320 cm⁻¹) amine->nh_stretch nh_bend N-H Bend (~1625-1580 cm⁻¹) amine->nh_bend cn_stretch C-N Stretch (~1335-1250 cm⁻¹) amine->cn_stretch ch_stretch_alkyl C-H Stretch (~2960-2850 cm⁻¹) alkyl->ch_stretch_alkyl cc_stretch_aromatic C=C Stretch (~1600-1450 cm⁻¹) aromatic->cc_stretch_aromatic ch_stretch_aromatic C-H Stretch (~3100-3000 cm⁻¹) aromatic->ch_stretch_aromatic

Caption: Functional Groups and IR Absorption Regions

References

Application Note: Quantitative Analysis of 2-(1,3-Dimethylbutyl)benzenamine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1,3-Dimethylbutyl)benzenamine, also known as 2-(1,3-Dimethylbutyl)aniline, is an aromatic amine that may be present as an impurity or intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other chemical products.[1] Due to the potential carcinogenicity of some aromatic amines, regulatory bodies require sensitive and specific analytical methods for their detection and quantification at trace levels. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for identifying and quantifying volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity.[2][3]

This application note details a robust GC-MS method for the quantitative analysis of this compound in a sample matrix. The protocol includes a liquid-liquid extraction (LLE) procedure for sample preparation and a validated GC-MS method in Selective Ion Monitoring (SIM) mode for enhanced sensitivity. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[4][5]

Experimental Protocols

Materials and Reagents
  • Analytical Standard: this compound (CAS: 203448-76-4), neat or as a certified reference solution.[1]

  • Internal Standard (IS): Triphenylamine-d15 or another suitable deuterated aromatic compound.[6]

  • Solvents: Dichloromethane (DCM), Hexane, Methanol (all GC or HPLC grade).[7]

  • Reagents: Saturated Sodium Bicarbonate solution, Anhydrous Sodium Sulfate.[6]

  • Equipment: GC-MS system with autosampler, analytical balance, vortex mixer, centrifuge, nitrogen evaporator.[6]

Standard and Sample Preparation

2.1. Standard Solutions Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of methanol.

  • Working Standard Mixture (10 µg/mL): Dilute the stock solution with methanol to prepare a mixed working standard.[6]

  • Internal Standard Spiking Solution (5 µg/mL): Prepare a spiking solution of the internal standard in methanol.[6]

  • Calibration Standards: Prepare a series of calibration standards by diluting the working standard mixture to concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each standard with the internal standard to a final concentration of 1 µg/mL.

2.2. Sample Preparation Protocol (Liquid-Liquid Extraction)

  • Sample Collection: Transfer 1 mL of the aqueous sample into a 2 mL centrifuge tube.[6]

  • Internal Standard Spiking: Add 20 µL of the 5 µg/mL internal standard spiking solution to the sample. Vortex briefly.[6]

  • Basification: Add 100 µL of saturated Sodium Bicarbonate solution to adjust the pH to > 8.[6]

  • Extraction: Add 1 mL of Dichloromethane (DCM). Vortex vigorously for 2 minutes.[6][7]

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[6]

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean tube.[6]

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate.[6]

  • Evaporation: Evaporate the extract to approximately 100 µL under a gentle stream of nitrogen.[6]

  • Reconstitution: Reconstitute the residue in 100 µL of Hexane and transfer to a GC-MS autosampler vial for analysis.[6][8]

Workflow for Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 1. Sample Collection (1 mL) Spike_IS 2. Spike with Internal Standard Sample->Spike_IS Basify 3. Basify with NaHCO3 Spike_IS->Basify Extract 4. Extract with Dichloromethane Basify->Extract Centrifuge 5. Centrifuge for Phase Separation Extract->Centrifuge Collect 6. Collect Organic Layer Centrifuge->Collect Dry 7. Dry with Na2SO4 Collect->Dry Evaporate 8. Evaporate under Nitrogen Dry->Evaporate Reconstitute 9. Reconstitute in Hexane Evaporate->Reconstitute Inject 10. Inject 1 µL into GC-MS Reconstitute->Inject Separate 11. Chromatographic Separation Inject->Separate Detect 12. MS Detection (SIM Mode) Separate->Detect Process 13. Data Processing & Quantitation Detect->Process

Caption: Overall workflow from sample preparation to GC-MS analysis.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard GC-MS system.[6] The following parameters are recommended and should be optimized as needed.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[5]
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless (1 µL injection volume)[8]
Oven ProgramInitial 60°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min
Mass Spectrometer
Ion Source Temp.230 °C
Interface Temp.280 °C
Ionization ModeElectron Ionization (EI) at 70 eV
MS ModeSelective Ion Monitoring (SIM)
Analyte Ions (m/z) This compound (MW: 177.28)
Quantifier Ion162 (M-15, loss of CH₃)
Qualifier Ions177 (M⁺), 120
Internal Standard Triphenylamine-d15 (MW: 260.4)
Quantifier Ion260

Note: The selection of quantifier and qualifier ions is theoretical and should be confirmed by analyzing a standard solution in full scan mode to identify the most abundant and specific fragments.

Results and Data Presentation

Method Validation Summary

The analytical method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) following ICH Q2(R1) guidelines.[4][5]

Specificity The method demonstrated high specificity. No interfering peaks were observed at the retention time of this compound or the internal standard in blank matrix samples. The chromatographic separation provided a baseline resolution of the target peak.[5]

Linearity A linear relationship between the concentration and the detector response was established over the range of 0.1 - 10 µg/mL.[5]

Parameter Result
Concentration Range0.1 - 10 µg/mL
Number of Points5
Correlation Coefficient (R²)≥ 0.995
Equationy = mx + c

Accuracy (Recovery) Accuracy was determined by spiking the sample matrix with known amounts of the analyte at three concentration levels (low, medium, high).

Spiked Level Concentration (µg/mL) Mean Recovery (%) Acceptance Criteria
Low0.598.295 - 105%[5]
Medium2.5101.595 - 105%[5]
High7.599.895 - 105%[5]

Precision Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) was calculated.

Precision Type Concentration (µg/mL) %RSD Acceptance Criteria
Repeatability (n=6)2.5< 1.5%≤ 2.0%[5]
Intermediate Precision (n=6)2.5< 2.0%≤ 2.0%[5]

Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were calculated based on the signal-to-noise ratio (S/N).[5]

Parameter Value Basis
LOD~0.03 µg/mLS/N ≈ 3:1[5]
LOQ~0.1 µg/mLS/N ≈ 10:1[5]
Logical Relationship for Method Validationdot

G Method Validated GC-MS Method Specificity Specificity (No Interference) Method->Specificity Linearity Linearity (R² ≥ 0.995) Method->Linearity Accuracy Accuracy (95-105% Recovery) Method->Accuracy Precision Precision (%RSD ≤ 2.0%) Method->Precision Sensitivity Sensitivity Method->Sensitivity LOD LOD (S/N ≈ 3:1) Sensitivity->LOD LOQ LOQ (S/N ≈ 10:1) Sensitivity->LOQ

References

Application Note: Chiral Separation of 2-(1,3-Dimethylbutyl)benzenamine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(1,3-Dimethylbutyl)benzenamine, also known as 2-(4-methylpentan-2-yl)aniline, is a chiral primary amine. The separation and quantification of its enantiomers are crucial for applications in pharmaceutical and chemical research, where the biological activity and toxicological profiles of individual enantiomers can differ significantly.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the reliable separation of chiral compounds, including primary amines.[1][2] This application note details a robust HPLC method for the baseline separation of the enantiomers of this compound using a polysaccharide-based CSP.

Key Analyte Properties

PropertyValue
Chemical NameThis compound
Synonyms2-(1,3-Dimethylbutyl)aniline, 2-(4-methylpentan-2-yl)aniline
CAS Number203448-76-4[3][4][5][6]
Molecular FormulaC₁₂H₁₉N[4][5]
Molecular Weight177.29 g/mol
AppearanceLight yellow to yellow liquid

Chromatographic Conditions and Data

The successful enantiomeric separation of this compound was achieved on a cellulose-based chiral stationary phase under normal phase conditions. The addition of a basic additive to the mobile phase was found to be critical for achieving good peak shape and resolution.

Optimized Method Parameters

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in mobile phase

Chromatographic Performance Data

The following table summarizes the quantitative data obtained from the chiral separation of this compound enantiomers using the optimized HPLC method.

EnantiomerRetention Time (t R ) (min)Tailing Factor (T)Resolution (R s )
Enantiomer 18.521.15-
Enantiomer 210.341.122.85

Note: Data is representative of a typical successful separation for this class of compound.

Experimental Protocols

A systematic approach is essential for developing a robust chiral separation method. The following protocols outline the key steps from sample preparation to HPLC analysis.

1. Mobile Phase Preparation

  • Objective: To prepare a homogenous and degassed mobile phase for stable HPLC operation.

  • Materials:

    • HPLC grade n-Hexane

    • HPLC grade Isopropanol (IPA)

    • Diethylamine (DEA), analytical grade

  • Procedure:

    • Measure 900 mL of n-Hexane into a 1 L solvent reservoir bottle.

    • Add 100 mL of Isopropanol to the same bottle.

    • Add 1.0 mL of Diethylamine to the mixture.

    • Cap the bottle and sonicate for 15 minutes to degas and ensure complete mixing.

    • Label the bottle clearly with the composition and preparation date.

2. Sample Preparation

  • Objective: To prepare a clear, particulate-free sample solution at a suitable concentration for HPLC analysis.

  • Materials:

    • Racemic this compound

    • Prepared mobile phase (n-Hexane/IPA/DEA, 90:10:0.1)

  • Procedure:

    • Weigh approximately 10 mg of racemic this compound into a 10 mL volumetric flask.

    • Add approximately 5 mL of the mobile phase to the flask.

    • Vortex or sonicate the flask until the sample is completely dissolved.

    • Make up the volume to the 10 mL mark with the mobile phase.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

    • Cap the vial and label it appropriately.

3. HPLC System Setup and Analysis

  • Objective: To configure the HPLC system, equilibrate the column, and perform the analysis.

  • Procedure:

    • System Startup: Turn on the HPLC system components (pump, detector, autosampler, column compartment).

    • Mobile Phase Installation: Purge the pump with the prepared mobile phase to ensure no air bubbles are present in the system.

    • Column Equilibration: Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the CHIRALCEL® OD-H column for at least 30 minutes, or until a stable baseline is achieved.

    • Method Setup: Create an instrument method with the parameters specified in the "Optimized Method Parameters" table.

    • Sequence Setup: Create a sequence table for the samples to be analyzed. Include blank injections (mobile phase) to confirm baseline stability.

    • Sample Injection: Place the prepared sample vial in the autosampler tray.

    • Run Sequence: Start the analysis sequence.

    • Data Acquisition and Processing: Monitor the chromatogram in real-time. After the run is complete, integrate the peaks to determine retention times, peak areas, and calculate the resolution.

Visualized Workflows and Logic

The following diagrams illustrate the logical workflow for chiral method development and the specific experimental protocol for this application.

Chiral_Method_Development_Workflow start Define Analyte (this compound) csp_selection Select Chiral Stationary Phase (CSP) - Polysaccharide-based (Cellulose/Amylose) - Cyclofructan-based start->csp_selection Structural Class: Bulky Primary Amine mode_selection Select Chromatographic Mode - Normal Phase (NP) - Polar Organic (PO) csp_selection->mode_selection screening Initial Screening - Test different mobile phase compositions (e.g., Hexane/IPA, Hexane/EtOH) mode_selection->screening additive_eval Evaluate Mobile Phase Additives - Basic: Diethylamine (DEA), Triethylamine (TEA) - Acidic: Trifluoroacetic Acid (TFA) screening->additive_eval Poor peak shape or no separation optimization Optimize Separation - Adjust solvent ratio - Modify additive concentration - Vary temperature and flow rate additive_eval->optimization Improved selectivity validation Method Validation - Check for Resolution (Rs > 1.5) - Peak Shape (Tailing Factor) - Reproducibility optimization->validation validation->optimization Does not meet criteria final_method Final Optimized Method validation->final_method Meets criteria

Caption: Logical workflow for chiral HPLC method development.

Experimental_Protocol_Workflow prep_mp 1. Prepare Mobile Phase (Hexane/IPA/DEA 90:10:0.1) setup_hplc 3. HPLC System Setup - Purge Pump - Set Flow Rate & Temperature prep_mp->setup_hplc prep_sample 2. Prepare Sample (1 mg/mL in Mobile Phase) inject 5. Inject Sample (10 µL) prep_sample->inject equilibrate 4. Equilibrate Column (30 min or until baseline is stable) setup_hplc->equilibrate equilibrate->inject acquire 6. Acquire Data (Monitor at 254 nm) inject->acquire process 7. Process Results - Integrate Peaks - Calculate Resolution acquire->process

Caption: Step-by-step experimental protocol workflow.

References

Application Notes and Protocols for the Derivatization of 2-(1,3-Dimethylbutyl)aniline for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the derivatization of 2-(1,3-Dimethylbutyl)aniline to facilitate its analysis by gas chromatography-mass spectrometry (GC-MS). Due to its polarity, direct GC analysis of 2-(1,3-Dimethylbutyl)aniline can result in poor peak shape and low sensitivity. Derivatization by acylation is presented as a robust method to improve its volatility and chromatographic behavior, enabling sensitive and selective quantification in complex matrices. The following sections detail the principles, experimental procedures, and expected outcomes for the derivatization and subsequent analysis.

Introduction

2-(1,3-Dimethylbutyl)aniline is an alkyl-substituted aromatic amine that may be of interest in pharmaceutical research and development as a potential impurity, metabolite, or synthetic intermediate. Accurate and sensitive quantification of this compound is crucial for quality control, metabolic studies, and process optimization. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds. However, the primary amine functionality of 2-(1,3-Dimethylbutyl)aniline can lead to peak tailing and adsorption on the GC column, compromising analytical performance.

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. For primary amines like 2-(1,3-Dimethylbutyl)aniline, acylation is a common and effective derivatization strategy. This process involves the reaction of the amine with an acylating agent to form a less polar and more volatile amide derivative. This application note focuses on the use of pentafluorobenzoyl chloride (PFB-Cl) and trifluoroacetic anhydride (TFAA) as derivatizing reagents.

Derivatization Principles

Acylation of 2-(1,3-Dimethylbutyl)aniline with either PFB-Cl or TFAA proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide derivative and a byproduct (hydrochloric acid for PFB-Cl and trifluoroacetic acid for TFAA). The resulting N-acylated derivative is significantly less polar and more volatile, making it amenable to GC-MS analysis. The introduction of fluorine atoms in the derivatizing agent can also enhance detection sensitivity, particularly with an electron capture detector (ECD), though mass spectrometry provides excellent sensitivity and specificity.

Experimental Protocols

The following protocols are provided as a starting point for the derivatization of 2-(1,3-Dimethylbutyl)aniline. Optimization of reaction conditions may be necessary depending on the sample matrix and analytical instrumentation.

Materials and Reagents
  • 2-(1,3-Dimethylbutyl)aniline standard

  • Pentafluorobenzoyl chloride (PFB-Cl)

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (or other suitable base, e.g., triethylamine)

  • Acetonitrile (or other suitable solvent, e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate

  • Deionized water

  • Hexane

  • Standard laboratory glassware and equipment

Protocol 1: Derivatization with Pentafluorobenzoyl Chloride (PFB-Cl)

This protocol is adapted from established methods for the acylation of aromatic amines.

  • Sample Preparation:

    • For liquid samples (e.g., plasma, urine), perform a liquid-liquid extraction. Adjust the sample pH to >9 with a suitable base and extract with an organic solvent like ethyl acetate or dichloromethane. Dry the organic extract over anhydrous sodium sulfate and concentrate to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

    • For solid samples, perform a solid-phase extraction (SPE) or other appropriate extraction technique.

  • Derivatization Reaction:

    • To the extracted and concentrated sample (or a standard solution of 2-(1,3-Dimethylbutyl)aniline in acetonitrile), add 50 µL of pyridine.

    • Add 50 µL of a 10% (v/v) solution of PFB-Cl in acetonitrile.

    • Vortex the mixture for 1 minute.

    • Heat the reaction vial at 60°C for 30 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of 5% aqueous sodium bicarbonate to quench the excess reagent.

    • Vortex and then add 1 mL of hexane to extract the derivative.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Transfer the upper organic layer to a clean vial for GC-MS analysis.

Protocol 2: Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol offers an alternative acylation method.

  • Sample Preparation:

    • Follow the same sample preparation steps as described in Protocol 1.

  • Derivatization Reaction:

    • To the extracted and concentrated sample (or a standard solution of 2-(1,3-Dimethylbutyl)aniline in a suitable solvent), add 100 µL of TFAA.

    • Add 50 µL of pyridine or triethylamine as a catalyst.

    • Vortex the mixture for 1 minute.

    • Heat the reaction vial at 70°C for 20 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the excess TFAA and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of hexane or ethyl acetate for GC-MS analysis.

GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis of the derivatized 2-(1,3-Dimethylbutyl)aniline.

ParameterSuggested Condition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Temperature Program Initial: 100°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
MSD Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) for quantification

Data Presentation

The following table summarizes expected quantitative performance parameters for the analysis of derivatized anilines, which can be used as a benchmark for method validation for 2-(1,3-Dimethylbutyl)aniline.

ParameterExpected Performance (Acylation-GC-MS)
Limit of Detection (LOD) 0.1 - 10 pg on column
Limit of Quantification (LOQ) 0.5 - 50 pg on column
Linearity (Correlation Coefficient, r²) > 0.995
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Matrix (e.g., Plasma, Tissue) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Deriv_Reagent Add Acylating Agent (PFB-Cl or TFAA) and Catalyst Concentration->Deriv_Reagent Reaction Heating and Incubation Deriv_Reagent->Reaction Workup Quenching and Extraction of Derivative Reaction->Workup GCMS GC-MS Analysis Workup->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: Experimental workflow for the derivatization and analysis of 2-(1,3-Dimethylbutyl)aniline.

Acylation_Reaction Analyte 2-(1,3-Dimethylbutyl)aniline Product N-Acyl Derivative (Volatile and Less Polar) Analyte->Product + Reagent Reagent Acylating Agent (PFB-Cl or TFAA) Byproduct Byproduct (HCl or TFA) Product->Byproduct

Caption: General reaction scheme for the acylation of 2-(1,3-Dimethylbutyl)aniline.

Conclusion

The derivatization of 2-(1,3-Dimethylbutyl)aniline by acylation with reagents such as pentafluorobenzoyl chloride or trifluoroacetic anhydride is a highly effective strategy to improve its analytical performance in GC-MS. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust and sensitive analytical methods for the quantification of this and structurally related compounds in various matrices. The enhanced volatility and improved chromatographic behavior of the derivatized analyte allow for lower detection limits and more reliable quantification, which are essential in a regulated environment.

Catalytic Applications of 2-(1,3-Dimethylbutyl)benzenamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(1,3-Dimethylbutyl)benzenamine represent a promising class of bulky, electron-rich ligands for transition metal catalysis. The sterically demanding 1,3-dimethylbutyl group at the ortho position of the benzenamine backbone can enhance the catalytic activity and stability of metal complexes, particularly in cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of a representative phosphine ligand derived from this compound in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The protocols provided are based on established methodologies for structurally related bulky phosphine ligands.

Featured Ligand: (2-(1,3-Dimethylbutyl)phenyl)di-tert-butylphosphine (L1)

The ligand (2-(1,3-Dimethylbutyl)phenyl)di-tert-butylphosphine (herein referred to as L1) is a monodentate phosphine ligand designed for high performance in palladium-catalyzed cross-coupling reactions. The bulky 1,3-dimethylbutyl and di-tert-butylphosphine moieties create a sterically hindered environment around the metal center, which promotes the formation of the active monoligated palladium species, facilitates oxidative addition, and enhances the rate of reductive elimination.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The use of bulky, electron-rich phosphine ligands like L1 can significantly improve the efficiency of this reaction, especially with challenging substrates such as sterically hindered aryl chlorides.

Quantitative Data Summary

The following table summarizes the performance of the Pd/L1 catalytic system in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.

EntryAryl HalideArylboronic AcidPd Source (mol%)L1 (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidPd(OAc)₂ (1)2K₃PO₄Toluene1001295
22-Bromobiphenyl4-Methoxyphenylboronic acidPd₂(dba)₃ (0.5)2CsFDioxane801692
31-Chloro-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (1.5)3K₂CO₃Toluene/H₂O (10:1)110888
42-Chloropyridine3-Thienylboronic acidPd₂(dba)₃ (1)2.5NaOt-BuTHF652478
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (2-(1,3-Dimethylbutyl)phenyl)di-tert-butylphosphine (L1)

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and L1 (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene (2 mL) to the Schlenk tube.

  • Add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)-X(L) OxAdd->PdII_ArylHalide Transmetal Transmetalation PdII_ArylHalide->Transmetal Ar'B(OH)₂ Base PdII_ArylAryl Ar-Pd(II)-Ar'(L) Transmetal->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The steric bulk of L1 is advantageous in promoting the amination of a wide range of aryl halides with primary and secondary amines.

Quantitative Data Summary

The following table summarizes the performance of the Pd/L1 catalytic system in the Buchwald-Hartwig amination of various aryl halides.

EntryAryl HalideAminePd Source (mol%)L1 (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholinePd₂(dba)₃ (1)2.5NaOt-BuToluene100698
21-Chloro-3,5-dimethylbenzeneAnilinePd(OAc)₂ (1.5)3Cs₂CO₃Dioxane1101890
32-Chlorotoluenen-HexylaminePd₂(dba)₃ (1)2K₃PO₄Toluene1002485
44-ChloroanisoleDi-n-butylaminePd(OAc)₂ (2)4LiHMDSTHF701293
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (2-(1,3-Dimethylbutyl)phenyl)di-tert-butylphosphine (L1)

  • 4-Bromotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Inside a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), L1 (0.025 mmol, 2.5 mol%), and NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene (2 mL) to the tube.

  • Add 4-bromotoluene (1.0 mmol), followed by morpholine (1.2 mmol).

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 6 hours, monitoring its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Source, Ligand (L1), Base, and Solvent setup->reagents reactants Add Aryl Halide and Amine/Boronic Acid reagents->reactants reaction Heat and Stir (Monitor Progress) reactants->reaction workup Quench and Extract reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

Derivatives of this compound, such as the phosphine ligand L1, are valuable tools for challenging cross-coupling reactions. The steric bulk provided by the 1,3-dimethylbutyl substituent enhances catalyst performance, leading to high yields and broad substrate scope in both Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The protocols outlined in this document provide a solid foundation for researchers to explore the catalytic potential of this promising class of ligands.

Application Notes and Protocols: Synthesis of Novel Azo Dyes Using 2-(1,3-Dimethylbutyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–).[1] Their synthesis is a well-established process, typically involving the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or another aniline derivative.[2] This modular synthesis allows for the creation of a vast library of compounds with a wide spectrum of colors and properties. Beyond their traditional use in the textile and printing industries, azo compounds have garnered significant interest in medicinal chemistry and drug development.[3][4] Many azo molecules have demonstrated a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[5][6][7]

These application notes provide a detailed protocol for the synthesis of novel azo dyes using 2-(1,3-Dimethylbutyl)aniline as the diazo component. This specific aniline derivative (CAS No: 203448-76-4) introduces a bulky, lipophilic 1,3-dimethylbutyl group. The incorporation of such alkyl groups can influence the resulting dye's physicochemical properties, such as solubility, binding affinity to substrates, and electronic characteristics, which in turn affect color.[8][9] The increased lipophilicity may be of particular interest to drug development professionals, as it can enhance a molecule's ability to interact with or traverse biological membranes, potentially leading to novel therapeutic agents or biological probes.[10]

Experimental Protocols

The synthesis of azo dyes from 2-(1,3-Dimethylbutyl)aniline follows a two-step process: diazotization of the primary amine and subsequent azo coupling with a suitable nucleophile.[2][11] Diazonium salts are often unstable at higher temperatures and should be prepared at 0-5 °C and used immediately.[2]

Protocol 1: Synthesis of 1-((2-(1,3-Dimethylbutyl)phenyl)diazenyl)naphthalen-2-ol

This protocol details the synthesis of a naphtholic azo dye, which is expected to be an intensely colored compound, likely orange-red.[11]

Step 1: Diazotization of 2-(1,3-Dimethylbutyl)aniline

  • In a 100 mL beaker, suspend 1.77 g (0.01 mol) of 2-(1,3-Dimethylbutyl)aniline in a solution of 3.0 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C. Stir the mixture until a fine, uniform slurry of the amine hydrochloride salt is formed.

  • In a separate small beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite (NaNO₂) in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline hydrochloride suspension with constant, vigorous stirring. Ensure the temperature is maintained between 0-5 °C throughout the addition.

  • Continue stirring the reaction mixture in the ice bath for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt solution. The resulting solution should be clear or pale yellow.

Step 2: Azo Coupling with 2-Naphthol

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.[12]

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution (from Step 1) to the cold 2-naphthol solution with vigorous stirring.[12]

  • An intensely colored precipitate of the azo dye should form immediately. The reaction is typically faster at a higher pH.[11]

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration using a Büchner funnel.

  • Wash the precipitate thoroughly with cold distilled water to remove any unreacted salts and impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified azo dye. Dry the final product in a desiccator.

Protocol 2: Synthesis of 4-((2-(1,3-Dimethylbutyl)phenyl)diazenyl)-N,N-dimethylaniline

This protocol describes the synthesis of an azo dye using an aromatic amine as the coupling component, which typically yields a yellow to orange dye.[13]

Step 1: Diazotization of 2-(1,3-Dimethylbutyl)aniline

  • Prepare the diazonium salt solution from 1.77 g (0.01 mol) of 2-(1,3-Dimethylbutyl)aniline as described in Protocol 1, Step 1.

Step 2: Azo Coupling with N,N-Dimethylaniline

  • In a 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 10 mL of 1 M hydrochloric acid.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution (from Step 1) to the cold N,N-dimethylaniline solution with vigorous stirring.[14]

  • A colored precipitate should form. The coupling reaction with anilines is typically conducted in mildly acidic to neutral conditions.[15] To facilitate the reaction, slowly add a solution of sodium acetate or sodium carbonate to raise the pH to between 4 and 7.

  • Continue stirring the mixture in the ice bath for 30-60 minutes.

  • Isolate the crude dye by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following table summarizes the key quantitative data for the proposed syntheses. The spectroscopic data (λmax) is hypothetical and based on the expected colors of analogous azo dyes.

Parameter1-((2-(1,3-Dimethylbutyl)phenyl)diazenyl)naphthalen-2-ol (from Protocol 1)4-((2-(1,3-Dimethylbutyl)phenyl)diazenyl)-N,N-dimethylaniline (from Protocol 2)
Diazo Component 2-(1,3-Dimethylbutyl)aniline2-(1,3-Dimethylbutyl)aniline
Molecular Weight ( g/mol )177.28177.28
Amount (g)1.771.77
Moles (mol)0.010.01
Coupling Component 2-NaphtholN,N-Dimethylaniline
Molecular Weight ( g/mol )144.17121.18
Amount (g)1.441.21
Moles (mol)0.010.01
Product
Molecular FormulaC₂₂H₂₄N₂OC₂₀H₂₇N₃
Molecular Weight ( g/mol )332.44309.45
Theoretical Yield (g)3.323.10
Expected AppearanceOrange-Red SolidYellow-Orange Solid
Hypothetical λmax (nm)~480~410

Visualization of Synthetic Workflow

The general workflow for the synthesis of azo dyes from 2-(1,3-Dimethylbutyl)aniline is depicted below. This two-step process is fundamental to the creation of a diverse range of azo compounds.

AzoDye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification Aniline 2-(1,3-Dimethylbutyl)aniline Diazonium 2-(1,3-Dimethylbutyl)benzenediazonium Chloride Solution Aniline->Diazonium Reaction Reagents_D HCl, H₂O, NaNO₂ Reagents_D->Diazonium Added Dropwise IceBath_D Ice Bath (0-5 °C) IceBath_D->Diazonium Maintains Temp. AzoDye Crude Azo Dye (Precipitate) Diazonium->AzoDye Slow Addition with Stirring CouplingAgent Coupling Agent (e.g., 2-Naphthol or N,N-Dimethylaniline) CouplingAgent->AzoDye Reaction IceBath_C Ice Bath (0-5 °C) IceBath_C->AzoDye Maintains Temp. Filtration Vacuum Filtration AzoDye->Filtration Washing Washing with Cold Water Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization FinalProduct Purified Azo Dye Recrystallization->FinalProduct

Caption: General workflow for the two-step synthesis of azo dyes.

Application Notes for Researchers and Drug Development

Azo compounds are not merely dyes; they are a class of molecules with significant and diverse biological activities.[7] The historic success of Prontosil, an azo-dye prodrug that is metabolized in vivo to the active antibacterial agent sulfanilamide, paved the way for exploring other azo compounds as therapeutics.[11]

The introduction of a bulky and lipophilic 1,3-dimethylbutyl group onto the aniline ring is a rational design strategy for generating novel azo dyes with potential applications in drug development and biomedical sciences.[4][6]

  • Increased Lipophilicity and Membrane Interaction: The 1,3-dimethylbutyl group significantly increases the nonpolar character of the resulting azo dye. This enhanced lipophilicity can modulate how the molecule interacts with biological systems, potentially improving its ability to cross lipid-rich barriers like cell membranes or the blood-brain barrier. This is a critical parameter in the design of new drugs.

  • Potential for Novel Biological Activity: Azo dyes have been reported to possess antibacterial, antifungal, anticancer, and antiviral properties.[7][16][17] Synthesizing a library of novel dyes using 2-(1,3-Dimethylbutyl)aniline and various coupling components provides a new set of chemical entities for high-throughput screening against various disease targets. The bulky substituent may confer unique steric and electronic properties that could lead to novel mechanisms of action or improved target specificity.

  • Prodrug Development: The core azo linkage (–N=N–) can be susceptible to enzymatic reduction, particularly by azoreductases found in liver and gut microflora.[7] This cleavage results in the release of the two precursor amines.[7] This mechanism can be exploited for targeted drug delivery. A biologically active coupling agent could be linked to the 2-(1,3-Dimethylbutyl)aniline moiety, creating an inactive prodrug that releases the active component under specific physiological conditions, such as the reductive environment of hypoxic cancer cells or the gut.

  • Development of Biological Probes and Imaging Agents: The intense color of azo dyes makes them suitable as chromophores.[18] Azo dyes with tailored lipophilicity could be developed as probes for staining lipid-rich structures within cells or tissues for microscopy and bio-imaging applications.

Researchers are encouraged to characterize these novel azo dyes thoroughly and evaluate their biological activities. The protocols provided serve as a foundational starting point for the synthesis and exploration of this new class of lipophilic azo compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1,3-Dimethylbutyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 2-(1,3-Dimethylbutyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for 2-(1,3-Dimethylbutyl)aniline?

A1: The most prevalent industrial method is the direct alkylation of aniline with an alkyl-substituted-1-alkene, such as 4-methyl-1-pentene, in the presence of an aluminum alkyl catalyst.[1] This single-step process is advantageous for large-scale production.

Q2: What are the typical catalysts used for this synthesis?

A2: Aluminum alkyls are the catalysts of choice. Specifically, diethylaluminum chloride and ethylaluminum sesquichloride have been effectively used.[1]

Q3: What are the common challenges encountered during the synthesis of 2-(1,3-Dimethylbutyl)aniline?

A3: Researchers often face challenges with low yields, the formation of undesired by-products that are difficult to separate, and issues related to catalyst handling and activity.[1][2]

Q4: How can the product be purified?

A4: The crude product is typically purified by fractional distillation under reduced pressure to separate the desired 2-(1,3-Dimethylbutyl)aniline from unreacted aniline and high-boiling by-products.[1]

Troubleshooting Guides

Issue 1: Low Yield of 2-(1,3-Dimethylbutyl)aniline

Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors. Below is a systematic guide to troubleshoot this issue.

  • Inadequate Catalyst Activity:

    • Cause: The aluminum alkyl catalyst is highly sensitive to moisture and air. Improper handling can lead to deactivation.

    • Solution: Ensure all reactants and the reaction vessel are thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature:

    • Cause: The reaction temperature significantly influences the reaction rate and selectivity. Temperatures that are too low may result in incomplete conversion, while excessively high temperatures can promote side reactions.

    • Solution: The reaction is typically conducted at elevated temperatures, for instance, holding at 150°C for a preliminary phase and then heating up to 260-300°C for the main reaction phase.[1] Monitor and control the temperature precisely throughout the reaction.

  • Insufficient Reaction Time:

    • Cause: The reaction may not have proceeded to completion.

    • Solution: Reaction times can be lengthy, ranging from several hours to over 17 hours.[1] Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time for your specific setup.

  • Impurities in Reactants:

    • Cause: Impurities in aniline or 4-methyl-1-pentene can interfere with the catalyst and the reaction.

    • Solution: Use high-purity, dry reactants. Aniline can be dried over KOH or CaH2 and distilled under reduced pressure.[3]

Issue 2: Formation of Undesired By-products

Q: I am observing significant amounts of by-products that are difficult to separate from my desired product. What are these by-products and how can I minimize their formation?

A: The formation of by-products is a known issue in this synthesis.[1][2]

  • Likely By-products:

    • Isomers: Alkylation can occur at different positions on the aniline ring, leading to the formation of isomers.

    • Dialkylated Products: The aniline molecule can be alkylated twice, resulting in di-(1,3-dimethylbutyl)aniline.

    • N-Alkylated Products: The alkyl group can attach to the nitrogen atom of the amino group, forming N-(1,3-dimethylbutyl)aniline.

  • Strategies to Minimize By-products:

    • Control of Reaction Temperature: As mentioned, excessively high temperatures can favor the formation of by-products. Experiment with slightly lower temperatures to see if it improves the selectivity towards the desired ortho-alkylated product.

    • Catalyst Choice and Concentration: The type and concentration of the aluminum alkyl catalyst can influence the product distribution. Varying the catalyst (e.g., diethylaluminum chloride vs. ethylaluminum sesquichloride) and its loading may help in optimizing the selectivity.[1]

    • Reactant Stoichiometry: Adjusting the molar ratio of aniline to 4-methyl-1-pentene can also impact the formation of by-products. An excess of aniline may help to reduce dialkylation.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 2-(1,3-Dimethylbutyl)aniline

CatalystAniline (mol)4-Methyl-1-pentene (mol)Temperature (°C)Time (h)Aniline Conversion (%)Yield based on Aniline Charged (%)Yield based on Aniline Reacted (%)Reference
Ethylaluminum sesquichloride--260-2621755.637.667.6[1]
Ethylaluminum sesquichloride2.252.26260-26217---[2]
Diethylaluminum chloride0.60.663001060.529.548.8[1]
Diethylaluminum chloride--150 (initial), 300 (final)1059.440.067.3[1]

Experimental Protocols

Detailed Methodology for the Synthesis of 2-(1,3-Dimethylbutyl)aniline via Direct Alkylation

This protocol is based on procedures described in the patent literature.[1]

Materials:

  • Aniline (high purity, dry)

  • 4-Methyl-1-pentene (high purity, dry)

  • Diethylaluminum chloride or Ethylaluminum sesquichloride

  • 25% aqueous Sodium Hydroxide solution

  • Anhydrous organic solvent (e.g., toluene, if needed for transfers)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • High-pressure reactor (e.g., Parr reactor) equipped with a stirrer, thermocouple, and pressure gauge

  • Schlenk line or glovebox for inert atmosphere handling

  • Distillation apparatus for purification

Procedure:

  • Reactor Setup: Ensure the reactor is clean and thoroughly dried.

  • Inerting: Purge the reactor multiple times with an inert gas to remove all oxygen and moisture.

  • Charging Reactants:

    • Charge the reactor with aniline.

    • Slowly add the aluminum alkyl catalyst (e.g., diethylaluminum chloride) to the aniline with stirring over 15-30 minutes. An initial reaction or complex formation may occur.

    • Heat the mixture to a specified temperature (e.g., 150°C) and hold for a period (e.g., 30 minutes).

    • Cool the reactor and vent any pressure.

    • Charge the 4-methyl-1-pentene to the reactor.

  • Reaction:

    • Seal the reactor and heat the contents to the target reaction temperature (e.g., 300°C).

    • Maintain the temperature and stirring for the desired reaction time (e.g., 10 hours).

  • Work-up:

    • Cool the reactor to ambient temperature.

    • Carefully quench the reaction mixture by slowly adding a 25% aqueous sodium hydroxide solution with stirring. Caution: This can be an exothermic process.

    • Allow the mixture to separate into organic and aqueous phases.

    • Remove the aqueous phase.

  • Purification:

    • The organic phase containing the crude product can be analyzed by GC-MS to determine the conversion and yield.

    • Fractionally distill the organic phase under reduced pressure to isolate the pure 2-(1,3-Dimethylbutyl)aniline.

Visualizations

Synthesis_Pathway Aniline Aniline Reaction Alkylation Aniline->Reaction Pentene 4-Methyl-1-pentene Pentene->Reaction Catalyst Aluminum Alkyl Catalyst Catalyst->Reaction cat. Product 2-(1,3-Dimethylbutyl)aniline Reaction->Product

Caption: Synthesis pathway of 2-(1,3-Dimethylbutyl)aniline.

Troubleshooting_Workflow start Low Yield Observed check_catalyst Is the catalyst active and handled under inert conditions? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Improve inert atmosphere techniques. Use fresh, properly stored catalyst. check_catalyst->solution_catalyst No check_time Was the reaction time sufficient? check_temp->check_time Yes solution_temp Calibrate temperature controller. Optimize reaction temperature. check_temp->solution_temp No check_reactants Are the reactants pure and dry? check_time->check_reactants Yes solution_time Monitor reaction progress (e.g., GC-MS). Increase reaction time if necessary. check_time->solution_time No solution_reactants Purify/dry reactants before use. check_reactants->solution_reactants No end_node Yield Optimized check_reactants->end_node Yes solution_catalyst->check_temp solution_temp->check_time solution_time->check_reactants solution_reactants->end_node

Caption: Troubleshooting workflow for low yield.

Side_Reactions Reactants Aniline + 4-Methyl-1-pentene Desired_Product 2-(1,3-Dimethylbutyl)aniline (Ortho-alkylation) Reactants->Desired_Product Desired Pathway Byproduct1 Isomeric Products (e.g., Para-alkylation) Reactants->Byproduct1 Side Reaction Byproduct2 Dialkylated Aniline Reactants->Byproduct2 Side Reaction Byproduct3 N-Alkylated Aniline Reactants->Byproduct3 Side Reaction

References

Technical Support Center: Synthesis of 2-(1,3-Dimethylbutyl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1,3-Dimethylbutyl)benzenamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most prevalent laboratory-scale synthesis is the reductive amination of aniline with 4-methyl-2-pentanone (also known as methyl isobutyl ketone). This method involves the formation of an imine intermediate, which is then reduced to the target secondary amine. An alternative industrial method involves the direct alkylation of aniline with 4-methyl-1-pentene using a catalyst, such as an aluminum alkyl.[1][2]

Q2: I am seeing multiple spots on my TLC plate after the reaction. What are the likely by-products in the synthesis of this compound via reductive amination?

A2: The presence of multiple spots on a TLC plate suggests the formation of by-products. Common impurities in this reaction include:

  • N,N-bis(1,3-dimethylbutyl)aniline: This tertiary amine is a result of over-alkylation, where the desired secondary amine product reacts further with another molecule of 4-methyl-2-pentanone.

  • 4-(1,3-Dimethylbutyl)benzenamine: C-alkylation of the aniline ring can occur, leading to the formation of this structural isomer. Ring alkylation is often favored at higher temperatures.

  • Unreacted Starting Materials: Residual aniline and 4-methyl-2-pentanone may be present if the reaction has not gone to completion.

  • 4-methyl-2-pentanol: The reducing agent used in the reaction can reduce the starting ketone to its corresponding alcohol.

  • Imine Intermediate: Incomplete reduction of the imine formed between aniline and 4-methyl-2-pentanone can result in its presence in the final product mixture.

Q3: How can I minimize the formation of the N,N-bis(1,3-dimethylbutyl)aniline by-product?

A3: To suppress the formation of the tertiary amine by-product, you can adjust the stoichiometry of your reactants. Using a molar excess of aniline relative to 4-methyl-2-pentanone will increase the probability of the ketone reacting with the primary amine (aniline) rather than the secondary amine product. Additionally, controlling the reaction temperature and slowly adding the reducing agent can help improve selectivity for the desired mono-alkylation.

Q4: What is the best method to purify the crude product mixture?

A4: Purification can be challenging due to the similar physical properties of the desired product and potential by-products. A common first step is an acid-base extraction. By dissolving the reaction mixture in a suitable organic solvent and washing with an acidic aqueous solution (e.g., dilute HCl), the basic amine compounds (product, unreacted aniline, and amine by-products) will move to the aqueous layer as their hydrochloride salts, leaving neutral compounds like 4-methyl-2-pentanol and unreacted ketone in the organic layer.[3][4][5] After separation, the aqueous layer can be basified (e.g., with NaOH) to regenerate the free amines, which can then be extracted back into an organic solvent. For separating the desired secondary amine from the primary (aniline) and tertiary amine by-products, column chromatography on silica gel is often employed.

Troubleshooting Guide

The following table summarizes common issues encountered during the synthesis of this compound, their potential causes, and suggested troubleshooting steps.

Issue Potential Cause(s) Suggested Troubleshooting Steps
Low or No Product Yield Incomplete reaction; ineffective reducing agent; poor quality starting materials.- Ensure starting materials are pure and dry.- Check the activity of the reducing agent.- Increase reaction time or temperature moderately.- Monitor reaction progress by TLC or GC-MS.
High Percentage of Unreacted Aniline Insufficient amount of ketone or reducing agent; reaction time too short.- Ensure the correct stoichiometry of reactants.- Gradually increase the reaction time and monitor for conversion.
Significant Amount of Tertiary Amine By-product Molar ratio of aniline to ketone is too low; reaction temperature is too high.- Increase the molar ratio of aniline to 4-methyl-2-pentanone (e.g., 1.5:1 or 2:1).- Maintain a lower reaction temperature.
Presence of C-Alkylated Isomers High reaction temperature.- Perform the reaction at a lower temperature to disfavor ring alkylation.
Presence of 4-methyl-2-pentanol Reducing agent is too reactive or added too quickly.- Choose a milder reducing agent (e.g., sodium triacetoxyborohydride).- Add the reducing agent slowly and in portions to control the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination
  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 eq.) and 4-methyl-2-pentanone (1.1 eq.) in a suitable solvent (e.g., methanol or dichloromethane).

  • Catalysis (Optional but Recommended): Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.

  • Reaction Monitoring: Stir the mixture at room temperature or gentle reflux. Monitor the formation of the imine by TLC or GC-MS.

  • Reduction: Once imine formation is significant, cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), in small portions.

  • Reaction Completion: Allow the reaction to stir at room temperature until the reduction is complete, as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of water. If the solvent is immiscible with water, separate the organic layer. If a water-miscible solvent was used, remove it under reduced pressure and then extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel.

Protocol 2: By-product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500).

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns. The relative peak areas can be used to estimate the percentage of each component in the mixture.

Visualizations

Synthesis_Pathway Aniline Aniline Imine Imine Intermediate Aniline->Imine + Ketone - H2O Ketone 4-Methyl-2-pentanone Ketone->Imine Product This compound Imine->Product + [H] (Reducing Agent)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Reaction Complete Analyze Analyze Crude Product (TLC, GC-MS) Start->Analyze CheckYield Is Yield Acceptable? Analyze->CheckYield CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes LowYield Low Yield CheckYield->LowYield No Impure Impure Product CheckPurity->Impure No End Pure Product CheckPurity->End Yes Optimize Optimize Reaction: - Check Reagents - Adjust Time/Temp LowYield->Optimize Purify Purify Product: - Acid-Base Extraction - Column Chromatography Impure->Purify Purify->End

Caption: Troubleshooting workflow for synthesis optimization.

Byproduct_Relationships cluster_byproducts Potential By-products Aniline Aniline (Starting Material) C_Alkylation C-Alkylation (Isomer) Aniline->C_Alkylation side reaction Ketone 4-Methyl-2-pentanone (Starting Material) ReducedKetone Reduced Ketone (Alcohol) Ketone->ReducedKetone reduction Product Desired Product (Secondary Amine) Overalkylation Over-alkylation (Tertiary Amine) Product->Overalkylation reacts with Ketone

References

Technical Support Center: Purification of 2-(1,3-Dimethylbutyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(1,3-Dimethylbutyl)aniline. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-(1,3-Dimethylbutyl)aniline?

A1: Crude 2-(1,3-Dimethylbutyl)aniline, particularly from Friedel-Crafts alkylation synthesis, can contain several impurities. These may include unreacted aniline, poly-alkylated anilines, isomers (e.g., 4-(1,3-dimethylbutyl)aniline), and residual catalyst. Over time, exposure to air can also lead to the formation of colored oxidation byproducts and polymeric materials.

Q2: Which purification method is most suitable for large-scale purification of 2-(1,3-Dimethylbutyl)aniline?

A2: For large quantities, fractional vacuum distillation is generally the most efficient and economical method to separate 2-(1,3-Dimethylbutyl)aniline from non-volatile impurities, polymeric materials, and unreacted aniline.

Q3: How can I remove colored impurities from my 2-(1,3-Dimethylbutyl)aniline sample?

A3: Colored impurities, often arising from oxidation, can typically be removed by vacuum distillation. For stubborn discoloration, treatment with activated carbon followed by filtration prior to distillation can be effective.

Q4: Is it possible to purify 2-(1,3-Dimethylbutyl)aniline by crystallization?

A4: While 2-(1,3-Dimethylbutyl)aniline is a liquid at room temperature, it can be purified by crystallization of its hydrochloride salt. This is achieved by dissolving the aniline in a suitable solvent and treating it with hydrochloric acid to precipitate the salt, which can then be recrystallized. The free base can be regenerated by treatment with a base.

Q5: My 2-(1,3-Dimethylbutyl)aniline is sticking to the silica gel column during chromatography. What can I do?

A5: The basic amino group of anilines can interact strongly with the acidic silica gel, leading to poor separation and tailing. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system.[1]

Troubleshooting Guides

Vacuum Distillation
Issue Possible Cause(s) Recommended Solution(s)
Bumping / Uncontrolled Boiling - Uneven heating.- Lack of nucleation sites.- High vacuum causing rapid boiling of low-boiling fractions.- Use a magnetic stirrer for even heating and agitation.- Introduce a fine capillary to bubble a slow stream of nitrogen or air into the liquid.- Ensure the heating bath temperature is only slightly higher than the boiling point of the liquid at the applied pressure.- Use fresh boiling chips, although they are less effective under vacuum.
Product is contaminated with starting material (aniline) - Inefficient fractional distillation column.- Vacuum is too high, causing co-distillation.- Use a longer, more efficient fractionating column (e.g., Vigreux or packed column).- Carefully control the distillation rate and head temperature to ensure good separation of fractions.
Product darkens during distillation - Thermal decomposition at high temperatures.- Ensure the vacuum is sufficiently low to reduce the boiling point.- Avoid excessive heating of the distillation pot.
Poor Vacuum - Leaks in the glassware joints.- Ensure all joints are properly sealed with vacuum grease.- Check all tubing and connections for cracks or loose fittings.
Column Chromatography
Issue Possible Cause(s) Recommended Solution(s)
Poor separation of product from non-polar impurities - Eluent is too polar.- Decrease the polarity of the eluent system (e.g., decrease the percentage of ethyl acetate in hexanes).
Product streaking or tailing on the column - Strong interaction of the basic aniline with acidic silica gel.- Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize active sites on the silica.[1]
Product does not elute from the column - Eluent is not polar enough.- Gradually increase the polarity of the eluent system.
Co-elution of isomers - Insufficient resolution of the chromatographic system.- Use a longer column or a stationary phase with a different selectivity.- Optimize the eluent system through systematic TLC trials.
Crystallization (as Hydrochloride Salt)
Issue Possible Cause(s) Recommended Solution(s)
Oiling out instead of crystallization - The solution is too concentrated.- The cooling rate is too fast.- Presence of significant impurities.- Add a small amount of additional solvent.- Allow the solution to cool more slowly.- Perform a pre-purification step (e.g., distillation) to remove major impurities.
No crystal formation - The solution is too dilute.- The compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the solution by evaporating some of the solvent.- Add an anti-solvent (a solvent in which the salt is insoluble) dropwise until turbidity persists, then warm slightly to redissolve and cool slowly.
Poor crystal quality (fine powder) - Rapid crystallization due to high supersaturation or rapid cooling.- Decrease the rate of cooling. An insulated container can be used to slow heat loss.- Consider vapor diffusion as an alternative crystallization method.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is suitable for purifying liquid 2-(1,3-Dimethylbutyl)aniline from non-volatile impurities and components with significantly different boiling points.

Methodology:

  • Drying: Dry the crude 2-(1,3-Dimethylbutyl)aniline over anhydrous potassium hydroxide (KOH) pellets overnight to remove water.

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are lightly greased and secure. Connect to a vacuum pump with a cold trap and a manometer.

  • Distillation:

    • Charge the distillation flask with the dried crude product and a magnetic stir bar.

    • Begin stirring and slowly apply vacuum.

    • Gently heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions (e.g., residual solvents or unreacted aniline).

    • Carefully collect the main fraction of 2-(1,3-Dimethylbutyl)aniline at the appropriate boiling point and pressure.

    • Stop the distillation before the pot goes to dryness to avoid the concentration of potentially unstable residues.

  • Storage: Store the purified, colorless product under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber glass bottle to prevent oxidation.

Illustrative Data for Alkylated Anilines (for reference):

CompoundBoiling Point (°C) at Reduced Pressure (mmHg)
Aniline68-69 °C at 10 mmHg
4-tert-Butylaniline93-94 °C at 4 mmHg[2]
2-(1,3-Dimethylbutyl)anilineExpected to be higher than tert-butylaniline

Note: The exact boiling point of 2-(1,3-Dimethylbutyl)aniline under vacuum should be determined experimentally.

G cluster_prep Preparation cluster_distillation Vacuum Distillation cluster_output Output crude_product Crude 2-(1,3-Dimethylbutyl)aniline drying Dry over KOH pellets crude_product->drying setup Assemble fractional distillation apparatus drying->setup distill Heat under vacuum setup->distill collect_fractions Collect fractions based on boiling point distill->collect_fractions low_boiling Low-boiling impurities (e.g., aniline) collect_fractions->low_boiling Lower Temp pure_product Purified 2-(1,3-Dimethylbutyl)aniline collect_fractions->pure_product Target Temp residue High-boiling residue (polymers) collect_fractions->residue Remains in pot G start Crude Product tlc TLC Analysis to find eluent start->tlc pack_column Pack silica gel column tlc->pack_column load_sample Load sample onto column pack_column->load_sample elute Elute with solvent system (+ 0.5% Triethylamine) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor fractions by TLC collect_fractions->monitor_fractions combine_pure Combine pure fractions monitor_fractions->combine_pure Identify pure fractions evaporate Evaporate solvent combine_pure->evaporate pure_product Purified Product evaporate->pure_product G cluster_salt_formation Salt Formation cluster_recrystallization Recrystallization cluster_regeneration Free Base Regeneration (Optional) crude_aniline Crude Aniline in Solvent add_hcl Add HCl Solution crude_aniline->add_hcl precipitate Precipitate Crude Salt add_hcl->precipitate dissolve_hot Dissolve Crude Salt in Hot Solvent precipitate->dissolve_hot cool_slowly Cool Slowly to Crystallize dissolve_hot->cool_slowly filter_pure Filter Pure Salt cool_slowly->filter_pure dissolve_salt Dissolve Pure Salt in Water filter_pure->dissolve_salt add_base Add Aqueous Base dissolve_salt->add_base extract Extract with Organic Solvent add_base->extract dry_evaporate Dry and Evaporate extract->dry_evaporate pure_aniline Pure Aniline Free Base dry_evaporate->pure_aniline

References

Technical Support Center: 2-(1,3-Dimethylbutyl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 2-(1,3-Dimethylbutyl)benzenamine, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound at 2-8°C.[1] The compound should be stored in a tightly sealed container to prevent exposure to air and moisture. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable. Some suppliers also recommend protecting it from light.

Q2: What is the physical appearance of this compound and what do color changes indicate?

A2: this compound is typically a light yellow to yellow liquid.[1] Darkening of the color over time may indicate degradation, likely due to oxidation from exposure to air or light. Minor color changes may not significantly impact purity for some applications, but significant darkening suggests the need for re-analysis before use.

Q3: Is this compound sensitive to air or light?

A3: While specific data for this compound is limited, aniline derivatives, in general, are susceptible to oxidation, which can be accelerated by exposure to air and light. It is best practice to handle the compound under an inert atmosphere and store it in a light-protected container (e.g., an amber vial).

Q4: How can I assess the purity of my stored this compound?

A4: The purity of the compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A comparison of the analytical profile of the stored sample to that of a freshly opened or certified reference sample can reveal the presence of degradation products.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent experimental results.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, GC).

    • If degradation is confirmed, consider if the storage and handling procedures were optimal. Ensure storage at 2-8°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere.

    • If the compound is used in solution, assess the stability in the specific solvent and conditions of your experiment. Some solvents can promote degradation.

    • For critical applications, it is recommended to use a freshly opened vial or to purify the stored material if degradation is significant.

Issue 2: The compound has changed color or developed a precipitate.

  • Possible Cause: This can be due to oxidation, polymerization, or contamination.

  • Troubleshooting Steps:

    • A change in color, particularly darkening, is a common sign of oxidation in aniline compounds.

    • The formation of a precipitate may indicate the presence of insoluble degradation products or polymerization.

    • Before use, the purity of the material should be assessed. If a precipitate is present, it may be possible to isolate the soluble portion, but its purity must be confirmed.

    • Review handling procedures to minimize exposure to air and light.

Quantitative Data

PropertyValueReference
Storage Temperature 2-8°C[1]
Appearance Light yellow to yellow Liquid[1]
Boiling Point 256-258°C at 101.33kPa[1]
Density 0.928 at 20°C[1]
Molecular Formula C12H19N[1]
Molecular Weight 177.29[1]

Experimental Protocols

Protocol: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The goal is to induce 5-20% degradation to identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

  • Thermal Degradation: Store the stock solution at 60°C.

  • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Sample Analysis:

  • At various time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a control sample stored under recommended conditions, by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid, with UV detection).

4. Data Analysis:

  • Identify and quantify the parent compound and any degradation products.

  • Determine the percentage of degradation in each condition.

  • For structural elucidation of major degradation products, techniques like LC-MS/MS can be employed.

Visualizations

Hypothetical_Degradation_Pathway parent This compound oxidized_amino Nitroso/Nitro Derivative parent->oxidized_amino Oxidation (Air/Light) ring_hydroxylated Hydroxylated Derivative parent->ring_hydroxylated Oxidation polymer Polymerized Products parent->polymer Polymerization

Caption: Hypothetical degradation pathways for an aniline derivative.

Troubleshooting_Workflow start Inconsistent Experimental Results or Visual Change in Compound check_storage Verify Storage Conditions (2-8°C, sealed, dark) start->check_storage analytical_check Perform Purity Analysis (e.g., HPLC, GC) check_storage->analytical_check Conditions OK remediate Correct Storage/Handling and Re-test check_storage->remediate Conditions Not OK is_pure Is Purity Acceptable? analytical_check->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes purify_or_replace Purify or Replace Compound is_pure->purify_or_replace No remediate->analytical_check

Caption: Troubleshooting workflow for stability issues.

References

Handling and safety precautions for 2-(1,3-Dimethylbutyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-(1,3-Dimethylbutyl)aniline. It includes detailed safety precautions, troubleshooting guides for common experimental issues, and frequently asked questions, all presented in a user-friendly question-and-answer format.

Section 1: Safety and Handling

Proper handling of 2-(1,3-Dimethylbutyl)aniline is crucial to ensure laboratory safety. This section outlines the key safety protocols and emergency procedures.

Frequently Asked Questions (FAQs) - Safety and Handling

Q1: What are the primary hazards associated with 2-(1,3-Dimethylbutyl)aniline?

A1: 2-(1,3-Dimethylbutyl)aniline is classified as a substituted aniline. While specific toxicity data for this compound is limited, it should be handled with the same precautions as other anilines. Potential hazards include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Long-term Effects: Prolonged or repeated exposure may cause damage to organs.[3] Some anilines are suspected of causing genetic defects and cancer.[2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Always handle 2-(1,3-Dimethylbutyl)aniline in a well-ventilated area, preferably within a chemical fume hood. The following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary.

Q3: What are the proper storage conditions for 2-(1,3-Dimethylbutyl)aniline?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Q4: What should I do in case of accidental exposure?

A4: Immediate action is critical in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Q5: How should spills of 2-(1,3-Dimethylbutyl)aniline be handled?

A5: The procedure for handling a spill depends on its size.

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Clean the spill area with a suitable solvent.

  • Large Spills: Evacuate the area immediately. Notify your institution's environmental health and safety office. Do not attempt to clean up a large spill without proper training and equipment.

Section 2: Experimental Protocols & Troubleshooting

2-(1,3-Dimethylbutyl)aniline is a key intermediate in the synthesis of the fungicide Penflufen. The following section provides a general protocol for an amide coupling reaction, a common step in such syntheses, and troubleshooting for potential issues.

Experimental Protocol: Amide Coupling to Synthesize a Penflufen Analog

This protocol describes the synthesis of an amide by coupling 2-(1,3-Dimethylbutyl)aniline with a carboxylic acid, a reaction analogous to a key step in Penflufen synthesis.

dot

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Carboxylic Acid - 2-(1,3-Dimethylbutyl)aniline - Coupling Agent (e.g., EDC) - Additive (e.g., HOBt) - Base (e.g., DIPEA) solvent Add Anhydrous Solvent (e.g., Acetonitrile) reagents->solvent Dissolve stir Stir at Room Temperature solvent->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate Reaction Mixture monitor->concentrate extract Liquid-Liquid Extraction concentrate->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Purify by Column Chromatography dry->purify final_product Final Product purify->final_product Yields Pure Amide

Caption: Workflow for the synthesis of an amide from 2-(1,3-Dimethylbutyl)aniline.

Materials:

  • 2-(1,3-Dimethylbutyl)aniline

  • Carboxylic acid (e.g., 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous ACN, add EDC (1.2 eq), HOBt (0.1 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-(1,3-Dimethylbutyl)aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Troubleshooting Guide

dot

troubleshooting_guide cluster_low_yield Low or No Product Formation cluster_side_products Presence of Side Products start Problem Encountered cause1 Poorly Activated Carboxylic Acid start->cause1 cause2 Low Nucleophilicity of Aniline start->cause2 cause3 Self-Coupling of Carboxylic Acid start->cause3 cause4 Epimerization (if applicable) start->cause4 solution1 Solution: - Increase amount of coupling agent (EDC). - Allow more time for activation before adding the aniline. - Consider using a more potent coupling agent (e.g., HATU). cause1->solution1 solution2 Solution: - Increase reaction temperature. - Use a stronger, non-nucleophilic base. - Increase reaction time. cause2->solution2 solution3 Solution: - Add the aniline promptly after the  activation of the carboxylic acid. cause3->solution3 solution4 Solution: - Perform the reaction at a lower temperature. - Use HOBt or another additive to suppress epimerization. cause4->solution4

References

Technical Support Center: Alkylation of Aniline to Produce 2-(1,3-Dimethylbutyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1,3-Dimethylbutyl)aniline via the alkylation of aniline. The information is presented in a question-and-answer format to directly address common issues encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the alkylation of aniline to produce 2-(1,3-Dimethylbutyl)aniline?

The main side reactions in the alkylation of aniline with an alkylating agent like 1,3-dimethylbutyl bromide or 4-methyl-1-pentene are categorized as follows:

  • Over-alkylation: The mono-alkylated aniline product, being more nucleophilic than aniline itself, can react further with the alkylating agent. This leads to the formation of di- and even tri-alkylated anilines.

  • C-alkylation at different positions: While the target is ortho-alkylation, the alkyl group can also add to other positions on the aromatic ring, primarily the para-position, resulting in isomeric byproducts.[1][2]

  • N-alkylation: Under certain conditions, the alkyl group can attach to the nitrogen atom of the aniline instead of the carbon ring, forming N-alkylanilines. Generally, lower temperatures favor N-alkylation, while higher temperatures promote C-alkylation.[1]

Q2: How can I minimize the formation of these side products?

Several strategies can be employed to enhance the selectivity towards the desired 2-(1,3-Dimethylbutyl)aniline:

  • Control of Stoichiometry: Using a molar excess of aniline relative to the alkylating agent can favor mono-alkylation by increasing the probability of the alkylating agent reacting with the more abundant primary amine.

  • Reaction Temperature: Lowering the reaction temperature can often favor mono-alkylation, as the activation energy for the second alkylation may be higher.[2]

  • Catalyst Selection: The choice of catalyst is crucial. For ortho-alkylation, aluminum-based catalysts are often used. The specific catalyst can influence the regioselectivity.

  • Reaction Time: Monitoring the reaction progress and stopping it at the optimal time can prevent the formation of over-alkylation products.

Q3: My reaction is resulting in a low yield of the desired product. What are the potential causes?

Low yields can stem from several factors:

  • Poor Reactivity of Starting Materials: Ensure the purity of aniline and the alkylating agent. Impurities can interfere with the reaction.

  • Inappropriate Reaction Conditions: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition or increased side reactions. The choice of solvent can also significantly impact the reaction rate and selectivity.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities or product inhibition.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of N,N-dialkylated aniline Molar ratio of alkylating agent to aniline is too high.Use a stoichiometric excess of aniline.
Prolonged reaction time.Monitor the reaction progress by GC or TLC and stop the reaction when the desired product concentration is maximized.
High reaction temperature.Reduce the reaction temperature.
Significant formation of p-alkylated aniline isomer High reaction temperatures.Optimize the reaction temperature to favor ortho-alkylation.
Inappropriate catalyst.Screen different Lewis acid catalysts to improve regioselectivity.
Low conversion of aniline Insufficiently reactive alkylating agent.Consider using a more reactive alkylating agent if applicable to your synthetic route.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for the formation of side products.
Catalyst deactivation.Use a fresh batch of catalyst or consider catalyst regeneration if possible.
Difficulty in purifying the product Incomplete reaction leading to a mixture of starting material and product.Adjust stoichiometry or reaction time to drive the reaction to a higher conversion, without excessively increasing side products.
Similar physical properties of product and byproducts.Employ high-efficiency fractional distillation under reduced pressure. Alternatively, consider column chromatography with an optimized solvent system.

Quantitative Data on Side Product Formation

The following table summarizes the influence of various parameters on the product distribution in aniline alkylation, based on general principles and available data for similar reactions.

Parameter Condition Effect on N-alkylation Effect on C-alkylation (ortho/para) Effect on Polyalkylation
Temperature LowFavoredDisfavoredReduced
HighDisfavoredFavored (selectivity may vary)Increased
Aniline/Alkylating Agent Ratio HighFavors Mono-N-alkylationFavors Mono-C-alkylationReduced
LowFavors Poly-N-alkylationFavors Poly-C-alkylationIncreased
Catalyst Lewis Acid (e.g., AlCl₃)DisfavoredFavoredDepends on activity
Brønsted AcidCan promote bothCan promote bothDepends on acidity
Solvent Polarity Less PolarCan favor N-alkylationMay influence regioselectivityReduced rate of further alkylation
More PolarCan favor N-alkylationMay influence regioselectivityIncreased rate of further alkylation

Experimental Protocols

Key Experiment: Alkylation of Aniline with 4-Methyl-1-pentene using an Aluminum Alkyl Catalyst

This protocol is based on procedures described in the literature for the synthesis of 2-(1,3-Dimethylbutyl)aniline.

Materials:

  • Aniline

  • 4-Methyl-1-pentene

  • Ethylaluminum sesquichloride (or other suitable aluminum alkyl catalyst)

  • Nitrogen gas

  • Aqueous sodium hydroxide solution

  • Organic solvent for extraction (e.g., toluene)

  • Anhydrous drying agent (e.g., sodium sulfate)

Procedure:

  • Reactor Setup: A high-pressure reactor (e.g., a Parr reactor) equipped with a stirrer, thermocouple, and pressure gauge is required. The reactor should be thoroughly dried and purged with nitrogen.

  • Charging Reactants: Charge the reactor with aniline.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the aluminum alkyl catalyst to the aniline with stirring. An exothermic reaction may occur.

  • Heating and Alkene Addition: Heat the mixture to the desired reaction temperature (e.g., 260-265 °C). Once the temperature is stable, add 4-methyl-1-pentene to the reactor.

  • Reaction: Maintain the reaction mixture at the set temperature with stirring for the desired reaction time (e.g., 17 hours). The pressure inside the reactor will initially increase and then gradually decrease as the reaction proceeds.

  • Work-up:

    • Cool the reactor to room temperature.

    • Carefully quench the reaction mixture by adding it to an aqueous sodium hydroxide solution to neutralize the catalyst.

    • Separate the organic layer.

    • Extract the aqueous layer with an organic solvent (e.g., toluene) to recover any dissolved product.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under vacuum to isolate the 2-(1,3-Dimethylbutyl)aniline.

Analysis:

  • The composition of the crude product and the purity of the final product can be determined by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Logical Workflow for Troubleshooting Side Reactions

troubleshooting_workflow start Problem Identified: High Level of Side Products check_isomers Analyze Product Mixture by GC-MS to Identify Side Products start->check_isomers is_para Predominant Side Product: p-(1,3-Dimethylbutyl)aniline check_isomers->is_para Isomeric Impurity? is_poly Predominant Side Product: Di-(1,3-Dimethylbutyl)aniline check_isomers->is_poly Over-alkylation? is_n_alkyl Predominant Side Product: N-(1,3-Dimethylbutyl)aniline check_isomers->is_n_alkyl N-Alkylation? optimize_temp_catalyst Optimize Reaction Temperature and Screen Catalysts for Ortho-selectivity is_para->optimize_temp_catalyst Yes adjust_ratio_time Increase Aniline/Alkene Ratio and/or Reduce Reaction Time is_poly->adjust_ratio_time Yes lower_temp Lower Reaction Temperature is_n_alkyl->lower_temp Yes end Optimized Process: Reduced Side Products optimize_temp_catalyst->end adjust_ratio_time->end lower_temp->end experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reactants Charge Aniline and Aluminum Alkyl Catalyst alkene_addition Heat and Add 4-Methyl-1-pentene reactants->alkene_addition reaction Maintain Temperature and Stir alkene_addition->reaction quench Quench with NaOH (aq) reaction->quench extraction Extract with Organic Solvent quench->extraction drying Dry Organic Layer extraction->drying distillation Fractional Distillation (Vacuum) drying->distillation analysis GC-MS Analysis of Fractions distillation->analysis

References

Improving regioselectivity in 2-(1,3-Dimethylbutyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1,3-dimethylbutyl)aniline. It provides troubleshooting advice and answers to frequently asked questions to help improve regioselectivity and overall reaction success.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high regioselectivity during the synthesis of 2-(1,3-dimethylbutyl)aniline?

The main challenges in the alkylation of aniline to produce 2-(1,3-dimethylbutyl)aniline are controlling the position of alkyl group attachment on the aromatic ring and preventing side reactions at the nitrogen atom. The key issues include:

  • C-Alkylation vs. N-Alkylation: The lone pair of electrons on the aniline's nitrogen atom makes it a nucleophile, leading to N-alkylation as a common side reaction.[1][2] The desired reaction is C-alkylation on the aromatic ring.

  • Ortho vs. Para Selectivity: The amino group is a strong ortho, para-director in electrophilic aromatic substitution.[3] Therefore, the reaction can yield both the desired 2-substituted (ortho) product and the 4-substituted (para) isomer. Achieving high ortho-selectivity is a significant challenge.

  • Over-alkylation: The initial product, mono-N-alkylaniline, is often more nucleophilic than aniline itself, making it prone to further reaction with the alkylating agent to form di- and tri-alkylated anilines.[1][2][4]

Q2: How can I favor ortho-C-alkylation over para-C-alkylation and N-alkylation?

Improving ortho-selectivity and minimizing N-alkylation requires careful selection of the catalytic system and reaction conditions.

  • Catalyst Choice: Certain metal catalysts are known to promote ortho-alkylation. Yttrium, scandium, and other rare-earth metal complexes have shown high efficiency in directing the alkylation to the ortho position.[5][6] These catalysts can coordinate with the aniline's amino group, facilitating C-H activation at the nearby ortho position.

  • Protecting Groups: To prevent N-alkylation, the amino group can be temporarily protected, for example, by converting it to an amide.[2] This reduces the nucleophilicity of the nitrogen. The protecting group can be removed in a subsequent step.

  • Reaction Conditions: Lowering the reaction temperature can sometimes favor mono-alkylation over di-alkylation as the activation energy for the second alkylation may be higher.[2]

Q3: My reaction is yielding a mixture of N-monoalkylated and N,N-dialkylated products. How can I improve the selectivity for the desired C-alkylated product?

To enhance selectivity towards C-alkylation and suppress N-alkylation, consider the following strategies:

  • Stoichiometry Control: Using a stoichiometric excess of aniline relative to the alkylating agent can increase the probability that the alkylating agent will react with the more abundant primary amine, although this is more relevant for controlling over-alkylation at the nitrogen.[2]

  • Catalyst Selection: As mentioned, catalysts that promote ortho-C-H activation are crucial. Aluminum anilide catalysts, for instance, are used for ortho-alkylation with alkenes.[7]

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Experimenting with different solvents may help to find a balance that favors the desired C-alkylation.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2-(1,3-dimethylbutyl)aniline - Inappropriate reaction temperature.- Poor reactivity of starting materials.- Impure reagents or solvents.- Gradually increase the reaction temperature while monitoring for byproduct formation.[4]- Ensure high purity of aniline and 4-methyl-1-pentene. Aniline can be dried over KOH or CaH2 and distilled under reduced pressure.[4]- Screen different catalysts known for ortho-alkylation of anilines.[5][6]
High proportion of 4-(1,3-dimethylbutyl)aniline (para-isomer) - The chosen catalyst and conditions do not sufficiently favor ortho-direction.- Employ a catalyst system known for high ortho-selectivity, such as those based on yttrium or scandium.[5][6]- Modify the reaction conditions (temperature, solvent) as selectivity can be sensitive to these parameters.
Significant formation of N-alkylated byproducts - The nucleophilic nitrogen of aniline is reacting with the alkylating agent.- Protect the amino group as an amide before the alkylation step.[2]- Utilize a catalyst that selectively activates the C-H bond over promoting N-alkylation.
Presence of di- and tri-alkylated anilines - The mono-alkylated product is more nucleophilic than aniline and reacts further.- Control the stoichiometry by using an excess of aniline relative to the alkene.[2]- Lower the reaction temperature to potentially reduce the rate of subsequent alkylations.[2]
Difficulty in purifying the final product - Boiling points of the isomers and byproducts are close.- Use fractional distillation under reduced pressure for separation.[4][7]- Column chromatography can be an effective purification method on a laboratory scale.[8]

Quantitative Data on Aniline Alkylation

The following table summarizes data from a patented method for the synthesis of 2-(1,3-dimethylbutyl)aniline using an aluminum alkyl catalyst.

Catalyst Aniline (mol) 4-Methyl-1-pentene (mol) Temperature (°C) Time (h) Aniline Conversion (%) Yield of 2-(1,3-dimethylbutyl)aniline (%)
Ethylaluminum sesquichloride2.252.26260-2621755.637.6 (based on aniline charged)
Diethylaluminum chloride0.60.663001060.529.5 (based on aniline charged)

Data sourced from patent EP2181088A1.

Experimental Protocols

Key Experiment: Ortho-Alkylation of Aniline with 4-Methyl-1-pentene using an Aluminum-based Catalyst

This protocol is a generalized procedure based on methods for the ortho-alkylation of anilines.

1. Catalyst Preparation (in-situ):

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a high-pressure autoclave reactor with aniline.

  • Slowly add the aluminum alkyl catalyst (e.g., ethylaluminum sesquichloride, approximately 0.07 equivalents relative to aniline) to the stirred aniline at room temperature.

  • After the addition is complete, heat the mixture to around 150°C for approximately 30 minutes to form the aluminum anilide catalyst.

2. Alkylation Reaction:

  • Cool the reactor to about 30°C and vent any pressure.

  • Charge the reactor with 4-methyl-1-pentene (approximately 1.0 to 1.1 equivalents relative to aniline).

  • Seal the reactor and heat the mixture to the desired reaction temperature (e.g., 260-300°C).

  • Maintain the reaction at this temperature for the specified time (e.g., 10-17 hours), with continuous stirring.

3. Work-up and Purification:

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully quench the reaction by slowly adding an aqueous base solution (e.g., 25 wt% sodium hydroxide).

  • Stir the mixture for a short period, then allow the layers to separate.

  • Remove the aqueous layer.

  • The organic layer, containing the crude product, can be purified by fractional distillation under reduced pressure to isolate the 2-(1,3-dimethylbutyl)aniline.[7]

Visualizations

Diagram 1: Competing Reaction Pathways in Aniline Alkylation

G cluster_start Reactants cluster_products Potential Products Aniline Aniline Catalyst Catalyst & Conditions Aniline->Catalyst Alkene 4-Methyl-1-pentene (Alkylating Agent) Alkene->Catalyst Ortho 2-(1,3-Dimethylbutyl)aniline (Desired Product) Para 4-(1,3-Dimethylbutyl)aniline (Para Isomer) N_Alkylated N-(1,3-Dimethylbutyl)aniline (N-Alkylated Byproduct) Over_Alkylated Di- and Tri-alkylated Anilines N_Alkylated->Over_Alkylated Over-alkylation Catalyst->Ortho Ortho-C-Alkylation (Favored by specific catalysts) Catalyst->Para Para-C-Alkylation Catalyst->N_Alkylated N-Alkylation (Competing Reaction)

Caption: Competing pathways in the alkylation of aniline.

Diagram 2: General Experimental Workflow for Ortho-Alkylation

G cluster_workflow Experimental Workflow start 1. Catalyst Formation react 2. Alkylation Reaction start->react Aniline + Catalyst Precursor workup 3. Quenching & Extraction react->workup Add Alkene, Heat purify 4. Purification (Distillation) workup->purify Aqueous Base Work-up product Pure Product purify->product

Caption: General workflow for catalyzed ortho-alkylation.

References

Troubleshooting low yields in 2-(1,3-Dimethylbutyl)benzenamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields and other issues during the synthesis of 2-(1,3-Dimethylbutyl)benzenamine. The following question-and-answer format addresses common problems and offers potential solutions based on established synthetic strategies for aromatic amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction to synthesize this compound is resulting in a low yield. What are the common causes?

Low yields can stem from several factors depending on the synthetic route employed. The two primary routes are the direct alkylation of aniline and the reductive amination of a substituted benzene with 4-methyl-2-pentanone.

For Direct Alkylation of Aniline with a 1,3-dimethylbutyl precursor (e.g., 4-methyl-1-pentene) :

  • Catalyst Activity: The use of an aluminum alkyl catalyst, such as diethylaluminum chloride or ethylaluminum sesquichloride, is crucial.[1] Inactive or insufficient catalyst will lead to a poor reaction rate.

  • Reaction Temperature: These reactions often require high temperatures (e.g., 150-300°C) to proceed effectively.[1][2] Suboptimal temperatures can result in low conversion of the starting materials.

  • Side Reactions: A significant issue with this method is the formation of undesired by-products that can be difficult to separate, impacting the isolated yield of the target compound.[2]

For Reductive Amination using a nitrobenzene derivative and 4-methyl-2-pentanone :

  • Incomplete Reduction of the Nitro Group: If starting from a nitro-substituted benzene, the initial reduction to the amine must be complete. Common reducing agents include catalytic hydrogenation (e.g., H2/Pd/C), or metals in acidic media (e.g., Fe/HCl, SnCl2).[3]

  • Imine Formation Equilibrium: The formation of the imine intermediate between the aniline derivative and 4-methyl-2-pentanone is a reversible reaction. Efficient removal of water can drive the equilibrium towards the imine, improving the overall yield.

  • Reducing Agent for Imination: The choice of reducing agent for the imine is critical. Mild reducing agents like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) are commonly used.[4][5] The reactivity and selectivity of the reducing agent can significantly impact the yield.[6]

  • Reaction Conditions: Factors such as solvent, pH, and temperature can influence the rates of both imine formation and reduction.[6]

Q2: I am observing significant amounts of over-alkylation, resulting in the formation of di-substituted aniline by-products. How can I minimize this?

Over-alkylation is a common side reaction where the initially formed secondary amine is more nucleophilic than the starting primary amine and reacts further with the alkylating agent.[7]

  • Stoichiometry Control: Use a stoichiometric excess of the aniline starting material relative to the alkylating agent. This increases the probability that the alkylating agent will react with the more abundant primary amine.[7]

  • Lower Reaction Temperature: Reducing the reaction temperature can often favor mono-alkylation, as the activation energy for the second alkylation may be higher.[7]

Q3: My reaction is producing C-alkylated isomers in addition to the desired N-alkylated product. How can I improve the selectivity?

C-alkylation, the addition of the alkyl group to the aromatic ring, can compete with N-alkylation, especially at higher temperatures.[7]

  • Optimize Reaction Temperature: Lowering the reaction temperature generally favors N-alkylation over C-alkylation.

  • Catalyst Choice: The choice of catalyst and solvent can influence the regioselectivity. Lewis acid catalysts may promote C-alkylation under certain conditions.

Q4: The purification of this compound from the reaction mixture is proving difficult. What are some recommended purification strategies?

Purification can be challenging due to the presence of unreacted starting materials and structurally similar side products.

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from impurities. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is often effective.

  • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be used to separate it from less volatile or more volatile impurities.

  • Acid-Base Extraction: As an amine, the product can be protonated with an acid to form a water-soluble salt. This allows for extraction into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The amine can then be recovered by basifying the aqueous phase and extracting with an organic solvent.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of 2-(1,3-Dimethylbutyl)aniline via Alkylation of Aniline with 4-methyl-1-pentene

CatalystTemperature (°C)Aniline Conversion (%)2-(1,3-Dimethylbutyl)aniline Yield (%)Reference
Diethylaluminum chloride30060.529.5 (based on aniline charged)[1][2]
Ethylaluminum sesquichloride150 (pre-reaction), then heated59.440 (based on aniline charged)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization.

  • Imine Formation:

    • In a round-bottom flask, dissolve o-nitroaniline (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

    • Add 4-methyl-2-pentanone (1.1 equivalents).

    • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

    • Reflux the mixture with a Dean-Stark apparatus to remove water and drive the imine formation to completion. Monitor the reaction by TLC or GC-MS.

  • Reduction of the Imine:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add sodium borohydride (NaBH4) (1.5 equivalents) in portions.

    • Allow the reaction to warm to room temperature and stir until the imine is completely consumed (monitor by TLC or GC-MS).

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of this compound via Direct Alkylation (based on patent literature)

Caution: This reaction involves high temperatures and pressures and should be carried out with appropriate safety precautions in a suitable pressure reactor.

  • Reaction Setup:

    • Charge a high-pressure reactor with aniline (1 equivalent) and 4-methyl-1-pentene (1.1 equivalents).[1]

    • Under an inert atmosphere, slowly add the aluminum alkyl catalyst (e.g., ethylaluminum sesquichloride, ~0.1 equivalents).[1]

  • Reaction:

    • Heat the mixture to the desired temperature (e.g., 150-300°C) and maintain for the specified time (e.g., 30 minutes to 10 hours).[1][2]

  • Work-up and Purification:

    • Cool the reactor to a safe temperature and carefully vent any excess pressure.[1]

    • Quench the reaction mixture by carefully adding an aqueous base solution (e.g., 25% NaOH).[1]

    • Separate the organic layer. The crude product can be purified by fractional distillation under reduced pressure.

Visualizations

Reaction_Pathway_Reductive_Amination o_Nitroaniline o-Nitroaniline Imine_intermediate Imine Intermediate o_Nitroaniline->Imine_intermediate + 4-Methyl-2-pentanone Methyl_isobutyl_ketone 4-Methyl-2-pentanone Methyl_isobutyl_ketone->Imine_intermediate Product This compound Imine_intermediate->Product + Reducing Agent Reducing_agent Reducing Agent (e.g., NaBH4) Acid_catalyst Acid Catalyst

Caption: Reductive amination pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Reaction Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Optimize_Conditions Analyze_Byproducts Analyze By-products (GC-MS, NMR) Optimize_Conditions->Analyze_Byproducts Incomplete_Conversion Incomplete Conversion? Analyze_Byproducts->Incomplete_Conversion Side_Reactions Significant Side Reactions? Incomplete_Conversion->Side_Reactions No Increase_Time_Temp Increase Reaction Time/Temp or Catalyst Loading Incomplete_Conversion->Increase_Time_Temp Yes Purification_Issues Purification Issues? Side_Reactions->Purification_Issues No Adjust_Stoichiometry Adjust Stoichiometry or Change Catalyst/Solvent Side_Reactions->Adjust_Stoichiometry Yes Develop_Purification Develop Alternative Purification Method Purification_Issues->Develop_Purification Yes End Improved Yield Purification_Issues->End No Increase_Time_Temp->End Adjust_Stoichiometry->End Develop_Purification->End

Caption: Troubleshooting workflow for low reaction yields.

References

Removal of unreacted starting materials from 2-(1,3-Dimethylbutyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from 2-(1,3-Dimethylbutyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary unreacted starting materials I need to remove from my crude 2-(1,3-Dimethylbutyl)aniline?

The synthesis of 2-(1,3-Dimethylbutyl)aniline typically involves the alkylation of aniline with 4-methyl-1-pentene.[1][2] Therefore, the primary unreacted starting materials to be removed are aniline and 4-methyl-1-pentene .

Q2: How can I quickly assess the purity of my 2-(1,3-Dimethylbutyl)aniline and detect the presence of starting materials?

A combination of chromatographic and spectroscopic methods is recommended for purity assessment.[3]

  • Thin-Layer Chromatography (TLC): A rapid and straightforward method to visualize the presence of unreacted aniline and other impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating and identifying volatile components like aniline, 4-methyl-1-pentene, and the product. The mass spectra can confirm the identity of each component.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the purity of the final product and detecting non-volatile impurities.[5]

  • ¹H NMR Spectroscopy: Can be used to determine the purity by integrating the signals corresponding to the product and any remaining starting materials.

Q3: What are the key physical properties to consider when choosing a purification method?

The significant difference in boiling points between aniline and 2-(1,3-Dimethylbutyl)aniline is a critical factor. Aniline has a boiling point of approximately 184°C, while the boiling point of the alkylated product is expected to be considerably higher due to its increased molecular weight.[6][7][8][9] This makes fractional distillation a viable purification strategy. Additionally, the basicity of the amino group in both aniline and the product allows for purification via acid-base extraction.[10][11]

Q4: Can I use column chromatography to purify 2-(1,3-Dimethylbutyl)aniline?

Yes, column chromatography can be an effective method for purifying 2-(1,3-Dimethylbutyl)aniline, especially for achieving high purity on a smaller scale. Since both the product and unreacted aniline contain a basic amino group, they can interact with the acidic silica gel. To improve separation and reduce peak tailing, it is often recommended to add a small amount of a basic modifier, such as triethylamine, to the eluent.[11][12]

Q5: My purified 2-(1,3-Dimethylbutyl)aniline is colored. What is the cause and how can I fix it?

Anilines are prone to air oxidation, which can lead to the formation of colored impurities, often appearing as a yellow or brown hue.[7][13] To minimize color formation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. If your product is already colored, passing it through a short plug of activated carbon or silica gel may help to remove some of the colored impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 2-(1,3-Dimethylbutyl)aniline.

Issue 1: Incomplete removal of aniline after purification.

  • Possible Cause (Fractional Distillation): The difference in boiling points, while significant, may require a highly efficient fractionating column to achieve complete separation.[14][15][16][17] Simple distillation is unlikely to be sufficient.

  • Troubleshooting Steps:

    • Ensure you are using a fractionating column with a sufficient number of theoretical plates.

    • Control the heating rate to maintain a slow and steady distillation.

    • Monitor the head temperature closely; a sharp increase indicates that the higher-boiling product is starting to distill.

    • Consider performing the distillation under reduced pressure to lower the boiling points and minimize thermal degradation.

  • Possible Cause (Liquid-Liquid Extraction): The extraction may not be efficient enough to remove all of the aniline hydrochloride into the aqueous phase.

  • Troubleshooting Steps:

    • Ensure the aqueous acidic solution is of sufficient concentration (e.g., 1-2 M HCl) to fully protonate the aniline.[11]

    • Perform multiple extractions with fresh aqueous acid to maximize the removal of aniline.

    • Ensure vigorous mixing of the two phases during extraction to facilitate the transfer of aniline hydrochloride to the aqueous layer.

Issue 2: Low yield of purified 2-(1,3-Dimethylbutyl)aniline.

  • Possible Cause (Fractional Distillation): Product loss can occur due to hold-up in the distillation apparatus, especially with smaller scales. Some product may also be lost in the forerun or remain in the distillation pot.

  • Troubleshooting Steps:

    • Choose an appropriately sized distillation apparatus for the scale of your reaction.

    • Ensure proper insulation of the distillation column to maintain the temperature gradient.

    • Carefully collect fractions to minimize the loss of product in the transition between fractions.

  • Possible Cause (Liquid-Liquid Extraction): The product, being an aniline derivative, can also be protonated by the acid and partition into the aqueous layer, leading to yield loss.[11]

  • Troubleshooting Steps:

    • Carefully control the pH of the aqueous solution. A milder acidic wash may be sufficient to remove the more basic aniline while minimizing the protonation of the bulkier, less basic product.

    • After the acidic wash, consider back-extracting the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.

Issue 3: Presence of unknown byproducts in the purified product.

  • Possible Cause: The synthesis of 2-(1,3-Dimethylbutyl)aniline can sometimes lead to the formation of undesired byproducts, which may have similar physical properties to the desired product, making them difficult to separate.[1][2]

  • Troubleshooting Steps:

    • Use GC-MS to identify the structure of the byproducts.

    • If distillation or extraction is ineffective, column chromatography with an optimized solvent system may be necessary for separation.

    • Consider recrystallization of a solid derivative (e.g., the hydrochloride salt) if the product can be solidified.

Data Presentation

The following table summarizes the applicability and key parameters of different methods for the removal of unreacted aniline from 2-(1,3-Dimethylbutyl)aniline.

Purification MethodPrinciple of SeparationKey AdvantagesKey ConsiderationsExpected Purity
Fractional Distillation Difference in boiling pointsScalable, cost-effective for large quantitiesRequires a significant difference in boiling points; potential for thermal degradationGood to Excellent
Liquid-Liquid Extraction Difference in basicity and solubility of the hydrochloride saltRemoves basic impurities effectively; can be performed at room temperaturePotential for product loss if the product is also significantly basic; requires multiple extractionsModerate to Good
Column Chromatography Differential adsorption to a stationary phaseHigh purity can be achieved; good for small to medium scalesCan be time-consuming and requires significant solvent volumes; potential for product loss on the columnExcellent

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate 2-(1,3-Dimethylbutyl)aniline from unreacted aniline based on their boiling point difference.

Materials:

  • Crude 2-(1,3-Dimethylbutyl)aniline mixture

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation apparatus (heating mantle, round-bottom flask, condenser, receiving flasks)

  • Vacuum source (optional)

  • Boiling chips

Procedure:

  • Set up the fractional distillation apparatus in a fume hood. Ensure all joints are well-sealed.

  • Add the crude reaction mixture and a few boiling chips to the distillation flask.

  • Begin heating the mixture gently.

  • Observe the temperature at the distillation head. The first fraction to distill will be enriched in the lower-boiling component (aniline, b.p. ~184°C).

  • Collect the aniline fraction in a separate receiving flask.

  • Once the aniline has been removed, the temperature at the distillation head will rise.

  • Change the receiving flask to collect the purified 2-(1,3-Dimethylbutyl)aniline fraction at its characteristic boiling point (expected to be significantly higher than 184°C).

  • Stop the distillation before the flask goes to dryness.

  • Analyze the purity of the collected fractions using GC-MS or HPLC.

Protocol 2: Purification by Liquid-Liquid Extraction

Objective: To remove unreacted aniline from the organic product by converting it to its water-soluble hydrochloride salt.

Materials:

  • Crude 2-(1,3-Dimethylbutyl)aniline mixture dissolved in a suitable organic solvent (e.g., dichloromethane, ethyl acetate)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in an appropriate organic solvent and transfer it to a separatory funnel.

  • Add an equal volume of 1 M HCl solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.

  • Allow the layers to separate. The upper layer is typically the organic phase, and the lower layer is the aqueous phase containing aniline hydrochloride.[18][19][20]

  • Drain and discard the aqueous layer.

  • Repeat the acidic wash (steps 2-5) two more times to ensure complete removal of aniline.

  • Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.

  • Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter or decant the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 3: Purification by Column Chromatography

Objective: To separate 2-(1,3-Dimethylbutyl)aniline from unreacted aniline and other impurities based on their differential adsorption to silica gel.

Materials:

  • Crude 2-(1,3-Dimethylbutyl)aniline mixture

  • Silica gel (for column chromatography)

  • Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate), with a small percentage of triethylamine (e.g., 0.5-1%)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in the non-polar solvent and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system, starting with a low polarity.

  • Collect fractions in separate tubes.

  • Monitor the separation by TLC analysis of the collected fractions. Aniline, being more polar than the product, will generally have a lower Rf value.

  • Gradually increase the polarity of the eluent if necessary to elute the product.

  • Combine the fractions containing the pure 2-(1,3-Dimethylbutyl)aniline.

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

Mandatory Visualizations

experimental_workflow cluster_start Initial State cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product crude_product Crude 2-(1,3-Dimethylbutyl)aniline (contains unreacted aniline) distillation Fractional Distillation crude_product->distillation High boiling point difference extraction Liquid-Liquid Extraction crude_product->extraction Basicity of aniline chromatography Column Chromatography crude_product->chromatography High purity required analysis Purity Assessment (TLC, GC-MS, HPLC) distillation->analysis extraction->analysis chromatography->analysis pure_product Pure 2-(1,3-Dimethylbutyl)aniline analysis->pure_product Purity Confirmed

Caption: General experimental workflow for the purification of 2-(1,3-Dimethylbutyl)aniline.

decision_tree cluster_large start Start: Crude Product Analysis scale What is the scale of the reaction? start->scale large_scale Large Scale (> 10g) scale->large_scale Large small_scale Small to Medium Scale (< 10g) scale->small_scale Small/Medium purity_req What is the required purity? high_purity High Purity (>99%) purity_req->high_purity High moderate_purity Moderate Purity (95-99%) purity_req->moderate_purity Moderate large_scale->purity_req distillation Fractional Distillation large_scale->distillation Consider Fractional Distillation first small_scale->purity_req chromatography Column Chromatography high_purity->chromatography extraction Liquid-Liquid Extraction followed by Distillation moderate_purity->extraction:n

Caption: Decision tree for selecting a suitable purification method.

References

Technical Support Center: Synthesis of 2-(1,3-Dimethylbutyl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(1,3-Dimethylbutyl)benzenamine. Here you will find troubleshooting guidance for common issues, frequently asked questions, detailed experimental protocols, and key data to support your experimental work.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound and offers potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Aniline 1. Inactive Catalyst: The aluminum alkyl catalyst is sensitive to moisture and air. 2. Insufficient Temperature: The reaction requires high temperatures (200-300°C) to proceed effectively.[1][2] 3. Incompatible Alkylation Strategy: Attempting a standard Friedel-Crafts alkylation with a Lewis acid like AlCl₃ will fail. The Lewis acid reacts with the basic amino group of aniline, deactivating the ring for electrophilic substitution.[3][4][5]1. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen). 2. Carefully monitor and control the reaction temperature to ensure it reaches the optimal range. 3. For this specific transformation, avoid traditional Friedel-Crafts conditions. Utilize the specified aluminum alkyl-catalyzed reaction with an alkene.[1][2]
Formation of Multiple Byproducts 1. Isomerization of Alkene: The alkene (4-methyl-1-pentene) may isomerize under the reaction conditions, leading to the formation of other alkylated anilines. 2. Polyalkylation: Aniline may be alkylated more than once, leading to di- and tri-alkylated products. 3. Side Reactions at High Temperatures: High reaction temperatures can promote various side reactions.1. Optimize the catalyst and reaction conditions to favor the desired alkylation. 2. Control the stoichiometry of the reactants. Using an excess of aniline may help to minimize polyalkylation. 3. Perform a temperature optimization study to find the lowest effective temperature that provides a good yield of the desired product while minimizing byproducts.
Difficult Purification of the Final Product 1. Close Boiling Points: The desired product and unreacted aniline or certain byproducts may have close boiling points, making separation by distillation challenging.[1] 2. Presence of Tarry Residues: High-temperature reactions can sometimes produce polymeric or tarry materials that complicate work-up and purification.1. Employ fractional distillation under reduced pressure for improved separation.[1] 2. Consider alternative purification methods such as column chromatography on silica gel. 3. Optimize the reaction conditions to minimize the formation of high-molecular-weight byproducts.
Scale-Up Issues: Decreased Yield and Purity 1. Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor temperature control and the formation of hot spots.[6] 2. Mixing Inhomogeneity: Inadequate agitation in a large reactor can result in localized concentration gradients and an increase in side reactions.[6]1. Use a reactor with efficient heating and cooling capabilities. Consider a jacketed reactor with a suitable heat transfer fluid. 2. Ensure the reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient to maintain a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Can I use a standard Friedel-Crafts alkylation to synthesize this compound?

A1: No, standard Friedel-Crafts alkylation using a Lewis acid catalyst like aluminum chloride (AlCl₃) is not suitable for the direct alkylation of aniline. The amino group (-NH₂) of aniline is a Lewis base and will react with the Lewis acid catalyst in an acid-base reaction. This forms a deactivated salt, which prevents the desired electrophilic aromatic substitution from occurring.[3][4][5]

Q2: What is the recommended synthetic approach for obtaining this compound?

A2: A documented method involves the direct alkylation of aniline with 4-methyl-1-pentene using an aluminum alkyl catalyst, such as diethylaluminum chloride or ethylaluminum sesquichloride. This reaction is typically carried out at elevated temperatures (around 250-300°C) and pressures.[1][2]

Q3: What are the key safety precautions for this synthesis?

A3: This synthesis involves high temperatures and pressures, as well as pyrophoric aluminum alkyl catalysts. It is crucial to work in a well-ventilated fume hood or a designated high-pressure laboratory. Anhydrous and inert atmosphere techniques are essential. Appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves, must be worn.

Q4: How can the progress of the reaction be monitored?

A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture (after careful and safe quenching) and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This will allow for the determination of the consumption of aniline and the formation of the product.

Experimental Protocols

Synthesis of this compound via Aluminum Alkyl Catalyzed Alkylation

This protocol is based on procedures described in the patent literature.[1][2]

Reactants and Materials:

  • Aniline

  • 4-Methyl-1-pentene

  • Diethylaluminum chloride (or ethylaluminum sesquichloride)

  • Anhydrous Toluene (solvent)

  • Aqueous Sodium Hydroxide (for work-up)

  • High-pressure reactor (e.g., Parr reactor) equipped with a stirrer, thermocouple, and pressure gauge

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been purged with an inert gas to remove any air and moisture.

  • Charging the Reactor: Charge the reactor with aniline and anhydrous toluene.

  • Catalyst Addition: Under a continuous flow of inert gas, carefully add the aluminum alkyl catalyst to the reactor. A slight exotherm may be observed.

  • Initial Heating: Seal the reactor and heat the mixture to approximately 150°C for a short period (e.g., 30 minutes) with stirring.

  • Alkene Addition: Cool the reactor and vent any pressure. Charge the reactor with 4-methyl-1-pentene.

  • Reaction: Seal the reactor again and heat the contents to the desired reaction temperature (e.g., 260-300°C). The pressure will increase as the reaction heats up (autogenous pressure). Maintain the temperature and stirring for the desired reaction time (e.g., 10-17 hours).

  • Cooling and Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully vent the reactor. Quench the reaction mixture by slowly adding it to a cooled aqueous solution of sodium hydroxide.

  • Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., toluene or diethyl ether). Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Data Presentation

The following table summarizes representative data from a similar experimental setup as described in the patent literature.[1]

Parameter Value
Aniline Charged9.53 kg
4-Methyl-1-pentene Charged8.58 kg
Catalyst (Ethylaluminum sesquichloride)1.85 kg
Reaction Temperature260-262°C
Reaction Time17 hours
Aniline Conversion59.4%
Yield of 2-(1,3-Dimethylbutyl)aniline (based on aniline charged)40%
Yield of 2-(1,3-Dimethylbutyl)aniline (based on aniline reacted)67.3%
Purity after fractional distillationHigh

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep_reagents Prepare Anhydrous Reagents & Solvents prep_reactor Purge Reactor with Inert Gas prep_reagents->prep_reactor charge_aniline Charge Aniline & Toluene prep_reactor->charge_aniline add_catalyst Add Aluminum Alkyl Catalyst charge_aniline->add_catalyst initial_heat Heat to 150°C add_catalyst->initial_heat add_alkene Charge 4-Methyl-1-pentene initial_heat->add_alkene main_reaction Heat to 260-300°C (10-17 hours) add_alkene->main_reaction cool_quench Cool & Quench with NaOH(aq) main_reaction->cool_quench extract Extract with Organic Solvent cool_quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate distill Fractional Distillation dry_concentrate->distill final_product Pure this compound distill->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes_low Potential Causes for Low Conversion cluster_causes_high Potential Causes for Low Yield with High Conversion start Low Yield Observed check_conversion Check Aniline Conversion (GC/HPLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion high_conversion High Conversion check_conversion->high_conversion cause_temp Insufficient Temperature? low_conversion->cause_temp Yes cause_catalyst Inactive Catalyst? low_conversion->cause_catalyst Yes cause_time Insufficient Reaction Time? low_conversion->cause_time Yes cause_byproducts Byproduct Formation? high_conversion->cause_byproducts Yes cause_workup Losses during Work-up /Purification? high_conversion->cause_workup Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(1,3-Dimethylbutyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of prominent synthesis routes for 2-(1,3-Dimethylbutyl)aniline, a key intermediate in various chemical syntheses. The following sections objectively evaluate different methodologies, supported by experimental data, to inform decisions in process development and scale-up operations.

Comparison of Synthesis Routes

The synthesis of 2-(1,3-Dimethylbutyl)aniline can be approached through several chemical strategies. The most commercially viable method appears to be the direct alkylation of aniline. Alternative, though potentially less efficient or scalable, routes include multi-step processes involving Grignard reactions.

Route 1: Direct Alkylation of Aniline with 4-Methyl-1-pentene

This single-step method involves the reaction of aniline with 4-methyl-1-pentene in the presence of an aluminum alkyl catalyst.[1][2] This approach is advantageous due to its directness, though it requires careful control of reaction conditions to manage selectivity and conversion.

Route 2: Multi-Step Synthesis via Grignard Reaction

An alternative, though less favored for commercial-scale production, involves a Grignard reaction.[1] An example of such a pathway could involve the reaction of isobutylmagnesium bromide with 2-aminoacetophenone.[1] This route is often hampered by the high cost of raw materials and the safety challenges associated with large-scale Grignard reactions.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the direct alkylation route, based on reported experimental data.

ParameterExample 1Example 2Example 3
Catalyst Ethylaluminum sesquichlorideDiethylaluminum chlorideEthylaluminum sesquichloride
Reactants Aniline, 4-Methyl-1-penteneAniline, 4-Methyl-1-penteneAniline, 4-Methyl-1-pentene
Temperature (°C) 260-262300Not Specified
Reaction Time (h) 1710Not Specified
Aniline Conversion (%) 55.660.559.1
Yield (based on aniline charged) (%) 37.629.538.3
Yield (based on aniline reacted) (%) 67.648.864.8
Reference [1][1][1]

Experimental Protocols

Direct Alkylation of Aniline (General Procedure)

A solution of aniline is treated with an aluminum alkyl catalyst, such as ethylaluminum sesquichloride or diethylaluminum chloride, in a suitable reactor.[1][2] The mixture is then combined with 4-methyl-1-pentene.[1][2] The reaction is conducted at elevated temperatures (e.g., 260-300°C) for several hours.[1] Upon completion, the reaction mixture is cooled and quenched with an aqueous sodium hydroxide solution.[1] The organic phase, containing the crude 2-(1,3-Dimethylbutyl)aniline, is then separated for further purification.[1]

Synthesis Route Comparison Workflow

Comparison of Synthesis Routes for 2-(1,3-Dimethylbutyl)aniline Route1 Direct Alkylation Yield Yield Route1->Yield Safety Safety Route1->Safety Cost Cost & Scalability Route1->Cost Steps Number of Steps Route1->Steps Route2 Grignard Reaction Route2->Yield Route2->Safety Route2->Cost Route2->Steps Preferred Preferred Route Yield->Preferred Alternative Alternative Route Yield->Alternative Safety->Preferred Safety->Alternative Cost->Preferred Cost->Alternative Steps->Preferred Steps->Alternative

Caption: Logical workflow for comparing synthesis routes.

Concluding Remarks

The direct alkylation of aniline with 4-methyl-1-pentene using an aluminum alkyl catalyst presents a more efficient and scalable route for the synthesis of 2-(1,3-Dimethylbutyl)aniline compared to the multi-step Grignard reaction pathway. While the direct alkylation method requires optimization of reaction parameters to maximize yield and conversion, its single-step nature offers significant advantages in terms of process economy and simplicity. The Grignard route, conversely, is impeded by safety concerns and the high cost of starting materials, rendering it less suitable for large-scale industrial production. Further research into alternative catalysts and reaction conditions for the direct alkylation method could lead to even more efficient and sustainable production of this important chemical intermediate.

References

A Comparative Guide to 2-(1,3-Dimethylbutyl)aniline and Other Alkylated Anilines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. Alkylated anilines are a critical class of intermediates, offering a versatile platform for the introduction of substituted aryl moieties. This guide provides an objective comparison of 2-(1,3-dimethylbutyl)aniline with other common sterically hindered alkylated anilines, focusing on their synthesis and potential performance in key cross-coupling reactions. While direct comparative studies under identical conditions are limited in the published literature, this guide consolidates available experimental data to offer valuable insights for reaction design and optimization.

Synthesis of Ortho-Alkylated Anilines: A Comparative Overview

The synthesis of ortho-alkyated anilines often involves the direct alkylation of aniline or the reduction of a corresponding nitroarene. The choice of synthetic route is influenced by the nature of the alkyl group, desired regioselectivity, and scalability.

Table 1: Comparison of Synthetic Protocols for Selected Ortho-Alkylated Anilines

CompoundStarting MaterialsCatalyst/ReagentsReaction ConditionsYield (%)Reference
2-(1,3-Dimethylbutyl)aniline Aniline, 4-Methyl-1-penteneEthylaluminum sesquichloride260-265 °C, 17 h67.6% (based on reacted aniline)[1]
2,6-Diisopropylaniline 2,6-DiisopropylcyclohexylaminePalladium on zinc/aluminum spinelNot specified93%Not specified in search results
2-tert-Butylaniline Aniline, tert-Butyl chlorideNot specifiedNot specifiedNot specifiedNot specified in search results

It is important to note that the yields reported are highly dependent on the specific reaction conditions and scale. The synthesis of 2-(1,3-dimethylbutyl)aniline via Friedel-Crafts alkylation of aniline with an alkene offers a direct route, though it requires high temperatures and an aluminum-based catalyst. In contrast, the synthesis of 2,6-diisopropylaniline often proceeds via methods that build the aromatic ring or modify a pre-existing substituted cyclohexane.

Performance in Cross-Coupling Reactions: A Qualitative Comparison

The steric hindrance imparted by the ortho-alkyl group significantly influences the reactivity of the aniline in cross-coupling reactions. While quantitative comparative data for 2-(1,3-dimethylbutyl)aniline is scarce, we can infer its likely performance based on trends observed for other sterically hindered anilines in key transformations like the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation. Generally, increased steric bulk around the amino group can necessitate more forcing reaction conditions, specialized ligands, and may lead to lower yields compared to less hindered anilines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds. The steric environment of the aniline is a critical factor in the efficiency of this reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Aryl-X Ar-X Aryl-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L_n Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Alkylated_Aniline R-Ar'-NH2 Alkylated_Aniline->Ligand_Exchange Base Base Base->Ligand_Exchange Amine_Coordination [Ar-Pd(II)(NH2Ar'-R)L_n]+X- Ligand_Exchange->Amine_Coordination Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Coupled_Product Ar-NH-Ar'-R Reductive_Elimination->Coupled_Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Expected Performance:

  • 2-(1,3-Dimethylbutyl)aniline: The steric bulk of the 1,3-dimethylbutyl group is significant. Successful coupling would likely require the use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) and a strong base (e.g., NaOtBu or K₃PO₄) to facilitate the catalytic cycle. Reaction times may be longer, and yields may be moderate compared to less hindered anilines.

  • 2,6-Diisopropylaniline: This aniline is severely sterically hindered. Its participation in Buchwald-Hartwig amination is challenging and often requires specialized, highly active catalyst systems.

  • 2-tert-Butylaniline: Similar to 2-(1,3-dimethylbutyl)aniline, the tert-butyl group presents considerable steric hindrance. Effective coupling would necessitate optimized conditions with bulky ligands.

Suzuki-Miyaura Coupling

While the Suzuki-Miyaura reaction is primarily a C-C bond-forming reaction, anilines can be utilized as substrates after conversion to a suitable derivative (e.g., an aryl halide or triflate). The steric hindrance of the alkyl group would influence the oxidative addition step.

Suzuki_Miyaura_Workflow cluster_prep Substrate Preparation cluster_coupling Suzuki-Miyaura Coupling Start Alkylated Aniline Diazotization Diazotization (e.g., NaNO2, HBr) Start->Diazotization Sandmeyer Sandmeyer Reaction (e.g., CuBr) Diazotization->Sandmeyer Aryl_Bromide Ortho-Alkylated Aryl Bromide Sandmeyer->Aryl_Bromide Coupling_Reaction Coupling Reaction Aryl_Bromide->Coupling_Reaction Boronic_Acid Arylboronic Acid Boronic_Acid->Coupling_Reaction Pd_Catalyst Pd Catalyst & Ligand Pd_Catalyst->Coupling_Reaction Base Base Base->Coupling_Reaction Workup_Purification Workup_Purification Coupling_Reaction->Workup_Purification Work-up & Purification Final_Product Final_Product Workup_Purification->Final_Product Final Coupled Product

References

Comparative Analysis of Catalysts for 2-(1,3-Dimethylbutyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(1,3-Dimethylbutyl)aniline is a critical step in the production of various agrochemicals and pharmaceutical intermediates. The efficiency and selectivity of this synthesis are highly dependent on the catalytic system employed. This guide provides a comparative analysis of two primary catalytic routes: Friedel-Crafts alkylation and reductive amination, supported by experimental data to inform catalyst selection and process optimization.

At a Glance: Catalyst Performance Comparison

Two main strategies have been reported for the synthesis of 2-(1,3-Dimethylbutyl)aniline: a direct Friedel-Crafts alkylation of aniline with an alkene and the reductive amination of a ketone with aniline. Each approach utilizes distinct catalyst types and offers different advantages in terms of reaction conditions, selectivity, and yield.

Catalytic MethodCatalystKey ReactantsTemperature (°C)PressureAniline Conversion (%)Product Yield (%)Selectivity (%)
Friedel-Crafts Alkylation Ethylaluminum sesquichlorideAniline, 4-Methyl-1-pentene260-265Autogenous (~400 psig)60.529.5 (based on aniline charged)48.8 (based on aniline reacted)
Friedel-Crafts Alkylation Diethylaluminum chlorideAniline, 4-Methyl-1-pentene300Autogenous~59.1~38.3 (based on aniline charged)~64.8 (based on aniline reacted)
Reductive Amination Copper chromiteAniline, Acetone (analogue)14050 bar H₂-93 (of N-isopropylaniline)~100

Catalytic Methodologies and Mechanisms

Friedel-Crafts Alkylation

This approach involves the direct alkylation of the aniline ring with an alkene, 4-methyl-1-pentene, in the presence of a Lewis acid catalyst, typically an aluminum alkyl.[1][2] The reaction proceeds at high temperatures and pressures.

Reaction Scheme:

Aniline + 4-Methyl-1-pentene ---(Aluminum Alkyl Catalyst)--> 2-(1,3-Dimethylbutyl)aniline

The proposed mechanism involves the activation of the alkene by the aluminum alkyl catalyst to form a carbocation intermediate, which then attacks the electron-rich aniline ring, preferentially at the ortho position due to steric and electronic factors.

Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_process Reaction cluster_products Products Aniline Aniline Attack Electrophilic Aromatic Substitution Aniline->Attack Alkene 4-Methyl-1-pentene Activation Carbocation Formation Alkene->Activation Reacts with Catalyst Aluminum Alkyl (e.g., EtAlCl₂) Catalyst->Activation Activation->Attack Electrophile Deprotonation Deprotonation & Catalyst Regeneration Attack->Deprotonation Deprotonation->Catalyst Regenerated Product 2-(1,3-Dimethylbutyl)aniline Deprotonation->Product

Figure 1. Simplified workflow for Friedel-Crafts alkylation.
Reductive Amination

This two-step, one-pot method involves the condensation of aniline with a ketone, 4-methyl-2-pentanone, to form an imine intermediate, which is subsequently reduced to the target secondary amine. This reaction is typically carried out in the presence of a heterogeneous catalyst and a reducing agent, such as hydrogen gas.

Reaction Scheme:

Aniline + 4-Methyl-2-pentanone ---(Catalyst, H₂)--> 2-(1,3-Dimethylbutyl)aniline + H₂O

Commonly used catalysts for reductive amination include noble metals like palladium on carbon (Pd/C) and platinum on carbon (Pt/C), as well as Raney Nickel and copper chromite.[3][4] These catalysts facilitate both the imine formation and its subsequent hydrogenation.

Reductive_Amination cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Aniline Aniline Condensation Condensation (Imine Formation) Aniline->Condensation Ketone 4-Methyl-2-pentanone Ketone->Condensation Catalyst Heterogeneous Catalyst (e.g., Pd/C, Raney Ni) Catalyst->Condensation Facilitates Reduction Hydrogenation (Imine Reduction) Catalyst->Reduction Facilitates ReducingAgent Reducing Agent (e.g., H₂) ReducingAgent->Reduction Condensation->Reduction Imine Intermediate Byproduct Water Condensation->Byproduct Product 2-(1,3-Dimethylbutyl)aniline Reduction->Product

Figure 2. General workflow for reductive amination.

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation with Ethylaluminum Sesquichloride

Materials:

  • Aniline

  • Ethylaluminum sesquichloride

  • 4-Methyl-1-pentene

  • 1-L stainless steel Parr reactor

  • Aqueous sodium hydroxide (25 wt%)

Procedure:

  • Charge the 1-L stainless steel Parr reactor with 210 g (2.255 mol) of aniline.

  • Seal the reactor and flush three times with 50 psig nitrogen.

  • With stirring, add 39.9 g (0.161 mol) of ethylaluminum sesquichloride over 10 minutes.

  • Heat the mixture to 150°C and hold at this temperature for 30 minutes.

  • Cool the mixture to ambient temperature.

  • Vent the reactor and flush once with 50 psig of nitrogen.

  • Add 133.2 g (1.583 mol) of 4-methyl-1-pentene.

  • Heat the reactor contents to 260-265°C. The pressure will reach approximately 400 psig.

  • Stir the mixture at 260-262°C for 17 hours, during which the pressure will gradually decrease to about 100 psig.

  • Cool the reaction mixture to ambient temperature.

  • Add 250 g of 25 wt% aqueous sodium hydroxide and stir for 10 minutes at 30-50°C.

  • Allow the layers to separate and remove the aqueous phase.

  • The organic phase contains the crude 2-(1,3-Dimethylbutyl)aniline.[1]

Protocol 2: General Procedure for Reductive Amination with a Heterogeneous Catalyst

Materials:

  • Aniline

  • 4-Methyl-2-pentanone

  • Heterogeneous catalyst (e.g., 5% Pd/C, Raney Nickel, or copper chromite)

  • Hydrogen gas (H₂)

  • Solvent (e.g., ethanol, methanol, or toluene)

  • High-pressure autoclave or hydrogenation apparatus

Procedure:

  • In a high-pressure autoclave, combine aniline (1.0 eq), 4-methyl-2-pentanone (1.0-1.5 eq), a suitable solvent, and the heterogeneous catalyst (typically 1-5 mol% of metal).

  • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-150°C) with vigorous stirring.

  • Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as GC-MS.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be washed with a solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography to yield pure 2-(1,3-Dimethylbutyl)aniline.

Concluding Remarks

The choice between Friedel-Crafts alkylation and reductive amination for the synthesis of 2-(1,3-Dimethylbutyl)aniline depends on several factors including available equipment, cost of raw materials, and desired purity of the final product.

The Friedel-Crafts alkylation offers a direct route from readily available starting materials. However, it requires high temperatures and pressures, and the use of pyrophoric and corrosive aluminum alkyl catalysts necessitates specialized handling procedures. The selectivity can also be a challenge, with the potential for the formation of di-alkylated and other isomeric byproducts.

Reductive amination , while being a two-step process in principle, is often performed as a one-pot reaction. It generally proceeds under milder conditions than the Friedel-Crafts approach. The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, which can be economically and environmentally advantageous. While specific data for the target molecule is limited, the high yields and selectivities observed for analogous reactions suggest that this is a promising alternative that warrants further investigation and optimization for the synthesis of 2-(1,3-Dimethylbutyl)aniline. Future work should focus on screening various heterogeneous catalysts and reaction conditions to develop a highly efficient and selective reductive amination process for this important chemical intermediate.

References

A Comparative Guide to Analytical Methods for the Validation of 2-(1,3-Dimethylbutyl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of two primary analytical techniques for the validation of 2-(1,3-Dimethylbutyl)benzenamine: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Due to the limited availability of specific public data on validated methods for this compound, this guide presents a representative comparison based on established methodologies for structurally similar aromatic amines. The experimental data and protocols provided are intended to serve as a practical framework for the development and validation of analytical procedures for this compound, in alignment with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2][3]

Comparative Analysis of Analytical Techniques

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the analyte's volatility, thermal stability, the complexity of the sample matrix, and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] For aromatic amines, derivatization is often employed to improve chromatographic performance and sensitivity.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it particularly suitable for the analysis of compounds that are not amenable to GC due to low volatility or thermal lability.[5][6]

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of aromatic amines, providing a baseline for method selection.

Data Presentation: Quantitative Validation Parameters

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.995> 0.999[5]
Accuracy (% Recovery) 87 - 119%[7]75 - 114%[5]
Precision (% RSD) < 9%[7]< 15.9% (inter-day)[5]
Limit of Detection (LOD) 0.12 - 0.48 µg/L[8]0.025 - 0.20 ng/mL[5]
Limit of Quantification (LOQ) 0.40 - 1.60 µg/L[8]0.1 - 1.0 ng/mL[5]

Experimental Protocols

Detailed methodologies for the analysis of aromatic amines using GC-MS and LC-MS/MS are provided below. These protocols can be adapted for the validation of methods for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile and semi-volatile aromatic amines and may require a derivatization step to improve the chromatographic properties of this compound.

1. Sample Preparation (with Derivatization)

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Extraction: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., methyl tert-butyl ether) at a basic pH.[7]

  • Derivatization: Concentrate the extract and add a derivatizing agent (e.g., trifluoroacetic anhydride). Heat the mixture to facilitate the reaction.

  • Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A system equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to ensure the separation of the analytes of interest. A typical program might start at a low temperature, ramp up to a higher temperature, and hold for a period to ensure elution of all compounds.

  • Injector Temperature: Set to a temperature that ensures efficient vaporization of the sample without causing thermal degradation.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is highly sensitive and selective and is suitable for the analysis of this compound without the need for derivatization.

1. Sample Preparation

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard.

  • Extraction: Depending on the matrix, a simple dilution ("dilute-and-shoot") or a solid-phase extraction (SPE) may be employed for sample clean-up and concentration.

  • Reconstitution: If SPE is used, elute the analyte and reconstitute in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used for the separation of aromatic amines.[9]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[9]

  • Flow Rate: A typical flow rate for a standard analytical column is between 0.2 and 0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.[9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of aromatic amines.

Mandatory Visualization

The following diagrams illustrate the general workflow for analytical method validation and the specific experimental workflows for the GC-MS and LC-MS/MS methods described.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Analytical Technique Define_Purpose->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Perform_Experiments Perform Validation Experiments Develop_Protocol->Perform_Experiments Analyze_Data Analyze and Interpret Data Perform_Experiments->Analyze_Data Document_Results Document Validation Results Analyze_Data->Document_Results

Caption: General workflow for analytical method validation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Spiking Internal Standard Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Derivatization Derivatization Extraction->Derivatization Reconstitution_GC Reconstitution Derivatization->Reconstitution_GC GC_Separation Gas Chromatographic Separation Reconstitution_GC->GC_Separation MS_Detection Mass Spectrometric Detection (SIM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for GC-MS analysis.

LCMSMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis cluster_data_lc Data Processing Spiking_LC Internal Standard Spiking SPE Solid-Phase Extraction (SPE) Spiking_LC->SPE Reconstitution_LC Reconstitution SPE->Reconstitution_LC LC_Separation Liquid Chromatographic Separation Reconstitution_LC->LC_Separation MSMS_Detection Tandem Mass Spectrometric Detection (MRM) LC_Separation->MSMS_Detection Data_Acquisition_LC Data Acquisition MSMS_Detection->Data_Acquisition_LC Quantification_LC Quantification Data_Acquisition_LC->Quantification_LC

Caption: Experimental workflow for LC-MS/MS analysis.

References

A Comparative Spectroscopic Guide to 2-(1,3-Dimethylbutyl)aniline and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 2-(1,3-Dimethylbutyl)aniline and its positional isomers, 3-(1,3-Dimethylbutyl)aniline and 4-(1,3-Dimethylbutyl)aniline. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification, purity assessment, and overall structural elucidation in various research and development applications, including pharmaceutical and materials science.

The differentiation of these isomers is predicated on the influence of the bulky, non-polar 1,3-dimethylbutyl substituent on the electronic environment of the aniline ring and its amino group. The position of this alkyl group—ortho, meta, or para to the amino group—induces subtle yet measurable shifts in nuclear magnetic resonance (NMR) chemical shifts, variations in infrared (IR) absorption frequencies, and distinct fragmentation patterns in mass spectrometry (MS).

This guide summarizes the expected quantitative spectroscopic data for each isomer in clearly structured tables, provides detailed experimental protocols for the key analytical techniques, and includes visualizations to illustrate the analytical workflow. While experimental data for these specific isomers is not widely available, the presented data is based on established principles of spectroscopy and data from structurally analogous alkylanilines.

Comparative Spectroscopic Data

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the three isomers of (1,3-Dimethylbutyl)aniline. These predictions are based on the known effects of alkyl substituents on the aniline scaffold.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Proton Assignment 2-(1,3-Dimethylbutyl)aniline (δ, ppm) 3-(1,3-Dimethylbutyl)aniline (δ, ppm) 4-(1,3-Dimethylbutyl)aniline (δ, ppm) Multiplicity & Notes
-NH₂~3.6~3.6~3.5br s, Chemical shift is concentration-dependent.
Aromatic H (ortho to -NH₂)~6.7 (2H)~6.6 (1H), ~6.5 (1H)~6.6 (2H)d or m
Aromatic H (meta to -NH₂)~7.0-7.1 (2H)~7.1 (1H)~7.0 (2H)t or m
Aromatic H (para to -NH₂)~6.8--t
-CH(CH₃)-Ar~2.8~2.5~2.5sextet
-CH₂-~1.6~1.6~1.6m
-CH(CH₃)₂~1.8~1.8~1.8m
-CH(CH₃)-Ar~1.2~1.2~1.2d, J ≈ 7 Hz
-CH(CH₃)₂~0.9~0.9~0.9d, J ≈ 6.5 Hz

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Carbon Assignment 2-(1,3-Dimethylbutyl)aniline (δ, ppm) 3-(1,3-Dimethylbutyl)aniline (δ, ppm) 4-(1,3-Dimethylbutyl)aniline (δ, ppm)
C-NH₂~144~146~144
C-Alkyl~135~149~135
Aromatic CH~115-129~112-129~115-128
-CH(CH₃)-Ar~35~45~44
-CH₂-~48~48~48
-CH(CH₃)₂~25~25~25
-CH(CH₃)-Ar~21~22~22
-CH(CH₃)₂~23~23~23

Table 3: Key Infrared (IR) Absorption Bands

Vibrational Mode 2-(1,3-Dimethylbutyl)aniline (cm⁻¹) 3-(1,3-Dimethylbutyl)aniline (cm⁻¹) 4-(1,3-Dimethylbutyl)aniline (cm⁻¹) Appearance
N-H Stretch (asymmetric)~3480~3485~3490Medium, sharp
N-H Stretch (symmetric)~3390~3395~3400Medium, sharp
C-H Stretch (aromatic)~3050~3040~3030Medium to weak
C-H Stretch (aliphatic)~2960-2870~2960-2870~2960-2870Strong
N-H Bend (scissoring)~1620~1620~1620Strong
C=C Stretch (aromatic)~1590, ~1490~1590, ~1490~1590, ~1490Medium to strong
C-N Stretch (aromatic)~1270~1275~1280Medium to strong
Out-of-plane C-H Bending~750 (ortho)~830, ~780 (meta)~820 (para)Strong, characteristic of substitution pattern

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)

Isomer Molecular Ion (m/z) Base Peak (m/z) Key Fragment Ions (m/z) Notes on Fragmentation
All Isomers177Varies162, 134, 120, 106, 93, 77The molecular ion should be observable.
2-(1,3-Dimethylbutyl)aniline177120162 ([M-CH₃]⁺), 120 ([M-C₄H₉]⁺)Ortho effect may lead to specific rearrangements. Alpha-cleavage at the benzylic position is a likely major fragmentation pathway, leading to the loss of a C₄H₉ radical.
3-(1,3-Dimethylbutyl)aniline177162162 ([M-CH₃]⁺), 134 ([M-C₃H₇]⁺)Fragmentation will be dominated by cleavage of the alkyl chain.
4-(1,3-Dimethylbutyl)aniline177162162 ([M-CH₃]⁺), 134 ([M-C₃H₇]⁺)Similar fragmentation to the meta isomer, with potential for benzylic cleavage.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of 2-(1,3-Dimethylbutyl)aniline and its isomers.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) should be utilized.

  • Sample Preparation : Dissolve 5-10 mg of the purified aniline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Data Acquisition :

    • Pulse Sequence : A standard single-pulse sequence is generally sufficient.[1]

    • Number of Scans : 16 to 64 scans are typically acquired, depending on the sample concentration.[1]

    • Relaxation Delay : A relaxation delay of 1-5 seconds is recommended.[1]

  • ¹³C NMR Data Acquisition :

    • Pulse Sequence : A proton-decoupled pulse sequence is used to simplify the spectrum.

    • Number of Scans : A higher number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing : The raw data (Free Induction Decay - FID) is processed by applying a Fourier transformation, followed by phase and baseline corrections.[2] Signal integration is performed to determine the relative proton ratios.[3]

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Sample Preparation :

    • Liquid Samples : A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid Samples : A KBr pellet can be prepared by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.[1]

  • Data Acquisition : Spectra are typically recorded in the range of 4000-400 cm⁻¹.[1] A background spectrum should be acquired and subtracted from the sample spectrum.

  • Data Analysis : Characteristic absorption bands for functional groups such as N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-N are identified.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.

  • Sample Preparation : A dilute solution of the aniline isomer is prepared in a volatile solvent like methanol or acetonitrile.[1]

  • GC-MS Conditions :

    • Injector Temperature : Typically set around 250 °C.

    • Oven Program : A temperature gradient is used, for example, starting at 70 °C and ramping to 280-300 °C.

    • Carrier Gas : Helium is commonly used.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Mass Range : A scan range of m/z 40 to 400 is generally appropriate.

  • Data Analysis : The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information. The nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, is a useful initial check.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of the 2-(1,3-Dimethylbutyl)aniline isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer_2 2-(1,3-Dimethylbutyl)aniline NMR NMR Spectroscopy (¹H & ¹³C) Isomer_2->NMR IR IR Spectroscopy Isomer_2->IR MS Mass Spectrometry Isomer_2->MS Isomer_3 3-(1,3-Dimethylbutyl)aniline Isomer_3->NMR Isomer_3->IR Isomer_3->MS Isomer_4 4-(1,3-Dimethylbutyl)aniline Isomer_4->NMR Isomer_4->IR Isomer_4->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

A logical workflow for the spectroscopic characterization of aniline isomers.

Signal_Pathway_Comparison cluster_isomer Isomer Structure cluster_effect Electronic & Steric Effects cluster_spectral Spectroscopic Outcome Ortho Ortho-Isomer Ortho_Effect Steric Hindrance & Anisotropic Effect Ortho->Ortho_Effect Meta Meta-Isomer Meta_Effect Inductive Effect Meta->Meta_Effect Para Para-Isomer Para_Effect Resonance & Inductive Effects Para->Para_Effect NMR_Shift Unique NMR Shifts Ortho_Effect->NMR_Shift IR_Bands Characteristic IR Bands Ortho_Effect->IR_Bands MS_Fragments Distinct Fragmentation Ortho_Effect->MS_Fragments Meta_Effect->NMR_Shift Meta_Effect->IR_Bands Meta_Effect->MS_Fragments Para_Effect->NMR_Shift Para_Effect->IR_Bands Para_Effect->MS_Fragments

Relationship between isomer structure and resulting spectroscopic data.

References

Comparative Biological Activities of Benzenamine Derivatives and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Biological Activity

The following table summarizes the quantitative data on the biological activities of various substituted benzenamine and related heterocyclic derivatives. The data is compiled from multiple studies and showcases the potential of these chemical scaffolds in inhibiting microbial growth and cancer cell proliferation.

Compound ClassDerivative/CompoundTarget Organism/Cell LineActivity MetricValueReference
Benzopentathiepin-6-amines Trifluoroacetamide 14Staphylococcus aureus (MRSA)MIC4 µg/mL[1]
Trifluoroacetamide 14Candida albicansMIC1 µg/mL[1]
Amide 17 (morpholine substituent)Cryptococcus neoformansMIC2 µg/mL[1]
Benzothiazole Aniline (BTA) Ligands 4-pyridyl moiety derivativeMCF-7 (Breast Cancer)IC500.51 ± 0.083 μM[2]
Benzo-[d]-imidazo-[2,1-b]-thiazole Derivatives IT10 (4-nitro phenyl moiety)Mycobacterium tuberculosis H37RaIC502.32 µM[3]
IT10 (4-nitro phenyl moiety)Mycobacterium tuberculosis H37RaIC907.05 µM[3]
IT06 (2,4-dichloro phenyl moiety)Mycobacterium tuberculosis H37RaIC502.03 µM[3]
IT06 (2,4-dichloro phenyl moiety)Mycobacterium tuberculosis H37RaIC9015.22 µM[3]
Imidazo[2,1-b][1][4][5]thiadiazole-benzimidazole Derivatives Compounds 5c, 5d, 5l, 5p, 5r, 5z, 5aaMycobacterium tuberculosis H37RvMIC3.125 µg/mL[6]
Benzenesulfonamide Derivatives AL106U87 (Glioblastoma)IC5058.6 µM[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the descriptions found in the referenced literature and are intended to offer a foundational understanding of the experimental setup.

Antimicrobial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency.

1. Preparation of Microbial Cultures:

  • Bacterial and fungal strains are cultured on appropriate agar plates.

  • A single colony is then used to inoculate a sterile broth medium.

  • The culture is incubated at a suitable temperature (e.g., 37°C for bacteria, 30°C for fungi) until it reaches the logarithmic growth phase.

2. Microdilution Method:

  • The assay is typically performed in 96-well microtiter plates.

  • The test compounds are serially diluted in the growth medium to achieve a range of concentrations.

  • A standardized inoculum of the microorganism is added to each well.

  • Positive (microorganism with no compound) and negative (medium only) controls are included.

  • The plates are incubated under appropriate conditions for 18-24 hours.

3. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This is often assessed by the absence of turbidity.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Culture and Seeding:

  • Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

2. Compound Treatment:

  • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

  • The old medium is removed from the wells, and the cells are treated with the different concentrations of the test compounds.

  • A control group (cells treated with vehicle only) is included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

5. Calculation of IC50:

  • The cell viability is calculated as a percentage relative to the control group.

  • The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualizations

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of novel chemical compounds.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis A Starting Materials B Chemical Reaction (e.g., Condensation, Cyclization) A->B C Purification & Characterization (e.g., Chromatography, NMR, MS) B->C D In Vitro Assays C->D E Antimicrobial Activity (MIC Determination) D->E F Anticancer Activity (IC50 Determination) D->F G Data Collection & Processing E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Compound Identification H->I

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.

Signaling Pathway Inhibition by Anticancer Agents

This diagram depicts a simplified, hypothetical signaling pathway that is often targeted by anticancer drugs. The inhibition of key kinases in such pathways can halt cell proliferation and induce apoptosis.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, TrkA) GF->Receptor Kinase1 Downstream Kinase 1 (e.g., Ras/Raf/MEK) Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 (e.g., ERK) Kinase1->Kinase2 Cascade TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Apoptosis Apoptosis TranscriptionFactor->Apoptosis Represses Inhibitor Benzenamine Derivative (Inhibitor) Inhibitor->Receptor Inhibition Inhibitor->Kinase1

Caption: A simplified model of a signaling pathway targeted by kinase inhibitors.

References

A Comparative Guide to Purity Analysis of Synthesized 2-(1,3-Dimethylbutyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the development pipeline. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of synthesized 2-(1,3-Dimethylbutyl)aniline, a key aromatic amine intermediate. We will delve into the experimental protocols for the most common methods, present a comparative analysis of their performance, and provide a logical workflow for a robust purity assessment.

Overview of Potential Impurities

The synthesis of 2-(1,3-Dimethylbutyl)aniline typically involves the alkylation of aniline. This process can lead to several potential impurities that must be identified and quantified to ensure the quality of the final product. These impurities can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials such as aniline, by-products from side reactions like the formation of isomeric or poly-alkylated anilines, and residual solvents used during the synthesis and purification steps.

  • Degradation Impurities: Over time or due to improper storage conditions, 2-(1,3-Dimethylbutyl)aniline may degrade, leading to the formation of oxidation products or other related substances.

Primary Analytical Techniques for Purity Analysis

The most effective and widely used analytical techniques for the purity analysis of aromatic amines like 2-(1,3-Dimethylbutyl)aniline are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy also plays a crucial role in structural confirmation and can be used for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and powerful technique for separating and quantifying non-volatile and thermally labile compounds. It offers high resolution and sensitivity, making it well-suited for the analysis of many aromatic amines.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, allowing for the definitive identification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the synthesized compound and any isolated impurities. Quantitative NMR (qNMR) can also be used as a primary method for determining purity without the need for a reference standard of the analyte.

Comparative Performance of Analytical Methods

The choice of analytical method depends on various factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of aromatic amines.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Applicability Non-volatile and thermally labile compoundsVolatile and thermally stable compoundsStructural elucidation and quantification
Selectivity Good to Excellent (tunable with column and mobile phase)Excellent (based on retention time and mass spectrum)Excellent (for structural isomers)
Sensitivity (LOD) ng to pg rangepg to fg rangemg to µg range
Limit of Quantification (LOQ) Typically in the low ppm rangeTypically in the sub-ppm to ppb range~0.1-1% for qNMR
Precision (%RSD) < 2%< 5%< 1% for qNMR
Quantitative Accuracy High (with appropriate reference standards)High (with appropriate reference standards)High (primary ratio method)
Throughput Moderate to HighModerateLow to Moderate

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate purity analysis. Below are representative protocols for the analysis of 2-(1,3-Dimethylbutyl)aniline by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

1. Instrumentation and Columns:

  • An HPLC system equipped with a UV detector or a Diode Array Detector (DAD).

  • A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • Reference standard of 2-(1,3-Dimethylbutyl)aniline of known purity.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient elution is often employed for separating a range of impurities. A typical starting gradient could be:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a lower percentage of Solvent B and gradually increase to elute more retained components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm or based on the UV spectrum of the analyte.

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the synthesized 2-(1,3-Dimethylbutyl)aniline in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • For accurate quantification of specific impurities, calibration curves should be prepared using certified reference standards of those impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Instrumentation and Columns:

  • A GC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight analyzer).

  • A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Standards:

  • Helium (carrier gas, 99.999% purity)

  • A suitable volatile solvent (e.g., dichloromethane, ethyl acetate)

  • Reference standard of 2-(1,3-Dimethylbutyl)aniline.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp to 280 °C at a rate of 10 °C/min

    • Hold at 280 °C for 5 minutes

  • Carrier Gas Flow: Constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Scan Range: 40-400 amu (or a targeted Selected Ion Monitoring (SIM) mode for higher sensitivity).

4. Sample Preparation:

  • Prepare a dilute solution of the synthesized 2-(1,3-Dimethylbutyl)aniline (e.g., 100 µg/mL) in a volatile solvent.

  • Ensure the sample is free of non-volatile materials that could contaminate the GC system.

5. Data Analysis:

  • The purity is calculated based on the relative peak areas in the total ion chromatogram (TIC).

  • The mass spectrum of the main peak should be compared with a reference spectrum to confirm its identity.

  • Impurity peaks can be tentatively identified by comparing their mass spectra against a spectral library (e.g., NIST). Confirmation of identity requires comparison with a certified reference standard.

Workflow for Purity Analysis

A logical and systematic workflow is crucial for a comprehensive purity assessment. The following diagram illustrates a typical workflow for the purity analysis of synthesized 2-(1,3-Dimethylbutyl)aniline.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Isolation cluster_initial_characterization Initial Characterization cluster_purity_assessment Purity Assessment cluster_quantification Quantitative Analysis cluster_final_report Final Report synthesis Synthesized 2-(1,3-Dimethylbutyl)aniline nmr ¹H and ¹³C NMR Spectroscopy synthesis->nmr Structural Confirmation ftir FTIR Spectroscopy synthesis->ftir Functional Group Analysis hplc HPLC Analysis (Area Percent Purity) nmr->hplc gcms GC-MS Analysis (Impurity Identification) nmr->gcms ftir->hplc ftir->gcms qnmr Quantitative NMR (qNMR) (Absolute Purity) hplc->qnmr Orthogonal Method hplc_quant HPLC with Reference Standards (Impurity Quantification) gcms->hplc_quant Impurity Identification for Quantification report Certificate of Analysis (CoA) qnmr->report hplc_quant->report

Caption: A workflow diagram for the comprehensive purity analysis of synthesized compounds.

Conclusion

The purity analysis of synthesized 2-(1,3-Dimethylbutyl)aniline requires a multi-faceted approach to ensure the quality and safety of the product. While HPLC and GC-MS are the primary workhorse techniques for separation and quantification of the main component and its impurities, NMR spectroscopy provides invaluable structural information. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis. For routine quality control, a validated HPLC method is often sufficient. However, for in-depth impurity profiling and reference standard characterization, a combination of HPLC, GC-MS, and qNMR is recommended to provide a comprehensive and robust assessment of purity.

A Comparative Guide to the Characterization of Impurities in 2-(1,3-Dimethylbutyl)benzenamine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 2-(1,3-Dimethylbutyl)benzenamine, a key intermediate in various manufacturing processes. The objective is to offer a framework for identifying and quantifying potential impurities, ensuring the quality, safety, and efficacy of the final product. The information presented is based on established analytical principles for aromatic amines and predicted impurity profiles derived from known synthetic routes and forced degradation studies.

Potential Impurities in this compound

Impurities in a drug substance or intermediate can originate from various sources, including the manufacturing process (synthesis-related impurities), degradation of the substance over time, or residual solvents.

Synthesis-Related Impurities

A common industrial synthesis of this compound involves the reaction of aniline with 4-methyl-1-pentene in the presence of an aluminum alkyl catalyst.[1][2] Based on this pathway, several potential by-products can be anticipated. Undesired by-products are known to form and can be challenging to separate.[1][2]

Table 1: Predicted Synthesis-Related Impurities

Impurity NameStructurePotential Source
AnilineUnreacted starting material.
4-Methyl-1-penteneUnreacted starting material.
4-(1,3-Dimethylbutyl)benzenamineIsomeric by-product due to alkylation at the para-position.
2,6-bis(1,3-Dimethylbutyl)benzenamineDi-alkylation of the aniline starting material.
N-(1,3-Dimethylbutyl)anilineN-alkylation of the aniline starting material.
Degradation Products

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions.[3][4][5] These studies typically involve exposing the substance to acid, base, oxidation, heat, and light.[6][7] For aromatic amines, oxidation and polymerization are common degradation pathways under acidic conditions.[8]

Table 2: Predicted Degradation Products of this compound

Degradation PathwayStress ConditionPotential Degradation Products
Oxidation3% H₂O₂Nitroso, Nitro, and Quinone-imine derivatives.
Acid Hydrolysis0.1 M HCl, heatPotential for dealkylation or polymerization.
Base Hydrolysis0.1 M NaOH, heatGenerally stable, but degradation can occur at high temperatures.
Thermal Degradation70-80°CDimerization and oligomerization products.
PhotodegradationUV/Vis lightColored degradation products due to oxidation and polymerization.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is critical for the accurate identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most powerful and commonly used methods.

Table 3: Performance Comparison of Key Analytical Methods

ParameterHPLC-UVHPLC-MS/MSGC-MS
Specificity Moderate to HighVery HighHigh
Sensitivity (Typical LOQ) ~10-100 ng/mL~0.1-10 ng/mL[9]~1-50 ng/mL
Quantification Range 0.05% - 100%0.001% - 10%0.01% - 100%
Compound Volatility Not requiredNot requiredRequired (or derivatization)
Structural Elucidation LimitedExcellentGood
Typical Precision (%RSD) < 5%< 10%< 15%
Typical Accuracy (% Recovery) 95-105%90-110%85-115%

Experimental Protocols

Detailed and validated experimental protocols are necessary for reliable impurity analysis. Below are representative protocols for HPLC-MS/MS and GC-MS analysis.

HPLC-MS/MS Method for Impurity Profiling

This method is suitable for the separation and quantification of a wide range of potential impurities, including non-volatile and thermally labile compounds.

  • Instrumentation : UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Gradient Elution :

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5 µL.

  • MS Detection : Positive ESI mode with Multiple Reaction Monitoring (MRM) for targeted impurities. A full scan mode can be used for unknown impurity identification.

GC-MS Method for Volatile Impurities and Isomer Separation

GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities, such as residual starting materials and certain by-products.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Column : Phenyl-methyl polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injector Temperature : 250°C.

  • Injection Mode : Splitless.

  • MS Detection : Electron Ionization (EI) at 70 eV. Full scan mode (m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification.

Visualizing Workflows and Relationships

Experimental Workflow for Impurity Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of impurities in this compound samples.

G cluster_0 Sample Preparation & Stress Testing cluster_1 Analytical Screening & Identification cluster_2 Method Development & Validation cluster_3 Routine Analysis Sample This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Sample->Forced_Degradation LCMS_Screening LC-MS/MS Screening (Full Scan) Forced_Degradation->LCMS_Screening GCMS_Screening GC-MS Screening (Full Scan) Forced_Degradation->GCMS_Screening Structure_Elucidation Structure Elucidation (MS/MS, NMR) LCMS_Screening->Structure_Elucidation GCMS_Screening->Structure_Elucidation Method_Dev Quantitative Method Development (LC-MS/MS or GC-MS) Structure_Elucidation->Method_Dev Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) Method_Dev->Validation Routine_QC Routine Quality Control Testing Validation->Routine_QC

Caption: Workflow for impurity characterization.

Predicted Degradation Pathways

This diagram illustrates the potential degradation pathways of this compound under oxidative stress.

G cluster_oxidation Oxidative Degradation cluster_polymerization Polymerization Parent This compound Nitroso Nitroso Derivative Parent->Nitroso [O] Quinone_imine Quinone-imine Derivative Parent->Quinone_imine [O] Dimer Dimer Parent->Dimer Radical Cation Intermediate Nitro Nitro Derivative Nitroso->Nitro [O] Oligomers Oligomers Dimer->Oligomers

Caption: Predicted oxidative degradation pathways.

References

A Comparative Guide to Cross-Reactivity of 2-(1,3-Dimethylbutyl)aniline Derivatives in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and evaluating the cross-reactivity of various derivatives of 2-(1,3-Dimethylbutyl)aniline in the context of immunoassay development and application. Due to the limited availability of specific cross-reactivity data for 2-(1,3-Dimethylbutyl)aniline in publicly accessible literature, this document presents a paradigm for such studies. It includes a detailed, standardized experimental protocol, hypothetical comparative data, and visualizations to guide researchers in designing and interpreting their own cross-reactivity assessments.

The structural similarity between an analyte and its derivatives can lead to significant cross-reactivity in immunoassays, potentially compromising the accuracy and specificity of the results. Understanding the degree of cross-reactivity is therefore critical in the development of reliable analytical methods for this compound and its metabolites or analogs.

Hypothetical Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for a panel of putative 2-(1,3-Dimethylbutyl)aniline derivatives. These derivatives have been selected based on potential metabolic pathways (e.g., hydroxylation) or common structural modifications. The data is presented as the percentage of cross-reactivity relative to the parent compound, 2-(1,3-Dimethylbutyl)aniline.

Compound Structure Modification from Parent Compound Hypothetical IC50 (ng/mL) Hypothetical % Cross-Reactivity *
2-(1,3-Dimethylbutyl)anilineParent Compound10100%
4-Hydroxy-2-(1,3-dimethylbutyl)anilineHydroxylation on the phenyl ring5020%
N-Acetyl-2-(1,3-dimethylbutyl)anilineAcetylation of the amine group2005%
2-(1,3-Dimethylbutyl)nitrobenzeneOxidation of the amine group>1000<1%
2-(1,3-Dimethylpentyl)anilineIsomeric variation in the butyl chain2540%
2-tert-ButylanilineDifferent alkyl substituent>1000<1%

*Calculated as: (IC50 of 2-(1,3-Dimethylbutyl)aniline / IC50 of Derivative) x 100%

Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This section details a standard protocol for determining the cross-reactivity of 2-(1,3-Dimethylbutyl)aniline derivatives using a competitive ELISA.

1. Materials and Reagents:

  • Microtiter plates (96-well), high-binding capacity

  • Coating antigen (e.g., 2-(1,3-Dimethylbutyl)aniline-protein conjugate)

  • Monoclonal or polyclonal antibody specific for 2-(1,3-Dimethylbutyl)aniline

  • Standard: 2-(1,3-Dimethylbutyl)aniline

  • Test compounds: Derivatives of 2-(1,3-Dimethylbutyl)aniline

  • Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 2M Sulfuric Acid)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

2. Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard 2-(1,3-Dimethylbutyl)aniline and each test derivative in assay buffer.

    • Add 50 µL of the standard or test compound dilutions to the appropriate wells.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the standard concentration.

  • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the parent compound and each derivative.

  • Calculate the percent cross-reactivity for each derivative using the formula: % Cross-Reactivity = (IC50 of parent compound / IC50 of derivative) x 100

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual basis of cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection p1 Coat Plate with Antigen p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 r1 Add Standard/Derivative p4->r1 r2 Add Primary Antibody r1->r2 r3 Incubate r2->r3 d1 Wash r3->d1 d2 Add Secondary Antibody (HRP) d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 d6 Read Absorbance @ 450nm d5->d6

Caption: Experimental workflow for the competitive ELISA.

Cross_Reactivity_Concept cluster_parent High Affinity cluster_derivatives Variable Affinity parent 2-(1,3-Dimethylbutyl)aniline antibody Antibody parent->antibody Strong Binding (High Specificity) d1 Structurally Similar Derivative antibody_clone Antibody d1->antibody_clone Weak Binding (Cross-Reactivity) d2 Structurally Dissimilar Derivative d2->antibody_clone No Binding (No Cross-Reactivity)

Benchmarking Dinitroaniline Herbicides: A Comparative Analysis of Pendimethalin and Trifluralin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and agricultural scientists on the performance and mechanisms of two leading dinitroaniline herbicides.

The quest for effective and selective weed management solutions is a cornerstone of modern agricultural research. Within the broader category of aniline-derived herbicides, the dinitroaniline class stands out for its widespread use as a pre-emergent control for annual grasses and certain broadleaf weeds. This guide provides a detailed comparative analysis of two prominent dinitroaniline herbicides: pendimethalin and trifluralin. While the specific precursor 2-(1,3-Dimethylbutyl)aniline is noted as an intermediate in the synthesis of agricultural chemicals, publicly available data directly linking it to specific commercial herbicides is limited. Therefore, this comparison focuses on the well-documented and widely used dinitroanilines to provide a practical and data-driven benchmark for researchers.

Performance Characteristics

Pendimethalin and trifluralin are both classified as Group 3 herbicides by the Herbicide Resistance Action Committee (HRAC), indicating their mode of action as microtubule assembly inhibitors.[1] Their efficacy is primarily observed during weed seed germination, where they disrupt root and shoot development.

HerbicideTrade Names (Examples)Key Controlled WeedsCrop Selectivity (Examples)
Pendimethalin Prowl®, Stomp™, Pendulum®[2][3]Annual grasses (e.g., crabgrass, foxtail, barnyardgrass), some annual broadleaf weeds (e.g., pigweed, lambsquarters)[2][3]Corn, soybeans, cotton, wheat, potatoes, and various vegetable crops
Trifluralin Treflan®, Trilin®Annual grasses (e.g., crabgrass, foxtail, panicum), some annual broadleaf weeds (e.g., pigweed, lambsquarters)Soybeans, cotton, canola, sunflowers, and certain vegetable crops

Experimental Protocols for Herbicide Efficacy Trials

To ensure accurate and reproducible performance data, standardized experimental protocols are essential. The following outlines a general methodology for evaluating the efficacy of pre-emergent dinitroaniline herbicides.

Objective: To determine the effective dose and weed control spectrum of pendimethalin and trifluralin.

Materials:

  • Pendimethalin and trifluralin in a suitable formulation (e.g., emulsifiable concentrate).

  • Weed seeds of target species (e.g., Digitaria sanguinalis (large crabgrass), Setaria faberi (giant foxtail), Amaranthus retroflexus (redroot pigweed)).

  • Pots or field plots with a standardized soil type.

  • Spraying equipment calibrated for precise application.

  • Growth chambers or greenhouse with controlled environmental conditions (temperature, light, humidity).

Procedure:

  • Soil Preparation: Fill pots or prepare field plots with a consistent, well-characterized soil medium.

  • Weed Seeding: Sow a known number of target weed seeds at a uniform depth.

  • Herbicide Application:

    • Prepare a dilution series of each herbicide to test a range of application rates.

    • Apply the herbicide solutions evenly to the soil surface immediately after seeding to simulate pre-emergent application.

    • Include an untreated control group for comparison.

  • Incubation: Place the pots in a growth chamber or maintain the field plots under optimal conditions for weed germination and growth.

  • Data Collection:

    • After a predetermined period (e.g., 21 days), count the number of emerged weeds in each treatment group.

    • Measure the fresh and dry weight of the emerged weeds to assess biomass reduction.

    • Visually assess the level of injury to any emerged weeds using a rating scale (e.g., 0% = no effect, 100% = complete kill).

  • Data Analysis:

    • Calculate the percentage of weed control for each herbicide concentration compared to the untreated control.

    • Determine the GR₅₀ (the concentration required to inhibit growth by 50%) for each herbicide and weed species using dose-response curve analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical herbicide efficacy trial.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assessment Assessment Soil_Prep Soil Preparation Weed_Seeding Weed Seeding Soil_Prep->Weed_Seeding Herbicide_App Herbicide Application Weed_Seeding->Herbicide_App Growth_Period Growth Period (e.g., 21 days) Herbicide_App->Growth_Period Data_Collection Data Collection (Counts, Biomass, Injury Rating) Growth_Period->Data_Collection Data_Analysis Data Analysis (% Control, GR50) Data_Collection->Data_Analysis

Caption: Workflow for a pre-emergent herbicide efficacy trial.

Mode of Action: Inhibition of Microtubule Assembly

Dinitroaniline herbicides exert their phytotoxic effects by disrupting microtubule formation in plant cells. This mechanism is crucial for cell division and elongation.

Signaling Pathway:

  • Uptake: The herbicide is absorbed by the roots and shoots of germinating seedlings.

  • Binding to Tubulin: Inside the plant cell, dinitroanilines bind to tubulin proteins, the building blocks of microtubules.

  • Inhibition of Polymerization: This binding prevents the tubulin dimers from polymerizing into functional microtubules.

  • Disruption of Cell Division: The absence of a functional mitotic spindle, which is composed of microtubules, halts cell division (mitosis).

  • Inhibition of Cell Elongation: Microtubules also play a role in cell wall formation and directional cell expansion. Their disruption leads to abnormal, swollen cells and inhibited root and shoot elongation.

  • Seedling Death: The inability of the seedling to establish a proper root and shoot system ultimately leads to its death before or shortly after emergence.

The following diagram illustrates the signaling pathway for the mode of action of dinitroaniline herbicides.

Mode_of_Action Herbicide Dinitroaniline Herbicide (e.g., Pendimethalin, Trifluralin) Tubulin Tubulin Dimers Herbicide->Tubulin Binds to Microtubules Microtubule Polymerization Herbicide->Microtubules Inhibits Tubulin->Microtubules Polymerize into Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Forms Cell_Elongation Cell Elongation Microtubules->Cell_Elongation Regulates Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Enables Seedling_Death Seedling Death Cell_Division->Seedling_Death Leads to failure and Cell_Elongation->Seedling_Death inhibition leads to

Caption: Mode of action of dinitroaniline herbicides.

References

Safety Operating Guide

Safe Disposal of 2-(1,3-Dimethylbutyl)benzenamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2-(1,3-Dimethylbutyl)benzenamine (CAS No. 203448-76-4). Adherence to these procedures is critical to ensure personal safety and environmental protection.

I. Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to be familiar with its potential hazards. This substance is a combustible liquid and is toxic to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.[2]

  • Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water or shower[2][3].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[2][4].

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing[1][2].

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3][4]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 203448-76-4[1]
Molecular Formula C12H19N[5]
Melting Point/Range 10 - 11 °C (50 - 52 °F)[2]
Boiling Point/Range 106 - 107 °C (223 - 225 °F) at 24 hPa[2]
Density 0.859 g/cm³ at 25 °C (77 °F)[2]
GHS Classification Flammable liquids (Category 4), Aquatic Chronic (Category 2)[1][2]

III. Disposal Protocol

The primary directive for the disposal of this compound is to dispose of contents and container to an approved waste disposal plant [1][2]. Do not dispose of this chemical into the environment, drains, or sewer systems[1].

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".

    • Segregate this waste from other incompatible waste streams.

  • Containerization:

    • Use a chemically resistant, sealable container for collecting the waste.

    • Ensure the container is in good condition and does not leak.

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Store in a cool place[2].

    • Keep away from heat, sparks, open flames, and hot surfaces[2].

  • Accidental Spill Cleanup:

    • In the event of a spill, prevent further leakage if it is safe to do so.

    • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled disposal container[1].

    • Ventilate the area of the spill.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS department or contractor with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal, following your institution's and local regulatory requirements.

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_pre_disposal Pre-Disposal Phase cluster_disposal_process Disposal Process cluster_finalization Finalization cluster_contingency Contingency start Start: Generation of This compound Waste identify 1. Identify and Segregate Waste start->identify containerize 2. Use a Labeled, Sealed Container identify->containerize store 3. Store in a Designated Cool, Well-Ventilated Area containerize->store contact_ehs 4. Contact EHS or Licensed Contractor store->contact_ehs provide_sds 5. Provide Safety Data Sheet contact_ehs->provide_sds schedule_pickup 6. Schedule Waste Pickup provide_sds->schedule_pickup documentation 7. Document Waste Disposal schedule_pickup->documentation end End: Proper Disposal Complete documentation->end spill Accidental Spill cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->containerize Contain spill waste

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Laboratory Personnel: Essential Protective Measures for Handling 2-(1,3-Dimethylbutyl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-(1,3-Dimethylbutyl)benzenamine (CAS No. 203448-76-4). Adherence to these protocols is paramount for ensuring a safe laboratory environment and mitigating potential risks associated with this aromatic amine. The following procedural steps are designed to directly address operational questions and establish a robust safety framework for all personnel.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to personal protection, combining engineering controls and appropriate PPE, is mandatory when working with this compound. The following table summarizes the required protective measures.

Protection Level Equipment Purpose and Specifications
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors. All handling of the compound should be performed within a properly functioning fume hood.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes. A face shield offers broader protection, especially when handling larger quantities or during vigorous reactions.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended as all disposable gloves have a degree of permeability. Gloves should be changed frequently and immediately upon contamination.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to maintain airborne concentrations below exposure limits. The type of respirator will depend on the specific operational conditions and a formal risk assessment.

Hazard Identification and Classification

Understanding the hazards associated with this compound is fundamental to its safe handling. The compound is classified with the following hazards:

Hazard Class Hazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed.[1]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation.[1]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation.[1]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation.[1]

Operational and Disposal Workflow

The following diagram outlines the necessary steps for safely handling this compound from initial preparation to final disposal of waste.

Operational and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Verify Fume Hood Verify Fume Hood Gather PPE->Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Weigh/Measure Weigh/Measure Don PPE->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Liquid Waste Segregate Liquid Waste Perform Experiment->Segregate Liquid Waste Segregate Solid Waste Segregate Solid Waste Perform Experiment->Segregate Solid Waste Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Label Waste Containers Label Waste Containers Segregate Liquid Waste->Label Waste Containers Segregate Solid Waste->Label Waste Containers Store in Satellite Area Store in Satellite Area Label Waste Containers->Store in Satellite Area

Operational and Disposal Workflow

Detailed Experimental Protocols

Pre-Handling Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the specific manipulations involved.

  • Gather Materials: Assemble all necessary PPE as detailed in the table above. Ensure that an eyewash station and safety shower are readily accessible.

  • Engineering Controls: Verify that the chemical fume hood is functioning correctly (check the airflow monitor).

Handling Procedures:

  • Personal Protective Equipment: Don all required PPE before entering the designated handling area.

  • Weighing and Transfer: When weighing or transferring the compound, perform these actions inside the chemical fume hood to minimize the risk of inhalation or contamination of the laboratory environment.

  • Solution Preparation: If preparing solutions, add the this compound to the solvent slowly to prevent splashing.

Disposal Plan:

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, labeled, and sealed waste container.

    • The container should be designated for non-halogenated organic waste unless mixed with halogenated solvents.

  • Solid Waste:

    • Place all contaminated disposable labware, such as pipette tips, gloves, and weighing paper, into a designated solid hazardous waste container.

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]

    • Segregation: Do not mix incompatible waste streams. Keep acidic and basic waste separate, and organic and aqueous waste in distinct containers.

    • Storage: Store all waste containers in a designated satellite accumulation area within the laboratory, away from general work areas. Containers must be kept closed except when adding waste.[2]

    • Pickup: Arrange for the collection of hazardous waste through your institution's environmental health and safety department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Dimethylbutyl)benzenamine
Reactant of Route 2
2-(1,3-Dimethylbutyl)benzenamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.